Nitazoxanide Impurity 2
Description
The exact mass of the compound this compound is 427.04742094 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFKOYJBMIACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952686-58-7 | |
| Record name | 2-(((5-Nitro-2-thiazolyl)amino)carbonyl)phenyl 2-(acetyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952686587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((5-NITRO-2-THIAZOLYL)AMINO)CARBONYL)PHENYL 2-(ACETYLOXY)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6R68C9Y8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Nitazoxanide Impurity 2 (CAS 952686-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nitazoxanide Impurity 2 (CAS 952686-58-7), a process-related impurity encountered during the synthesis of the broad-spectrum antiparasitic agent, Nitazoxanide. This document delineates the chemical structure of the impurity, postulates its formation mechanism based on established Nitazoxanide synthesis routes, and presents a detailed, exemplary analytical protocol for its identification and quantification. This guide is intended to be a valuable resource for researchers, quality control analysts, and drug development professionals engaged in the manufacturing and analysis of Nitazoxanide, ensuring the safety, efficacy, and regulatory compliance of the final drug product.
Introduction to Nitazoxanide and its Impurities
Nitazoxanide is a thiazolide antiparasitic and antiviral agent with a broad spectrum of activity against various protozoa, helminths, and anaerobic bacteria.[1] Its therapeutic efficacy is intrinsically linked to its purity, making the identification and control of impurities a critical aspect of its manufacturing process. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies worldwide have stringent requirements for the characterization and control of these impurities to ensure the safety and quality of pharmaceutical products.
This compound, with the chemical name 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate, is a known process-related impurity.[3] Understanding its chemical identity, formation pathway, and analytical detection is paramount for process optimization and quality assurance in Nitazoxanide production.
Chemical Structure and Properties
A clear understanding of the molecular architecture of both the active pharmaceutical ingredient (API) and its impurities is fundamental to any analytical investigation.
Chemical Structure of Nitazoxanide
-
Chemical Name: 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide
-
CAS Number: 55981-09-4
-
Molecular Formula: C₁₂H₉N₃O₅S
-
Molecular Weight: 307.28 g/mol
Chemical Structure of this compound
-
Chemical Name: 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate[3]
-
CAS Number: 952686-58-7
-
Molecular Formula: C₁₉H₁₃N₃O₇S[3]
-
Molecular Weight: 427.39 g/mol [3]
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Nitazoxanide | [Insert Image of Nitazoxanide Structure Here] | C₁₂H₉N₃O₅S | 307.28 |
| This compound | [Insert Image of this compound Structure Here] | C₁₉H₁₃N₃O₇S | 427.39 |
Postulated Formation Mechanism of this compound
The most common synthetic route to Nitazoxanide involves the acylation of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride. Based on the structures of the reactants and the final impurity, a plausible mechanism for the formation of this compound can be postulated as a side reaction during the primary synthesis.
The formation of Impurity 2 is likely due to an O-acylation reaction where a molecule of o-acetylsalicyloyl chloride reacts with the hydroxyl group of the salicylic acid moiety of a previously formed Nitazoxanide molecule. This side reaction would be competitive with the desired N-acylation of 2-amino-5-nitrothiazole.
Caption: Postulated formation pathway of this compound.
Factors that could potentially favor the formation of this impurity include:
-
Stoichiometry: An excess of o-acetylsalicyloyl chloride relative to 2-amino-5-nitrothiazole.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times could promote the less favored O-acylation reaction.
-
Base: The type and amount of base used to scavenge the HCl by-product could influence the relative nucleophilicity of the amine and hydroxyl groups.
Analytical Characterization and Quantification
The detection and quantification of this compound require a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust technique for this purpose. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Exemplary HPLC Method for the Determination of Nitazoxanide and Impurity 2
This section provides a detailed, exemplary protocol for the analysis of Nitazoxanide and the separation of Impurity 2. This method is based on common practices for the analysis of related pharmaceutical compounds and should be validated according to ICH guidelines before implementation.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solutions Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Nitazoxanide and Impurity 2 reference standards in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Nitazoxanide drug substance or product in the diluent to achieve a target concentration.
Caption: General workflow for the HPLC analysis of this compound.
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including:
-
Tailing factor for the Nitazoxanide peak.
-
Theoretical plates for the Nitazoxanide peak.
-
Resolution between Nitazoxanide and Impurity 2 peaks.
-
Relative standard deviation (RSD) for replicate injections of the standard solution.
Calculation of Impurity Content:
The percentage of Impurity 2 in the sample can be calculated using the following formula:
% Impurity 2 = (Area_Impurity2 / Area_Nitazoxanide_Standard) * (Conc_Nitazoxanide_Standard / Conc_Sample) * (Response_Factor) * 100
Note: A response factor should be determined experimentally if it is not close to 1.
Structural Elucidation by LC-MS/MS
For definitive identification of the impurity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Exemplary LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
MS Scan Mode: Full scan for identification of the parent ion and product ion scan for fragmentation analysis.
The expected protonated molecule [M+H]⁺ for this compound would be at m/z 428.05. Fragmentation of this parent ion would provide structural information confirming the connectivity of the molecule.
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. A thorough understanding of the chemical nature, formation pathways, and analytical detection of impurities such as this compound is essential for ensuring the quality and safety of Nitazoxanide. This technical guide provides a foundational understanding of this specific impurity and offers a practical, albeit exemplary, analytical approach for its control. It is imperative that the provided analytical method be rigorously validated within the user's laboratory to ensure its suitability for its intended purpose.
References
-
Veeprho. (n.d.). Nitazoxanide Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nitazoxanide-impurities. Retrieved from [Link]
-
Omchemlabs. (n.d.). Tizoxanide || Nitazoxanide Desacetyl Impurity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]
-
Bioanalysis Zone. (2012, May 8). Development of a method by UPLC–MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2008, November 15). Liquid chromatography-tandem mass spectrometry analysis of nitazoxanide and its major metabolites in goat. Retrieved from [Link]
-
Scribd. (n.d.). Nitazoxanide AJPCR. Retrieved from [Link]
-
International Journal of Pharmaceutical Education and Research. (2022, April 15). Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation. Retrieved from [Link]
Sources
Analytical and Structural Characterization of Nitazoxanide Impurity 2: A Comprehensive Technical Guide
Executive Summary
In the pharmaceutical development and manufacturing of Nitazoxanide—a broad-spectrum thiazolide antiparasitic and antiviral agent—impurity profiling is a critical regulatory requirement governed by ICH Q3A(R2) guidelines. Nitazoxanide Impurity 2 is a complex, over-acylated byproduct that can form during the active pharmaceutical ingredient (API) synthesis or degradation[1]. This whitepaper provides an in-depth technical analysis of the chemical identity, mechanistic causality of formation, and a self-validating analytical workflow for the detection and structural elucidation of this compound.
Chemical Identity and Physicochemical Profiling
This compound is structurally characterized as a dimer-like derivative where the core thiazolide structure has undergone a secondary esterification. Understanding its exact physicochemical properties is the first step in designing an effective chromatographic separation strategy.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name (IUPAC) | 2-[[(5-Nitro-1,3-thiazol-2-yl)amino]carbonyl]phenyl 2-acetyloxybenzoate[1] |
| Common Name | This compound; Nitazoxanide Related Compound B |
| CAS Registry Number | 952686-58-7[1] |
| Molecular Formula | C₁₉H₁₃N₃O₇S[1] |
| Molecular Weight | 427.39 g/mol (Exact Mass: 427.0474 Da)[1] |
| Topological Polar Surface Area (TPSA) | 169 Ų[1] |
| LogP (Computed) | 3.4[1] |
Mechanistic Causality of Impurity Formation
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The synthesis of Nitazoxanide is generally achieved by coupling 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride in the presence of a base, such as triethylamine, within an anhydrous solvent system (e.g., THF or acetone)[2].
The Causality of Over-Acylation
Because 2-amino-5-nitrothiazole exhibits low nucleophilicity, the reaction requires a highly reactive acyl chloride and strict anhydrous conditions[2]. If trace moisture is present, or if the stoichiometric ratio of the base is locally excessive, the acetyl group of the newly formed Nitazoxanide can undergo premature hydrolysis. This side reaction yields Tizoxanide , the deacetylated active metabolite.
Unlike the starting amine, the newly exposed phenolic hydroxyl group on Tizoxanide is highly nucleophilic. If unreacted o-acetylsalicyloyl chloride remains in the reaction mixture, it will rapidly attack this phenol, forming an ester linkage. This secondary acylation event results directly in the formation of This compound .
Experimental Choice Insight: By strictly controlling the molar equivalents of o-acetylsalicyloyl chloride to a 1:1 ratio with the amine and utilizing in-line moisture monitoring (Karl Fischer titration) during the coupling phase, chemists can suppress the formation of Tizoxanide, thereby cutting off the pathway to Impurity 2.
Chemical pathway detailing the over-acylation mechanism forming this compound.
Self-Validating Analytical Workflow for Detection
To accurately quantify Impurity 2 against the API, a Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS) method is employed.
Experimental Protocol: RP-HPLC-MS/MS Methodology
1. Sample Preparation:
-
Accurately weigh 10 mg of the Nitazoxanide API sample.
-
Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
2. Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size. (Causality: The C18 stationary phase provides optimal hydrophobic retention for the LogP 3.4 impurity).
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Causality: Formic acid acts as an ion-pairing agent, maintaining the acidic functional groups in a protonated state. This prevents secondary interactions with free silanols on the column, eliminating peak tailing.
3. Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 5.0 | 90 | 10 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
4. Detection & Self-Validating System Suitability:
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization in Positive mode (ESI+), monitoring for the
ion at m/z 428.1. -
Self-Validation Criteria: The analytical run is only considered valid if the System Suitability Test (SST) passes. The resolution (
) between Nitazoxanide (eluting earlier due to lower molecular weight and hydrophobicity) and Impurity 2 must be . The tailing factor ( ) for the impurity peak must be . If these parameters fail, the system automatically flags the run for column washing or mobile phase recalibration, ensuring data trustworthiness.
Step-by-step RP-HPLC-MS/MS analytical workflow for detecting this compound.
Structural Elucidation Strategy
When isolating Impurity 2 for reference standard qualification, orthogonal analytical techniques must be used to confirm its identity unequivocally.
-
High-Resolution Mass Spectrometry (HRMS): In ESI+ mode, Impurity 2 yields a protonated molecular ion
at m/z 428.055. Upon collision-induced dissociation (CID) in MS/MS, the molecule exhibits a characteristic neutral loss of 42 Da (corresponding to the loss of the ketene group from the acetate moiety), followed by cleavage of the ester bond to yield a prominent fragment at m/z 266, which is the signature mass of the Tizoxanide core. -
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H-NMR (in DMSO- ) reveals the presence of two distinct aromatic systems derived from salicylic acid. Compared to the API, Impurity 2 displays an additional set of four aromatic protons (multiplets between 7.2 - 8.1 ppm) corresponding to the second o-acetoxybenzoate ring. Furthermore, the absence of a broad singlet at ~11.0 ppm (which would correspond to the free phenolic OH of Tizoxanide) confirms that the oxygen is esterified.
Conclusion
This compound is a direct consequence of the nucleophilic vulnerability of the Tizoxanide intermediate during the API synthesis process. By understanding the thermodynamic causality of its formation—specifically the role of moisture and unreacted acyl chlorides—process chemists can implement robust controls. Furthermore, the self-validating RP-HPLC-MS/MS protocol provided ensures that any trace amounts of this impurity are accurately quantified, maintaining the scientific integrity and regulatory compliance of the final drug product.
References
-
PubChem (National Institutes of Health). "this compound; CID 101440198." National Center for Biotechnology Information. URL:[Link]
-
Stachulski, A. V., et al. "Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication." Journal of Medicinal Chemistry, via PubMed Central (PMC). URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." FDA Guidance Documents. URL:[Link]
Sources
A Technical Guide to the Structural Differentiation of Nitazoxanide and Impurity 2
Introduction
Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral agent, recognized for its efficacy against a range of protozoa, helminths, and viruses.[1][2] Chemically, it is a member of the thiazolide class of drugs, characterized by a nitrothiazole ring linked to a salicylic acid moiety via an amide bond.[3] The therapeutic success of Nitazoxanide has led to extensive research into its synthesis, mechanism of action, and potential applications.[4] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This guide provides an in-depth technical analysis of the structural differences between Nitazoxanide and a known process-related impurity, designated as Nitazoxanide Impurity 2. Understanding this distinction is paramount for researchers, scientists, and drug development professionals involved in the quality control and characterization of Nitazoxanide.
Structural Elucidation: Nitazoxanide vs. Impurity 2
The fundamental difference between Nitazoxanide and Impurity 2 lies in the substitution pattern on the phenyl ring. While both molecules share the core 5-nitrothiazole and a phenyl ring, the nature of the ester linkage on the phenyl ring is distinct.
Nitazoxanide is chemically named 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide.[5] Its structure consists of a 5-nitrothiazole ring attached to a salicylamide, where the hydroxyl group of the salicylic acid is acetylated.
This compound is identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate.[6] In this molecule, instead of a simple acetyl group, the hydroxyl group of the salicylamide is esterified with another molecule of 2-acetoxybenzoic acid (aspirin).
This structural difference can be visualized as the addition of a second 2-acetoxybenzoyl group to the core Nitazoxanide structure.
Visual Representation of Structural Differences
Sources
- 1. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
Identification and Kinetic Profiling of Nitazoxanide Degradation Products via LC-MS/MS: A Technical Guide
Introduction and Clinical Context
Nitazoxanide (NTZ) is a broad-spectrum thiazolide antiparasitic and antiviral agent. In biological systems, NTZ acts as a prodrug and is rapidly deacetylated into its active circulating metabolite, tizoxanide[1]. However, this same metabolic lability makes the active pharmaceutical ingredient (API) highly susceptible to hydrolytic and oxidative degradation during manufacturing and storage.
Developing a robust, Stability-Indicating Method (SIM) is a regulatory imperative under ICH Q1A guidelines to ensure that toxic degradants do not accumulate over the drug's shelf life. This whitepaper provides a comprehensive, self-validating framework for the forced degradation, kinetic profiling, and LC-MS/MS identification of NTZ degradants, designed specifically for analytical scientists and drug development professionals.
Mechanistic Pathways of Forced Degradation
The chemical architecture of NTZ contains two highly labile bonds: an ester linkage and an amide linkage. The differential thermodynamic stability of these bonds dictates the degradation cascade under varying pH conditions[2].
-
Primary Degradation (Ester Cleavage): Under acidic stress (e.g., 1 M HCl) and mild alkaline conditions, the ester bond is rapidly hydrolyzed[2]. This yields Tizoxanide (DP-1), effectively mirroring the drug's in vivo activation pathway[1].
-
Secondary Degradation (Amide Cleavage): The amide bond is significantly more resistant to hydrolysis than the ester bond. However, under prolonged or strong alkaline stress (e.g., 0.1 M NaOH with heat), the newly formed Tizoxanide undergoes secondary amide cleavage[2]. This catastrophic degradation yields 5-nitro-1,3-thiazol-2-amine (DP-2) and Salicylic acid (DP-3)[2].
Toxicological Causality: The identification of DP-3 is of critical toxicological concern.[2], meaning poor storage conditions could expose patients to severe adverse effects.
Fig 1. Mechanistic degradation pathway of Nitazoxanide under pH stress.
Kinetic Profiling and pH Effect
Understanding the intrinsic stability of NTZ requires rigorous kinetic profiling.[1].
Causality of pH Stability: NTZ exhibits its maximum stability in the slightly acidic range (pH 1.0 to 4.0)[1]. At physiological and alkaline pH, hydroxide ions act as strong nucleophiles, rapidly attacking the electrophilic carbonyl carbon of the ester group, leading to an exponentially higher degradation rate[1].
Table 1: Kinetic Degradation Parameters of Nitazoxanide at 40°C
| pH Condition | Degradation Rate Constant ( | Half-Life ( | Primary Degradant Formed |
| pH 0.01 | 0.5882 × 10⁻² | 117.8 | DP-1 (Tizoxanide) |
| pH 1.0 | 0.0885 × 10⁻² | 783.2 | DP-1 (Tizoxanide) |
| pH 4.0 | 0.0689 × 10⁻² | 1006.0 | DP-1 (Tizoxanide) |
| pH 10.0 | 0.7418 × 10⁻² | 93.4 | DP-1, DP-2, DP-3 |
(Data synthesized from Barbosa et al., 2020[1])
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To accurately identify these degradants, a robust LC-MS/MS method is required. The following protocol is designed as a self-validating system : it incorporates mandatory neutralization steps to preserve column integrity and utilizes mass balance calculations to ensure no hidden degradants co-elute.
Fig 2. Self-validating LC-MS/MS analytical workflow for degradant profiling.
Step 1: Stress Generation (Hydrolytic)
-
Acid Stress: Dissolve 10 mg of NTZ in 10 mL methanol. Add 10 mL of 1.0 M HCl. Reflux at 80°C for 3 hours[2].
-
Alkaline Stress: Dissolve 10 mg of NTZ in 10 mL methanol. Add 10 mL of 0.1 M NaOH. Stir at room temperature for 30 minutes (to isolate DP-1) or heat at 80°C for 30 minutes (to force DP-2 and DP-3 formation)[2].
-
Causality: Methanol acts as a necessary co-solvent because NTZ is practically insoluble in aqueous media. Heating accelerates the thermodynamic kinetic rate to achieve the ICH-recommended 5–20% degradation target.
Step 2: Neutralization (Critical Self-Validation Step)
-
Prior to injection, neutralize the acid-stressed samples with 1.0 M NaOH, and the alkaline-stressed samples with 0.1 M HCl until a pH of ~7.0 is reached.
-
Causality: Injecting highly acidic or basic samples directly into the HPLC will dissolve the silica backbone of the C18 stationary phase or strip the bonded phase, leading to peak broadening and retention time shifts. Neutralization ensures chromatographic reproducibility and validates the integrity of the hardware.
Step 3: Chromatographic Separation
-
Column: Solid-core C18 (100 mm × 4.6 mm, 2.7 μm).
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Causality: Formic acid is utilized instead of traditional phosphate buffers because it is volatile. This makes the mobile phase fully compatible with the MS source, preventing ion suppression and catastrophic source contamination.
Step 4: MS/MS Detection & Mass Balance
-
Ionization: Electrospray Ionization (ESI). Positive mode is used for NTZ, DP-1, and DP-2. Negative mode is required for DP-3.
-
Causality: The basic nitrogen in the thiazole ring of NTZ and DP-2 readily accepts a proton
in the acidic mobile phase, yielding a strong MS signal. Conversely, Salicylic acid (DP-3) readily loses a protonngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> from its carboxylic group, necessitating ESI- for accurate quantification. -
System Validation (Mass Balance Check): Calculate the sum of the molar peak areas of NTZ + DP-1 + DP-2 + DP-3. This must equal the molar peak area of the unstressed NTZ control (±5%). A deviation indicates an undetected volatile degradant or a highly retained polymer stuck on the column.
Table 2: LC-MS/MS Identification of Nitazoxanide Degradation Products
| Analyte | Precursor Ion (m/z) | Key Product Ion (m/z) | Structural Modification | Stress Condition |
| Nitazoxanide (NTZ) | 308 | 266 | Intact Parent Drug | N/A |
| Tizoxanide (DP-1) | 266 | 145 | Loss of Acetyl group (-42 Da) | Acidic, Mild Basic |
| 5-nitro-1,3-thiazol-2-amine (DP-2) | 146 | 99 | Cleavage of Amide bond | Strong Basic |
| Salicylic Acid (DP-3) | 137 | 93 | Cleavage of Amide bond | Strong Basic |
Conclusion
The identification of Nitazoxanide degradation products relies heavily on understanding the differential vulnerabilities of its ester and amide bonds. By employing a self-validating LC-MS/MS methodology with strict kinetic profiling and neutralization protocols, analytical scientists can accurately quantify the formation of tizoxanide and toxic secondary degradants like salicylic acid, ensuring full compliance with ICH stability guidelines.
References
-
Ali, N.W., Abbas, S.S., Zaazaa, H.E., Abdelrahman, M.M., & Abdelkawy, M. (2012). "Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products." Journal of Pharmaceutical Analysis, 2(2), 105-116.
-
Barbosa, F., Pezzi, L., Sorrentino, J., Steppe, M., Volpato, N., & Mendez, A.S.L. (2020). "pH effect on stability and kinetics degradation of nitazoxanide in solution." Drug Analytical Research, 4(1), 12-17.
Sources
Technical Whitepaper: Physicochemical Characterization & Control of Nitazoxanide Impurity 2
Executive Summary
In the synthesis and stability profiling of Nitazoxanide (NTZ), the control of related substances is critical for meeting ICH Q3A/B guidelines. Among these, Nitazoxanide Impurity 2 (identified as the O-acetylsalicyl ester of Tizoxanide) presents unique challenges due to its structural similarity to the parent drug and its high lipophilicity.
This technical guide provides a definitive physicochemical profile of Impurity 2, distinguishing it from the active metabolite Tizoxanide and the starting material 2-amino-5-nitrothiazole. It establishes a self-validating framework for its detection, isolation, and control in pharmaceutical substances.
Identity & Structural Elucidation
Impurity Definition: In the context of this guide, "Impurity 2" refers to the specific dimer-like process impurity defined by CAS 952686-58-7 . It is formed via the esterification of the phenolic hydroxyl group of Tizoxanide with an acetylsalicylic acid moiety.
Table 1: Chemical Identity Data[1][2]
| Parameter | Specification |
| Common Name | This compound |
| Chemical Name | 2-[(2-acetoxybenzoyl)oxy]-N-(5-nitro-2-thiazolyl)benzamide |
| CAS Registry Number | 952686-58-7 |
| Molecular Formula | C₁₉H₁₃N₃O₇S |
| Molecular Weight | 427.39 g/mol |
| Structural Class | Thiazolide Ester / Dimer Impurity |
| Monoisotopic Mass | 427.0474 |
Mechanistic Origin
Impurity 2 is primarily a process-related impurity . It arises during the final acylation step of the Nitazoxanide synthesis. If the intermediate Tizoxanide reacts with an excess of the acylating agent (e.g., O-acetylsalicyloyl chloride) or if a trans-esterification occurs between the parent drug molecules, this "dimer" is formed.
Formation Pathway:
-
Primary Reaction: 2-amino-5-nitrothiazole + O-acetylsalicyloyl chloride
Nitazoxanide.[1] -
Side Reaction: Nitazoxanide (or Tizoxanide) + O-acetylsalicyloyl chloride
Impurity 2 .[1]
Physicochemical Profiling
Understanding the physicochemical behavior of Impurity 2 is the prerequisite for designing robust separation methods.
Table 2: Physicochemical Properties
| Property | Value / Characteristic | Impact on Analysis |
| Physical State | White to pale yellow solid | Visual inspection of API; standard handling. |
| Solubility (Water) | Practically Insoluble (< 0.01 mg/mL) | Requires high organic ratio in HPLC mobile phase. |
| Solubility (Organic) | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH, ACN. | Use DMSO/ACN for standard stock preparation. |
| LogP (Predicted) | ~4.5 - 5.0 | Elutes after Nitazoxanide in Reverse Phase LC. |
| pKa | Non-ionizable in physiological range | Retention is largely independent of mobile phase pH. |
| UV Max | ~260 nm, ~340 nm (Thiazole band) | Detection compatible with parent drug methods. |
| Melting Point | > 180°C (Decomposition) | Differentiates from lower-melting precursors. |
Comparative Hydrophobicity
The addition of the lipophilic acetylsalicyl group to the Tizoxanide core significantly increases the hydrophobicity of Impurity 2 compared to the parent drug.
-
Elution Order (Reverse Phase C18):
-
2-Amino-5-nitrothiazole (Polar, Early eluting)
-
Tizoxanide (Active Metabolite)
-
Nitazoxanide (Parent)[2]
-
Impurity 2 (Highly Lipophilic, Late eluting)
-
Visualization: Synthesis & Origin
The following diagram illustrates the chemical pathway leading to the formation of Impurity 2, highlighting the critical control point during acylation.
Figure 1: Reaction scheme showing the genesis of Impurity 2 via over-acylation of the Tizoxanide core.
Experimental Protocols
Analytical Method (HPLC-UV)
This protocol ensures the separation of Impurity 2 from the parent peak and other related substances.
System Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B (Isocratic)
-
5-20 min: 40%
80% B (Linear Ramp) -
20-30 min: 80% B (Wash to elute Impurity 2)
-
30-35 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (or 340 nm for nitro-thiazole specificity).
-
Temperature: 25°C.
Self-Validating Logic:
-
Resolution Check: Ensure Resolution (
) > 2.0 between Nitazoxanide and Impurity 2. Due to the high lipophilicity of Impurity 2, it will elute significantly later (approx. RRT ~1.5 - 1.8 relative to NTZ). -
Carryover Check: Because Impurity 2 is highly lipophilic, run a blank injection with high organic content after the standard to ensure no column carryover.
Preparation of Reference Standard Stock
Due to poor water solubility, correct solvent choice is mandatory.
-
Weighing: Accurately weigh 5.0 mg of this compound Reference Standard.
-
Dissolution: Transfer to a 50 mL volumetric flask. Add 5 mL of DMSO or DMF . Sonicate until completely dissolved (solution must be clear).
-
Dilution: Dilute to volume with Acetonitrile. Do not use water for the initial dilution to avoid precipitation.
-
Storage: Store at 2-8°C, protected from light (nitro-thiazoles are photosensitive).
Analytical Workflow & Control Strategy
The following workflow describes the decision logic for identifying and quantifying Impurity 2 during batch release.
Figure 2: Logic flow for the detection and disposition of batches containing Impurity 2.
References
- United States Pharmacopeia (USP). Nitazoxanide Monograph. USP-NF Online. (General reference for parent drug methods).
-
TLC Pharmaceutical Standards . This compound (CAS 952686-58-7).[] Product Catalog. Link
-
BOC Sciences . Nitazoxanide and Impurities: Impurity 2.
-
Chemicea Pharmaceuticals . This compound Structure and Data. Link
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link
Sources
Nitazoxanide API Synthesis and Impurity Profiling: A Comprehensive Technical Guide
Nitazoxanide (NTZ) is a broad-spectrum thiazolide anti-infective agent utilized in the treatment of protozoal, helminthic, and viral infections. As drug development standards evolve, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities has become a critical regulatory mandate under ICH Q3A/Q3B guidelines. This whitepaper provides an in-depth mechanistic analysis of Nitazoxanide synthesis, a comprehensive classification of its known impurities, and a self-validating analytical protocol for quality control.
Mechanistic Pathway of Nitazoxanide Synthesis
The industrial and laboratory-scale synthesis of Nitazoxanide relies on the direct coupling of a substituted thiazole with a reactive acyl chloride[1].
The Core Reaction: Nitazoxanide is synthesized via the acylation of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride in the presence of an organic base, typically triethylamine (TEA), within an anhydrous solvent system such as dichloromethane (DCM) or acetone[2].
Causality in Experimental Design:
-
Low Amine Nucleophilicity: The exocyclic amine on 2-amino-5-nitrothiazole exhibits exceptionally low nucleophilicity[3]. The nitro group at the 5-position exerts a profound electron-withdrawing effect (via both induction and resonance), delocalizing the nitrogen's lone pair into the thiazole ring. Therefore, highly reactive acylating agents (like o-acetylsalicyloyl chloride rather than standard esters) are mandatory to drive the reaction forward.
-
Strict Anhydrous Conditions: Moisture must be rigorously excluded. Water rapidly hydrolyzes o-acetylsalicyloyl chloride into acetylsalicylic acid (Aspirin) and salicylic acid, destroying the reagent and generating downstream impurities[4].
-
Role of Triethylamine (TEA): TEA acts as a critical acid scavenger. The coupling reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl protonates the already weakly nucleophilic amine, forming an unreactive salt and completely arresting the synthesis.
Comprehensive Profile of Known Impurities
Impurities in Nitazoxanide API arise from three primary vectors: unreacted starting materials, side reactions during synthesis (e.g., transacetylation, over-acylation), and post-synthesis degradation (hydrolysis)[5].
Table 1: Quantitative Impurity Profile and Origins
| Impurity Designation | Chemical Name / Structure | CAS Number | Origin / Mechanism of Formation | Typical Pharmacopeial Limit |
| Impurity A | 5-nitro-1,3-thiazol-2-amine | 121-66-4 | Unreacted starting material or severe amide bond cleavage[6]. | |
| Impurity B | N-(5-nitro-1,3-thiazol-2-yl)acetamide | N/A | Side reaction: Transacetylation or reaction with acetyl chloride impurities in the acylating agent[7]. | |
| Impurity C | 2-{[(5-nitro-1,3-thiazol-2-yl)amino]carbonyl}phenyl 2-(acetyloxy)benzoate | 952686-58-7 | Dimerization/Over-acylation: Reaction of the API's deacetylated phenol with another molecule of acyl chloride[7]. | |
| Desacetyl Impurity (Tizoxanide) | 2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide | 173903-47-4 | Degradation: Hydrolysis of the ester group. (Note: Tizoxanide is the active in vivo metabolite, but an impurity in the API)[1]. | |
| Aspirin | 2-acetoxybenzoic acid | 50-78-2 | Reagent Degradation: Hydrolysis of o-acetylsalicyloyl chloride[4]. | |
| Salicylic Acid | 2-hydroxybenzoic acid | 69-72-7 | Reagent Degradation: Complete hydrolysis of the acylating agent[4]. |
Reaction and Degradation Pathway Visualization
The following diagram maps the logical relationships between the starting materials, the target API, and the formation of the primary impurities discussed above.
Synthesis and degradation pathways of Nitazoxanide API and its primary impurities.
Analytical Methodology: Stability-Indicating RP-HPLC
To ensure the trustworthiness of the analytical data, the following stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol incorporates self-validating system suitability checks[7].
Causality in Method Design: The use of an acidic buffered mobile phase suppresses the ionization of the phenolic degradation product (Tizoxanide) and the acidic reagents (Salicylic acid), preventing peak tailing and ensuring reproducible retention times.
Table 2: Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (e.g., Inertsil C8-3 or Xterra RP18), 150 × 4.6 mm, 5 µm |
| Mobile Phase | 0.005M Tetrabutylammonium hydrogen sulfate : Acetonitrile (45:55, v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection Wavelength | UV at 240 nm (optimal for thiazolide chromophores) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Step-by-Step Execution Protocol
Step 1: Mobile Phase Preparation
-
Dissolve 1.69 g of tetrabutylammonium hydrogen sulfate in 1000 mL of HPLC-grade water to create a 0.005M solution.
-
Mix 450 mL of the aqueous buffer with 550 mL of HPLC-grade Acetonitrile.
-
Degas the mixture in an ultrasonic bath for 10 minutes and filter through a 0.45 µm membrane filter.
Step 2: Standard and Diluent Preparation
-
Use the mobile phase as the diluent.
-
Accurately weigh 10 mg of Nitazoxanide Reference Standard (RS) into a 100 mL volumetric flask.
-
Add 50 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and make up the volume to 100 mL (Concentration: 100 µg/mL).
Step 3: Sample Preparation
-
Weigh an amount of API equivalent to 10 mg of Nitazoxanide.
-
Transfer to a 100 mL volumetric flask, add 50 mL diluent, sonicate to extract/dissolve, and dilute to the mark. Filter through a 0.22 µm syringe filter before injection.
Step 4: System Suitability Testing (Self-Validation Check) Do not proceed with sample analysis unless the system meets the following criteria:
-
Resolution (
): The resolution between Nitazoxanide and Impurity C must be . -
Tailing Factor (
): The tailing factor for the Nitazoxanide peak must be . -
Precision: The Relative Standard Deviation (%RSD) of the API peak area from five replicate injections of the standard solution must be
.
Step 5: Execution and Mass Balance Calculation
-
Inject the blank (diluent), standard solution, and sample solutions.
-
Calculate the percentage of each impurity against the standard using relative response factors (RRF). Ensure that the mass balance (Assay % + Total Impurities %) is between 98.0% and 102.0% to validate that no impurities are retained indefinitely on the column.
References
- Journal of Antimicrobial Chemotherapy / Oxford Academic.Nitazoxanide, tizoxanide and a new analogue inhibit the growth of kinetoplastid parasites in vitro.
- PMC / NIH.Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication.
- Veeprho.Nitazoxanide Related Compound A | CAS 121-66-4.
- ResearchGate.A Validated Stability Indicating RP-LC Method for Nitazoxanide, a New Antiparasitic Compound.
- LeapChem.China Cheap Nitazoxanide丨CAS 55981-09-4 Manufacturers Suppliers Factory.
- Scribd.Nitazoxanide AJPCR | High Performance Liquid Chromatography.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CN101602744A - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
- 3. Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. scribd.com [scribd.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Critical Role of Impurity Solubility in Pharmaceutical Development
An In-depth Technical Guide to the Solubility of Nitazoxanide Impurity 2 in DMSO and Methanol
Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, is characterized by its low aqueous solubility, a trait that places it in the Biopharmaceutical Classification System (BCS) as a Class II or IV drug.[1][2][3][4] While the properties of an Active Pharmaceutical Ingredient (API) are paramount, the physicochemical characteristics of its impurities are equally critical for robust analytical method development, formulation stability, and overall drug safety. An impurity with poor solubility in analytical diluents can lead to inaccurate quantification, while its precipitation in a drug product can impact safety and efficacy.
This guide provides a detailed examination of the solubility of a specific process-related impurity, This compound , identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate (CAS No. 952686-58-7) .[5][6][7] We will explore its solubility in two common laboratory solvents: Dimethyl Sulfoxide (DMSO), a polar aprotic solvent, and Methanol, a polar protic solvent. This analysis is grounded in fundamental physicochemical principles and is supplemented with actionable experimental protocols for researchers and drug development professionals.
Section 1: Physicochemical Properties and Mechanistic Insights into Solubility
The solubility of a compound is governed by the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a foundational concept, where the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.[8]
Molecular Structure Analysis
-
Nitazoxanide (Parent Drug): A relatively planar molecule with a molecular weight of 307.28 g/mol .[9] It possesses both hydrogen bond accepting groups (nitro, carbonyl, ester oxygen) and a hydrogen bond donating group (amide N-H).
-
This compound: This impurity is a significantly larger and more complex molecule, with a molecular weight of 427.39 g/mol .[5][6] Structurally, it can be visualized as a dimer-like structure formed from two salicylate-derived moieties linked through the thiazole ring. This increased size and complexity inherently suggest a more rigid crystal lattice structure, which would require more energy to disrupt, thereby predicting lower solubility compared to the parent drug.
Solvent Properties and Interaction Mechanisms
-
Methanol (CH₃OH): A polar protic solvent capable of both donating and accepting hydrogen bonds. Its ability to interact with the polar functional groups of a solute is a primary driver of solvation. However, for larger molecules with significant non-polar surface area, its solvating power can be limited.[10]
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A highly polar aprotic solvent. It is a strong hydrogen bond acceptor but lacks a donor proton. Its large dipole moment makes it an excellent solvent for a wide range of organic compounds, often surpassing the capabilities of alcohols, particularly for larger, more complex molecules that may be challenging to solvate.[11][12]
The fundamental logic of solubility is based on overcoming existing intermolecular forces to form new, more stable interactions.
Caption: The process of dissolution requires energy to overcome solute-solute and solvent-solvent interactions, leading to the formation of new solute-solvent interactions.
Section 2: Comparative Solubility Data
Direct, quantitative solubility data for this compound is not widely available in published literature. Vendor-supplied information describes its solubility in DMSO as "Slightly".[5] To provide a robust scientific context, it is instructive to compare this qualitative assessment with the known quantitative solubility of the parent drug, Nitazoxanide, and its primary metabolite, Tizoxanide.
| Compound | CAS Number | Solvent | Solubility (Qualitative) | Solubility (Quantitative) | Source |
| This compound | 952686-58-7 | DMSO | Slightly | Data not available | [5] |
| This compound | 952686-58-7 | Methanol | Data not available | Data not available | - |
| Nitazoxanide (Parent) | 55981-09-4 | DMSO | Freely Soluble | ~10 mg/mL | [1] |
| Nitazoxanide (Parent) | 55981-09-4 | Methanol | Very Slightly Soluble | 3.34 x 10⁻⁴ (mole fraction at 40°C) | [2][3][13] |
| Tizoxanide (Metabolite) | 173903-47-4 | DMSO | Soluble | ~5 mg/mL | [14] |
| Tizoxanide (Metabolite) | 173903-47-4 | Methanol | Soluble | Quantitative data not specified | [15] |
Causality and Interpretation:
-
Impurity 2 vs. Parent Drug: The significantly larger molecular weight and more complex structure of Impurity 2 likely result in a higher crystal lattice energy. This energetic barrier is harder to overcome, leading to predictably lower solubility than Nitazoxanide in the same solvent.
-
DMSO vs. Methanol: DMSO's superior performance as a solvent for many complex organic molecules, including Nitazoxanide and Tizoxanide, is evident.[1][14] This is attributed to its strong polar aprotic nature, which effectively solvates large molecules without the steric hindrance sometimes associated with hydrogen-bonding networks in protic solvents like methanol. It is highly probable that this compound follows this trend, exhibiting greater solubility in DMSO than in methanol. The "Slightly" soluble designation in DMSO suggests that while it does dissolve, it may not reach the concentrations easily achieved by its parent compound.[5]
Section 3: A Self-Validating Protocol for Equilibrium Solubility Determination
Given the absence of public quantitative data, experimental determination is necessary. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the WHO.[16] This protocol is designed to be self-validating by ensuring that a true equilibrium has been reached.
Experimental Workflow for Equilibrium Solubility
Caption: Workflow for the Shake-Flask method to determine equilibrium solubility, ensuring a stable plateau is reached.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Add an excess amount of this compound solid (enough to ensure saturation and maintain a visible solid phase throughout the experiment) to a series of glass vials.
-
Pipette a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) into each vial.
-
Causality: Using excess solid is crucial to ensure the solution reaches its maximum saturation point, which defines the equilibrium solubility.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a consistent temperature (e.g., 25°C ± 0.5°C).
-
Agitate at a moderate speed for a prolonged period (typically 24 to 72 hours).
-
Causality: Constant temperature and agitation ensure uniform mixing and accelerate the system's approach to thermodynamic equilibrium. Temperature control is critical as solubility is temperature-dependent.[17]
-
-
Sampling and Phase Separation:
-
At predetermined time points (e.g., 24h, 48h, and 72h), cease agitation and allow the excess solid to settle.
-
Withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particulates.
-
Causality: This two-step separation (centrifugation followed by fine filtration) is a self-validating control to ensure only the solubilized compound is measured. Failure to remove all solids is a primary source of experimental error.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the appropriate mobile phase to fall within the calibrated range of a validated analytical method.
-
Quantify the concentration using a stability-indicating HPLC-UV method. A suitable starting point for method development could be a C18 column with a mobile phase of acetonitrile and a buffered aqueous phase, monitoring at a relevant UV wavelength.[2]
-
Causality: A validated, high-sensitivity analytical method ensures that the measured concentration is accurate and precise.
-
-
Confirmation of Equilibrium:
-
Compare the concentration values obtained at the different time points (e.g., 24h vs. 48h vs. 72h).
-
Equilibrium is confirmed when the concentration values reach a plateau (e.g., vary by less than 5% between the final two time points). The final, stable concentration is the equilibrium solubility.
-
Causality: This final check is the most critical step for trustworthiness. Without confirming a plateau, one may erroneously report a kinetic solubility value, which is time-dependent and not a true measure of the compound's thermodynamic properties.[16]
-
Section 4: Field Insights and Practical Considerations
-
Kinetic vs. Thermodynamic Solubility: The protocol above determines thermodynamic (equilibrium) solubility, which is the true maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. In high-throughput screening (HTS), kinetic solubility is often measured, which assesses the concentration at which a compound precipitates from a stock solution (often in DMSO) upon dilution into an aqueous buffer.[18] While useful for HTS, it is not a fundamental property and can be misleading for formulation and analytical development, where long-term stability is required.
-
The Impact of Water in DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This can significantly impact the solubility of certain compounds. For reproducible results, it is imperative to use anhydrous DMSO and to handle it in a way that minimizes water absorption.[19]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form of the impurity being tested to ensure that solubility data is consistent and relevant to the material encountered during drug manufacturing.[17]
Conclusion
While publicly available quantitative data on the solubility of this compound (CAS 952686-58-7) is scarce, a thorough analysis of its molecular structure in comparison to its parent drug, Nitazoxanide, provides a strong basis for scientific prediction. The impurity's larger, more complex structure suggests it will be less soluble than Nitazoxanide in both DMSO and Methanol. The polar aprotic nature of DMSO makes it the more promising solvent for achieving higher concentrations.
For drug development professionals requiring precise data, experimental determination is non-negotiable. The detailed, self-validating equilibrium solubility protocol provided in this guide offers a robust framework for generating trustworthy and accurate data. Understanding the solubility of this, and any, impurity is a foundational requirement for developing reliable analytical methods and ensuring the quality and stability of the final pharmaceutical product.
References
-
Allmpus. (n.d.). Nitazoxanide Desacetyl Impurity / Tizoxanide. Retrieved from [Link][15]
-
Silva, G. G. D., et al. (2024). Exploratory study on physicochemical properties of nitazoxanide nanocrystalline suspension obtained by evaporative solvent-antisolvent. Heliyon.[1]
-
PubChem. (n.d.). Nitazoxanide. National Center for Biotechnology Information. Retrieved from [Link][9]
-
IJCRT. (2022). Reported Analytical Methods for Nitazoxanide: A Review. International Journal of Creative Research Thoughts.[2]
-
PharmaTutor. (2017). NITAZOXANIDE: A REVIEW OF ANALYTICAL METHODS. Retrieved from [Link][20]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link][8]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.[11]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. National Center for Biotechnology Information. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. Retrieved from [Link][13]
-
SciELO. (2013). Development of a simple, rapid and validated spectrophotometric method for nitazoxanide in pharmaceutical formulations and comparison with HPLC. Retrieved from [Link][22]
-
PMC. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link][18]
-
Journal of Current Pharma Research. (2012). Nitazoxanide.[3]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link][17]
-
ResearchGate. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link][19]
-
Pharmaffiliates. (n.d.). Nitazoxanide-impurities. Retrieved from [Link][7]
-
Sphinxsai. (2011). Development and Validation of Spectrophotometric and Colorimetric Method for the determination of Nitazoxanide in its Bulk and Pharmaceutical Dosage Form (Tablets). Retrieved from [Link][23]
-
ResearchGate. (2016). Physicochemical characterization of two new Nitazoxanide analogs with antiparasitic activity. Retrieved from [Link][24]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][25]
-
SciSpace. (2018). Solubility enhancement of nitazoxanide using solid dispersion. Retrieved from [Link][4]
-
PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link][26]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link][16]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link][27]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. Retrieved from [Link][28]
-
ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation. Retrieved from [Link][29]
Sources
- 1. ijsra.net [ijsra.net]
- 2. ijcrt.org [ijcrt.org]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. This compound | 952686-58-7 [amp.chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. allmpus.com [allmpus.com]
- 16. who.int [who.int]
- 17. Solubility factors when choosing a solvent [labclinics.com]
- 18. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmatutor.org [pharmatutor.org]
- 21. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 22. scielo.br [scielo.br]
- 23. sphinxsai.com [sphinxsai.com]
- 24. researchgate.net [researchgate.net]
- 25. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. fda.gov [fda.gov]
- 29. database.ich.org [database.ich.org]
Technical Guide: Origin, Formation Pathway, and Control of Nitazoxanide Impurity 2
Subject: Nitazoxanide Impurity 2 (The "Dimer" Ester) CAS Registry Number: 952686-58-7 Chemical Name: 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate[1]
Executive Summary & Identity
In the synthesis of Nitazoxanide (NTZ), impurity profiling is critical due to the lability of the amide and ester bonds in the thiazolide structure. While pharmacopeial monographs (USP/EP) typically designate the metabolite Tizoxanide and the starting material 2-Amino-5-nitrothiazole as Related Compounds A and B, Impurity 2 (CAS 952686-58-7) represents a complex, process-specific dimeric ester impurity .
This impurity arises not from simple degradation, but from a competing acylation pathway during the final condensation step or through the interaction of the active metabolite with unreacted starting material. Its presence indicates a lack of stoichiometric control or improper activation of the salicylic acid precursor.
Chemical Profile: Impurity 2
| Parameter | Specification |
| Common Name | This compound (Dimer Impurity) |
| CAS Number | 952686-58-7 |
| Molecular Formula | |
| Molecular Weight | 427.39 g/mol |
| Structural Characteristic | Ester linkage between Tizoxanide and Acetylsalicylic Acid |
| Solubility | Low (Lipophilic); Soluble in DMSO, DMF |
| Retention Time (RRT) | ~1.5 - 1.8 (relative to Nitazoxanide due to higher lipophilicity) |
Origin and Formation Pathway[2]
The Mechanistic Root
The formation of Impurity 2 is a classic example of O-acylation competition in the synthesis of amide-ester drugs. Nitazoxanide is synthesized by coupling 2-amino-5-nitrothiazole (ANT) with O-acetylsalicylic acid (Aspirin) or its acid chloride derivative.
The Pathway:
-
Primary Reaction: The amine group of ANT attacks the activated carbonyl of the acetylsalicylic acid to form the amide bond (Nitazoxanide).
-
Side Reaction (Precursor): If Nitazoxanide hydrolyzes in situ (due to moisture or excess base), it loses its acetyl group, exposing a phenolic hydroxyl group, forming Tizoxanide .
-
Impurity Formation: This exposed phenolic hydroxyl is nucleophilic. If excess activated acetylsalicylic acid (e.g., acetylsalicyloyl chloride) is present, it reacts with the phenol of Tizoxanide to form an ester linkage.
Essentially, Impurity 2 is the ester of Tizoxanide and Acetylsalicylic Acid.
Pathway Visualization
The following diagram illustrates the competitive pathways leading to the target drug versus Impurity 2.
Caption: Mechanistic pathway showing the divergence from the primary synthesis route (Green) to the formation of Impurity 2 (Red) via the Tizoxanide intermediate.[2]
Critical Process Parameters (CPPs)
To prevent the formation of Impurity 2, the following parameters must be strictly controlled. This analysis links experimental conditions to the chemical mechanism described above.
| Parameter | Risk Factor | Mechanistic Explanation |
| Stoichiometry | Excess Acetylsalicylic Acid (>1.1 eq) | Excess acylating agent is available to react with any generated Tizoxanide phenol, driving the equilibrium toward the dimer (Impurity 2). |
| Moisture Content | High (>0.5%) | Water promotes the hydrolysis of the nascent Nitazoxanide into Tizoxanide. Once Tizoxanide forms in the presence of activated acid, Impurity 2 formation is inevitable. |
| Base Strength | Strong Bases (e.g., TEA, NaOH) | Strong bases catalyze the deacetylation of Nitazoxanide. A milder base (e.g., Pyridine or N-methylmorpholine) is preferred to neutralize HCl without attacking the ester. |
| Temperature | > 50°C | Elevated temperatures increase the kinetic rate of the side-reaction (esterification of the phenol) faster than the primary amide coupling. |
Analytical Strategy: Detection & Quantification
Impurity 2 is significantly more lipophilic than Nitazoxanide due to the additional aromatic ring and lack of free polar groups. Therefore, it elutes after the main peak in Reverse Phase HPLC.
Validated HPLC Protocol
Note: This method is self-validating via resolution checks between NTZ and Impurity 2.
-
Column: C18 End-capped (e.g., Inertsil ODS-3V),
mm, 5 µm. -
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient Program:
-
0-5 min: 40% B (Isocratic)
-
5-20 min: 40%
80% B (Linear Ramp) -
20-25 min: 80% B (Wash to elute Impurity 2)
-
25-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Isobestic point for thiazole ring).
-
Expected Retention:
-
Nitazoxanide: ~12-14 min.
-
Impurity 2: ~22-24 min (RRT ~1.7).
-
Experimental Protocol: Synthesis of Impurity 2 (Reference Standard)
To accurately quantify this impurity, researchers often need to synthesize the standard, as it is not always commercially available off-the-shelf.
Objective: Intentionally force the acylation of Tizoxanide.
Reagents:
-
Tizoxanide (Desacetylnitazoxanide): 1.0 eq (2.65 g)
-
Acetylsalicyloyl Chloride: 1.2 eq (2.40 g)
-
Triethylamine (TEA): 1.5 eq
-
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Tizoxanide in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Add Triethylamine dropwise at 0°C. The solution may turn yellow/orange due to phenoxide formation.
-
Coupling: Slowly add Acetylsalicyloyl Chloride dissolved in 10 mL DCM over 20 minutes, maintaining temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 6:4). The starting material (Tizoxanide, lower Rf) should disappear; a new high-Rf spot (Impurity 2) will appear.
-
Work-up: Quench with cold water. Wash the organic layer with 5%
(to remove unreacted acid) and then brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane. -
Validation: Confirm structure via Mass Spectrometry (
) and H-NMR (Look for the additional aromatic protons of the second salicylate ring).
References
-
Malesuik, M. D., et al. (2010). Photodegradation kinetics of nitazoxanide in pharmaceutical formulations. Journal of Chromatographic Science. Source:
-
Rao, R. N., et al. (2012). Separation and characterization of process-related impurities of nitazoxanide by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Source:
-
VEEPrho Standards. (2024). Nitazoxanide Impurity Profile and Related Compounds. Source:
-
Chemicea Pharmaceuticals. (2024). This compound Data Sheet (CAS 952686-58-7).[1][4] Source:
-
LGC Standards. (2023). Reference Materials for Thiazolide Antivirals. Source:
Sources
Methodological & Application
Advanced HPLC Method Development and Validation for the Detection of Nitazoxanide Impurity 2
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.
Abstract
The accurate quantification of process-related impurities and degradation products is a critical regulatory requirement under ICH Q3A(R2) guidelines. Nitazoxanide (NTZ), a broad-spectrum thiazolide antiparasitic and antiviral agent, is susceptible to specific synthetic over-acylation and hydrolytic degradation pathways[1]. This application note details the mechanistic rationale, step-by-step protocol, and validation framework for a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to detect and quantify Nitazoxanide Impurity 2 (CAS No. 952686-58-7)[2],[3].
Mechanistic Origins of this compound
To develop an effective separation method, one must first understand the chemical nature of the analyte. This compound is chemically identified as 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate (Molecular Weight: 427.39 g/mol ; Formula: C₁₉H₁₃N₃O₇S)[2],[4].
During the synthesis of the parent API, 2-amino-5-nitrothiazole is acylated using O-acetylsalicyloyl chloride. If the stoichiometric ratio is not strictly controlled, excess acylating agent reacts with the newly formed Nitazoxanide, leading to an over-acylated process impurity: Impurity 2[1]. Conversely, exposure to moisture or basic conditions leads to the hydrolysis of the acetyl group, forming Tizoxanide (desacetyl-nitazoxanide), the primary active metabolite and a common degradation product[1].
Because Impurity 2 contains an additional bulky, hydrophobic 2-acetoxybenzoate moiety compared to the parent drug, it exhibits significantly higher lipophilicity, which dictates our chromatographic strategy.
Synthesis and degradation pathway of Nitazoxanide forming Impurity 2.
Analytical Strategy & Causality (E-E-A-T)
Do not merely follow parameters; understand the why behind the method. The following choices ensure a robust, reproducible assay:
-
Stationary Phase Causality: A high-carbon-load, fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is mandatory[5]. The extensive end-capping minimizes secondary ion-exchange interactions between the basic nitrogen of the thiazole ring and residual surface silanols. Without this, the peaks would exhibit severe tailing, obscuring trace-level impurities.
-
Mobile Phase & pH Optimization: The mobile phase utilizes a ternary mixture of Acetonitrile, Methanol, and a Citric Acid buffer adjusted to pH 4.0[5]. Why pH 4.0? The acidic environment suppresses the ionization of the phenolic and carboxylic functional groups present in degradation products like Tizoxanide. By keeping these molecules in their neutral, protonated state, we maximize their hydrophobic interaction with the C18 phase, preventing them from eluting in the void volume. Methanol is added to fine-tune the selectivity (
) between the structurally similar parent and degradants. -
Detection Wavelength Causality: While Nitazoxanide has multiple UV maxima, 296 nm acts as an optimal wavelength where both the parent API and Impurity 2 exhibit strong, reliable absorptivity[5]. This wavelength avoids the low-UV region (<220 nm) where mobile phase solvents heavily absorb, thereby ensuring a flat baseline and high Signal-to-Noise (S/N) ratio.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) and bracketing standards, the method continuously proves its own accuracy during every run.
Reagents and Materials
-
Nitazoxanide API (Reference Standard)
-
This compound (Reference Standard, Purity >98%)[4]
-
HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)
-
Citric Acid (AR Grade) and HPLC-Grade Water
Step-by-Step Preparation
-
Buffer Preparation: Dissolve 1.05 g of Citric Acid in 1000 mL of HPLC-grade water. Adjust to pH 4.0 ± 0.05 using dilute NaOH or HCl. Filter through a 0.45 µm membrane and degas.
-
Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
System Suitability Test (SST) Solution: Prepare a resolution mixture containing Nitazoxanide (100 µg/mL), Tizoxanide (1 µg/mL), and Impurity 2 (1 µg/mL).
-
Sample Solution: Accurately weigh API equivalent to 50 mg of NTZ into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 15 minutes to fully extract the highly hydrophobic Impurity 2, and make up to volume. Filter through a 0.22 µm PTFE syringe filter.
Execution Sequence (The Self-Validation Loop)
-
Negative Control: Inject Diluent (Blank) to prove the absence of ghost peaks or carryover.
-
System Verification: Inject the SST Solution (6 replicates). The system is only validated for use if the Resolution (
) between NTZ and Impurity 2 is > 2.0, and the Relative Standard Deviation (RSD) of the Impurity 2 peak area is ≤ 2.0%. -
Sample Analysis: Inject unknown samples in duplicate.
-
Bracketing: Re-inject the SST Solution at the end of the sequence to prove the column performance did not drift during the run.
Step-by-step HPLC method development and validation workflow.
Quantitative Data Summaries
The following tables summarize the optimized chromatographic parameters, the self-validating system suitability criteria, and the expected ICH Q2(R1) validation outcomes for Impurity 2.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 250 mm × 4.6 mm, 5 µm | High carbon load for hydrophobic retention of Impurity 2. |
| Mobile Phase | Buffer (pH 4.0) : ACN : MeOH (50:45:5 v/v) | Suppresses ionization; fine-tunes |
| Flow Rate | 1.0 mL/min | Balances backpressure and optimal Van Deemter efficiency. |
| Column Temp. | 30°C | Ensures reproducible mobile phase viscosity and mass transfer. |
| Detection | UV at 296 nm | Captures conjugated |
| Injection Vol. | 20 µL | Sufficient volume for trace-level Limit of Detection (LOD). |
Table 2: System Suitability Specifications (Self-Validation Criteria)
| Parameter | Acceptance Criteria | Purpose |
| Resolution ( | > 2.0 (NTZ vs. Impurity 2) | Proves baseline separation for accurate integration. |
| Tailing Factor ( | ≤ 1.5 | Ensures no secondary silanol interactions are occurring. |
| Theoretical Plates ( | > 5000 | Verifies column health and packing integrity. |
| % RSD (Area) | ≤ 2.0% (n=6) | Confirms autosampler precision and detector stability. |
Table 3: ICH Q2(R1) Method Validation Summary
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation (Acid, Base, Peroxide, Heat, UV). | Peak purity angle < Purity threshold (via PDA detector). |
| Linearity | 0.05% to 0.225% of target API concentration. | Correlation coefficient ( |
| Accuracy (Recovery) | Spiking API with Impurity 2 at 50%, 100%, 150% limits. | Mean recovery between 95.0% and 105.0%. |
| LOD / LOQ | Based on Signal-to-Noise ratio. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 101440198, this compound." nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkR1EUtRwct00-TOfyW-DnVOJEu1ODavBRwqbylWIwKLuYnpRweHoa9Hwp4zgSHINYbhaF9VrmukKiLmcFXvAf70UVdKKhqgl9KAaWc2pzG9bS0oyHrBSHvrnERBXEPcvJkbN_eUs0Vd5H5vdpX9BMGyABNpWZ8WidGet]
- Chemicea Pharmaceuticals. "this compound | CAS No- 952686-58-7." chemicea.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsXIGvbJR2tvB3ergQqTM4JEz5yoYjF5CPvCbsK621VoYZnMsSDcVygLFZayEY5FxXVXuua-swJuMGOvXtufAmICw5D1ticNsWTkXLREdPm9YnK3kjmhJEoFo_6O4RTEMvDHWSGr7mfQFtyKP7Pw0=]
- Clearsynth. "this compound | CAS No. 952686-58-7." clearsynth.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiRaF3wrheheHd8DzCQaLM9SDX14eQdHFEHdJ8y8AzXcvRdxkqCOW6bOeVBONu4K-WgQIxikzsiUi49PlaXTra9VMedJeNeaok8juL9L8YoZ3NswEAoDxFtpsRyfKhDVJjqaKns2Vd1TksCrqtrzmUGw==]
- Asian Journal of Pharmaceutical Analysis. "Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP-HPLC." ajpaonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdlLkn9OqtKmFBAnjIvgGsR42XCp5KuiNqIEBmdxwtPQwtVnT2WXMUW8N1r4owSXdn52QpS4FkWxHK1BvvwDaIy5skinTmz0K8X776lhElWK2Jtct_-Rhc1hoXCTFILEMuGUmPC1jz_c6XR3zhL1j1zlOM]
- Veeprho. "Nitazoxanide Impurities and Related Compound." veeprho.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElX0M5tuHxKsjH-K7Tm5wDgptny6gqJZj2WOK6sIBh8gJF-9R4WVwiVO1rMma4ezGM0mnyKAizZOxaS8UXV6tch8chqq5eVN4RNpLAywwIPwYbnzaRr7wFDKGkJlFyaUoqRyWwpBraeC-ZKbAIfrwVyo61LgZKcg==]
Sources
Application Note: Preparation and Handling of Nitazoxanide Impurity 2 Reference Standard Stock Solution
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, verification, and storage of a Nitazoxanide Impurity 2 reference standard stock solution. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of Nitazoxanide-based pharmaceuticals. The protocols are grounded in established principles from regulatory guidelines and pharmacopeial standards to ensure the generation of accurate, reproducible, and reliable analytical data for impurity profiling.
Introduction: The Imperative of Impurity Reference Standards
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent used to treat a variety of infections.[1] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a matter of quality but a fundamental requirement for safety and efficacy. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the rigorous identification, reporting, and qualification of impurities in both the active pharmaceutical ingredient (API) and the finished drug product.[2][3][4]
This compound, chemically identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate, is a potential process-related impurity or degradation product.[5][6][7] The ability to accurately quantify this impurity relies on the availability of a well-characterized reference standard. An accurately prepared stock solution of this standard serves as the cornerstone for the validation and routine use of analytical methods, such as High-Performance Liquid Chromatography (HPLC), enabling precise quantification in drug substance and product batches.[8][9] This guide provides the scientific rationale and a step-by-step protocol to establish such a reference standard solution.
Characterization of this compound
A thorough understanding of the reference material's properties is the first step in its proper handling and use. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate | [6][10][11] |
| CAS Number | 952686-58-7 | [7][12][13] |
| Molecular Formula | C₁₉H₁₃N₃O₇S | [10][12][13] |
| Molecular Weight | 427.39 g/mol | [7][10][12] |
| Appearance | Pale Yellow to Light Orange Solid | [12] |
| Solubility | Slightly soluble in DMSO. Soluble in other common organic solvents like Acetonitrile (ACN). | [12][14] |
Scientific Principles of Stock Solution Preparation
The Rationale for Solvent Selection
The choice of solvent is the most critical decision in the preparation of a reference standard solution. The ideal solvent must satisfy three criteria:
-
High Solubilizing Power: The solvent must completely dissolve the reference standard at the target concentration without heating, which could risk degradation.
-
Compatibility with Analytical Technique: The solvent should be miscible with the mobile phase used in subsequent HPLC analysis to ensure good peak shape and prevent precipitation upon injection.
-
Analyte Stability: The solvent must be inert and not react with or catalyze the degradation of this compound.
For Nitazoxanide and its related substances, Acetonitrile (HPLC Grade) is an excellent choice. It is a common solvent in reversed-phase HPLC methods for Nitazoxanide, ensuring seamless compatibility.[5] Dimethyl sulfoxide (DMSO) is also a viable option due to its high solubilizing power, but care must be taken as it can be incompatible with certain HPLC columns and may produce a large solvent front in the chromatogram.[12][14] This protocol will proceed with Acetonitrile.
The Principle of Purity Correction
Reference standards provided by manufacturers are highly pure but rarely 100.0%. They are accompanied by a Certificate of Analysis (CoA) that states the purity value, often determined by a mass balance approach. To ensure metrological traceability and accuracy, the weighed amount of the standard must be corrected for this purity value. This practice is a core tenet of preparing quantitative standards as outlined in the United States Pharmacopeia (USP).[8][15] Failure to account for purity will introduce a proportional systematic error in all subsequent quantifications.
Detailed Protocol: Preparation of a 1000 µg/mL Stock Solution
This protocol details the preparation of a 10.0 mL stock solution of this compound at a nominal concentration of 1000 µg/mL (1 mg/mL).
Required Materials and Equipment
-
This compound Certified Reference Material (with CoA)
-
Acetonitrile (HPLC Grade or higher)
-
Analytical Balance (4- or 5-place, calibrated)
-
10 mL Class A Volumetric Flask with stopper
-
Spatula and anti-static weigh paper or weigh boat
-
Glass Pasteur pipette or syringe
-
Ultrasonic bath
-
Laboratory notebook and pen
Step-by-Step Weighing and Dissolution Procedure
-
Equilibration: Remove the sealed container of this compound from its storage location (typically 2-8°C) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid, which would alter its weight.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10.0 mg of the reference standard onto a tared weigh boat. Record the exact weight to the highest precision possible (e.g., 10.04 mg).
-
Quantitative Transfer: Carefully transfer the weighed solid into a clean, dry 10 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weigh boat with small aliquots of Acetonitrile, transferring the rinsate into the flask to ensure no material is lost.
-
Initial Dissolution: Add approximately 7 mL of Acetonitrile to the volumetric flask. Stopper the flask and swirl gently.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
Thermal Equilibration: After sonication, the solution may be slightly warm. Allow the flask to stand on the benchtop until it returns to the ambient temperature of the laboratory.
-
Dilution to Volume: Carefully add Acetonitrile dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.
-
Homogenization: Stopper the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.
Final Concentration Calculation
Use the exact weight and the purity from the Certificate of Analysis to calculate the precise concentration of the stock solution.
Formula: Corrected Concentration (µg/mL) = (W_actual × Purity × 1000) / V
Where:
-
W_actual = Actual weight of the reference standard in mg (e.g., 10.04 mg)
-
Purity = Purity of the reference standard as a decimal (e.g., 99.5% = 0.995)
-
V = Final volume of the volumetric flask in mL (e.g., 10.0 mL)
-
1000 = Conversion factor from mg to µg
Example Calculation: Corrected Concentration = (10.04 mg × 0.995 × 1000) / 10.0 mL = 998.98 µg/mL
This corrected concentration must be used in all subsequent calculations for dilutions and sample analysis.
Caption: Workflow for Reference Standard Preparation.
Verification, Storage, and Stability
Independent Verification
As a measure of self-validation, the newly prepared stock solution should be verified. The simplest method is to inject the solution into a qualified HPLC system suitable for Nitazoxanide analysis. The resulting chromatogram should show a single, sharp peak at the expected retention time for this compound, confirming its identity and indicating no immediate degradation has occurred.
Storage and Handling
The chemical stability of Nitazoxanide and its related compounds can be affected by pH, light, and temperature.[16] To preserve the integrity of the reference standard stock solution:
-
Storage Temperature: Store the solution in a refrigerator at 2-8°C . Do not freeze aqueous-organic solutions as this can cause component precipitation.
-
Protection from Light: Store the solution in an amber glass vial or a clear vial placed inside a light-blocking container.
-
Container Closure: Ensure the vial is tightly sealed to prevent solvent evaporation, which would alter the concentration over time.
Solution Stability
The stability of the solution in Acetonitrile under these storage conditions should be formally established. For routine use, it is recommended to prepare fresh stock solutions periodically (e.g., every 1-3 months). Short-term stability at room temperature should also be evaluated if the solution will be used in an autosampler for extended periods.
Caption: Logical Decision Flow for Protocol Execution.
Safety Precautions
Standard laboratory safety protocols must be observed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid reference material and the solvent should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for this compound and Acetonitrile for specific handling and disposal information.[13]
References
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Veeprho URL: [Link]
-
Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3A(R) Guideline: Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Reported Analytical Methods for Nitazoxanide: A Review Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: NITAZOXANIDE: A REVIEW OF ANALYTICAL METHODS Source: PharmaTutor URL: [Link]
-
Title: General Chapters: <11> USP REFERENCE STANDARDS Source: uspbpep.com URL: [Link]
-
Title: Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic Method for the Quantitative Determination of Nitazoxanide and It's Related Substances in Active Pharmaceutical Ingredients Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]
-
Title: Nitazoxanide Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Nitazoxanide Desacetyl Impurity / Tizoxanide Source: Allmpus URL: [Link]
-
Title: Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: A Validated Stability Indicating RP-LC Method for Nitazoxanide, a New Antiparasitic Compound Source: ResearchGate URL: [Link]
-
Title: pH effect on stability and kinetics degradation of nitazoxanide in solution Source: Drug Analytical Research URL: [Link]
-
Title: Formulation and Evaluation of Nitazoxanide Sustained-Release Matrix Tablets Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: USP Reference Standards- General Chapters Source: Trung Tâm Thuốc Central Pharmacy URL: [Link]
-
Title: Reference Standards & Materials – Simplifying Your Laboratory Work Source: Eurofins URL: [Link]
-
Title: Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]
-
Title: Exploratory study on physicochemical properties of nitazoxanide nanocrystalline suspension obtained by evaporative solvent-antisolvent Source: Scientific Reports URL: [Link]
-
Title: MSDS - this compound Source: KM Pharma Solution Private Limited URL: [Link]
-
Title: Nitazoxanide-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Nitazoxanide Source: PubChem URL: [Link]
- Title: CN105175352A - Preparation method of nitazoxanide Source: Google Patents URL
- Title: CN103159697A - Method for preparing nitazoxanide Source: Google Patents URL
-
Title: Nitazoxanide Impurity Source: Axios Research URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. tasianinch.com [tasianinch.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS No- 952686-58-7 | NA [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. uspbpep.com [uspbpep.com]
- 9. scribd.com [scribd.com]
- 10. clearsynth.com [clearsynth.com]
- 11. theclinivex.com [theclinivex.com]
- 12. This compound | 952686-58-7 [amp.chemicalbook.com]
- 13. kmpharma.in [kmpharma.in]
- 14. allmpus.com [allmpus.com]
- 15. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 16. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
Application and Protocol Guide:
Introduction
Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral agent.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The development of a robust, stability-indicating HPLC method that can separate Nitazoxanide from its potential process-related impurities and degradation products is therefore essential. This application note provides a detailed guide to the systematic optimization of the mobile phase for the analysis of Nitazoxanide and its related substances, grounded in the principles of Quality by Design (QbD) to ensure a robust and reliable method.[3][4]
Foundational Knowledge: Understanding the Analyte and the System
A successful method development strategy begins with a thorough understanding of the physicochemical properties of the target analytes and the fundamentals of the chromatographic system.
Physicochemical Properties of Nitazoxanide
The Chromatographic System: Reverse-Phase HPLC
Reverse-phase HPLC is the most common mode of chromatography for the analysis of pharmaceutical compounds.[8] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Systematic Approach to Mobile Phase Optimization: A Quality by Design (QbD) Framework
The traditional "one-factor-at-a-time" (OFAT) approach to method development can be time-consuming and may not reveal the interactions between different chromatographic parameters.[9] A more systematic and efficient approach is to employ Quality by Design (QbD) principles.[3][4] QbD involves defining the method's objectives, identifying critical quality attributes (CQAs) and critical process parameters (CPPs), and then using statistical tools like Design of Experiments (DoE) to map a "design space" where the method is robust.[3][10][11]
Defining the Analytical Target Profile (ATP)
The first step is to define the goals of the analytical method. For Nitazoxanide and its related substances, the ATP would typically include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability-Indicating: The ability of the method to separate the drug substance from its degradation products.[6][13]
Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)
Based on the ATP, the CQAs for the chromatographic separation are identified. These are the performance characteristics that need to be controlled to ensure the quality of the results. For this application, key CQAs include:
-
Resolution (Rs) between Nitazoxanide and its adjacent impurities/degradants.
-
Tailing factor (Tf) for the Nitazoxanide peak.
-
Retention time (Rt) of Nitazoxanide.
-
Number of theoretical plates (N).
The CPPs are the chromatographic variables that can influence the CQAs. For mobile phase optimization, the primary CPPs are:
-
Type and concentration of the organic modifier.
-
pH of the aqueous phase.
-
Buffer type and concentration.
-
Gradient slope and time (for gradient elution).
-
Flow rate.
-
Column temperature.
The following diagram illustrates the logical workflow for mobile phase optimization within a QbD framework.
Caption: A workflow diagram illustrating the systematic approach to mobile phase optimization using Quality by Design (QbD) principles.
Experimental Protocols for Mobile Phase Optimization
The following protocols provide a step-by-step guide to systematically optimize the mobile phase for the analysis of Nitazoxanide and its related substances.
Protocol 1: Initial Method Scouting
Objective: To identify a suitable stationary phase and organic modifier, and to get a preliminary understanding of the retention behavior of Nitazoxanide and its impurities.
Materials:
-
Nitazoxanide reference standard.
-
Forced degradation samples of Nitazoxanide (acid, base, oxidative, thermal, and photolytic stress).[6][13][14]
-
HPLC grade acetonitrile and methanol.
-
HPLC grade water.
-
Formic acid or trifluoroacetic acid (for initial acidic mobile phases).
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Prepare a stock solution of Nitazoxanide reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).
-
Prepare solutions of the forced degradation samples at a similar concentration.
-
Set up the HPLC system with a C18 column.
-
Perform initial scouting runs using a broad linear gradient with both acetonitrile and methanol as the organic modifier. A typical scouting gradient could be:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: 5% B to 95% B over 20-30 minutes.
-
-
Inject the reference standard and the forced degradation samples.
-
Evaluate the chromatograms for peak shape, resolution, and the number of detected impurities. Choose the organic modifier that provides better overall separation and peak symmetry.
Protocol 2: pH Optimization
Objective: To determine the optimal pH of the aqueous mobile phase to achieve the best separation and peak shape. The pH will influence the ionization state of Nitazoxanide and its impurities, which in turn affects their retention.
Materials:
-
Selected organic modifier from Protocol 1.
-
Buffers of different pH values (e.g., phosphate buffer, acetate buffer).
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).
Procedure:
-
Based on the scouting runs, select a starting organic modifier concentration that provides reasonable retention of the main peak.
-
Prepare a series of mobile phases with different pH values. For a weakly acidic compound like Nitazoxanide, a pH range of 2.5 to 7.0 is a good starting point. For example, you could test pH 2.5, 3.5, 4.5, 5.5, 6.5, and 7.0.
-
For each pH, perform an isocratic or a narrow gradient run with the reference standard and the forced degradation samples.
-
Evaluate the effect of pH on the retention time, resolution between critical pairs, and peak shape (tailing factor).
-
Plot the retention time of each peak against the mobile phase pH to visualize the effect of pH on retention.
-
Select the pH that provides the best overall separation and peak symmetry. Studies have shown that a pH around 3.0 can be effective for Nitazoxanide analysis.[15][16]
Protocol 3: Optimization of Organic Modifier Concentration and Gradient Profile
Objective: To fine-tune the concentration of the organic modifier and the gradient profile to achieve optimal resolution and run time.
Procedure:
-
Using the optimal pH determined in Protocol 2, design a series of experiments to evaluate the effect of the organic modifier concentration.
-
For isocratic elution, test different percentages of the organic modifier (e.g., 40%, 45%, 50%, 55%, 60%).
-
For gradient elution, use a Design of Experiments (DoE) approach. The variables to be studied could be the initial and final organic modifier concentrations, and the gradient time.
-
Analyze the results to determine the optimal conditions that provide the required resolution for all critical pairs in the shortest possible run time.
Table 1: Example of a DoE for Gradient Optimization
| Experiment | Initial %B | Final %B | Gradient Time (min) |
| 1 | 30 | 70 | 15 |
| 2 | 40 | 70 | 15 |
| 3 | 30 | 80 | 15 |
| 4 | 40 | 80 | 15 |
| 5 | 30 | 70 | 25 |
| 6 | 40 | 70 | 25 |
| 7 | 30 | 80 | 25 |
| 8 | 40 | 80 | 25 |
| 9 (Center) | 35 | 75 | 20 |
Protocol 4: Method Robustness Testing
Objective: To evaluate the robustness of the optimized method by making small, deliberate changes to the method parameters and assessing their impact on the CQAs.
Procedure:
-
Identify the method parameters to be tested for robustness. These typically include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Concentration of the organic modifier (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Wavelength (e.g., ± 2 nm).
-
-
Perform experiments according to a DoE design, varying these parameters simultaneously.
-
Analyze the results to determine if any of the parameters have a significant effect on the CQAs.
-
The method is considered robust if the results remain within the acceptance criteria for system suitability.
Data Presentation and Interpretation
All quantitative data from the optimization experiments should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Data from pH Optimization Study
| Mobile Phase pH | Retention Time of Nitazoxanide (min) | Resolution (Rs) between Critical Pair 1 | Tailing Factor of Nitazoxanide |
| 2.5 | 10.2 | 1.8 | 1.1 |
| 3.5 | 9.5 | 2.1 | 1.0 |
| 4.5 | 8.7 | 1.9 | 1.2 |
| 5.5 | 7.9 | 1.6 | 1.3 |
| 6.5 | 7.1 | 1.4 | 1.5 |
Conclusion
The systematic optimization of the mobile phase is a critical step in the development of a robust and reliable HPLC method for the analysis of Nitazoxanide and its related substances. By following a QbD approach and systematically evaluating the effects of critical process parameters such as the type and concentration of the organic modifier and the pH of the aqueous phase, a scientifically sound and validated method can be established. This ensures the quality, safety, and efficacy of Nitazoxanide drug products. The final method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[17][18][19] Adherence to pharmacopeial guidelines, such as USP General Chapter <621> Chromatography, is also essential for ensuring regulatory compliance.[8][20][21][22][23]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
Dickie, A. (2024, December 13). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Technology Networks. [Link]
-
S-Matrix Corporation. A Quality by Design Approach to Rapid Analytical HPLC Method Development. Fusion QbD. [Link]
-
Jadhav, S. B., & S, V. K. (2014). Quality by Design | A rapid and systemic approach for pharmaceutical analysis. PharmaTutor. [Link]
-
Agilent Technologies. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Agilent Technologies. Revisions per USP 621. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Medina-Hernández, A., et al. (2016). Physicochemical characterization of two new Nitazoxanide analogs with antiparasitic activity. Journal of Pharmaceutical and Biomedical Analysis, 131, 269-276. [Link]
-
Killeen, M., & B’Hymer, C. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Malesuik, M. D., et al. (2010). STABILITY-INDICATING CZE METHOD AND STRESS DEGRADATION STUDIES OF NITAZOXANIDE. Journal of Liquid Chromatography & Related Technologies, 33(1), 114-125. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]
-
K, P., et al. (2013). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 145-154. [Link]
-
ResearchGate. (2013). (PDF) Quality by Design (QbD) Based Development of a Stability Indicating HPLC Method for Drug and Impurities. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Semantic Scholar. pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. [Link]
-
El-Bagary, R. I., et al. (2014). A Validated High Performance Liquid Chromatographic (HPLC) Assay for Nitazoxanide in Bulk and in Pharmaceutical Formulations. Bentham Science Publishers. [Link]
-
ResearchGate. (2012). Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. [Link]
-
Scribd. Nitazoxanide AJPCR. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2018). Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. [Link]
-
Malesuik, M. D., et al. (2011). LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formulations. Journal of Chromatographic Science, 49(6), 441-446. [Link]
-
ResearchGate. (2019). Results of forced degradation studies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR NITAZOXANIDE IN POWDER FOR SUSPENSION DOSAGE FORM. [Link]
-
Der Pharma Chemica. (2012). RP-HPLC Method for Estimation of Nitazoxanide in Oral Suspension Formulation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 41684, Nitazoxanide. [Link]
-
Matta, V. S., & Parameshwar, P. (2021). FORCED SIMULTANEOUS ESTIMATION OF NITAZOXANIDE AND OFLOXACIN BY UPLC AND THEIR DEGRADATION STUDIES. International Journal of Multidisciplinary Educational Research, 10(2), 93-107. [Link]
-
ResearchGate. (2016). rp-hplc method development and validation for nitazoxanide in powder for suspension dosage form. [Link]
-
El-Bagary, R. I., et al. (2013). Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(8), 847-853. [Link]
-
Sharma, S., et al. (2011). RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences, 73(3), 319-322. [Link]
-
PharmaCompass. Nitazoxamide. [Link]
-
de Faria, N. C., et al. (2024). Exploratory study on physicochemical properties of nitazoxanide nanocrystalline suspension obtained by evaporative solvent-antisolvent. Drug Development and Industrial Pharmacy, 1-10. [Link]
-
ClinPGx. nitazoxanide. [Link]
Sources
- 1. Nitazoxamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ijsra.net [ijsra.net]
- 3. sepscience.com [sepscience.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. smatrix.com [smatrix.com]
- 10. Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. usp.org [usp.org]
Application Note: High-Resolution Gradient Elution Program for Nitazoxanide Impurity Profiling
Abstract & Scope
Nitazoxanide (NTZ) is a broad-spectrum thiazolide antiparasitic agent.[1][2] As a prodrug, it rapidly metabolizes in vivo to its active metabolite, Tizoxanide (desacetyl-nitazoxanide) . In pharmaceutical development, distinguishing between the parent drug, the active metabolite (which acts as the primary degradant), and synthesis precursors like 2-amino-5-nitrothiazole is critical for stability-indicating assays.
While many compendial methods utilize isocratic elution for simple assays, this Application Note presents a Gradient Elution Protocol . This approach is specifically designed for forced degradation studies and impurity profiling, where the elution of polar hydrolytic degradants and non-polar synthesis by-products requires a dynamic mobile phase composition to ensure peak sharpness and adequate resolution (
Chemical Context & Separation Logic
To design an effective gradient, one must understand the polarity shifts occurring during degradation:
-
Nitazoxanide (Parent): Moderately hydrophobic due to the ester linkage and nitro-thiazole ring.
-
Tizoxanide (Impurity A): The primary hydrolysis product. The loss of the acetyl group exposes a free phenolic hydroxyl group, significantly increasing polarity. Result: Elutes earlier than NTZ in Reverse Phase (RP) chromatography.
-
Salicylic Acid/Salicylamide derivatives: If the amide bond cleaves (harsh conditions), these highly polar fragments elute near the void volume.
-
2-amino-5-nitrothiazole (ANT): A synthesis precursor. Small, polar molecule.
The Challenge: Isocratic methods often result in poor resolution between the solvent front and early eluting polar impurities (Tizoxanide), or excessive broadening of the parent peak.
The Solution: A gradient starting with high aqueous content (to retain and separate Tizoxanide) ramping to high organic (to elute NTZ and wash the column).
separation-logic-diagram
Caption: Mechanistic logic dictating the gradient requirement. Tizoxanide's increased polarity necessitates a high-aqueous start to prevent co-elution with the void.
Experimental Protocol
Reagents and Chemicals[3][4][5][6][7]
-
Nitazoxanide Reference Standard: >99.5% purity.[1][3][4][5][6]
-
Tizoxanide Standard: (Impurity A).
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Inertsil ODS-3V or Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) | High surface area C18 provides necessary retention for polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2000 psi. |
| Wavelength | 240 nm | Isosbestic point region; maximizes sensitivity for both the nitrothiazole and benzene rings. |
| Injection Vol | 20 µL | Higher volume allows detection of trace impurities (LOQ level). |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.-
Note: pH 3.0 is critical. It suppresses the ionization of the phenolic group in Tizoxanide and the carboxyl groups in potential salicyl contaminants, ensuring they interact with the stationary phase rather than eluting in the void.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (degassed).
Gradient Program
This linear gradient is optimized to separate Impurity A (Tizoxanide) from the Parent (NTZ).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Hold: Retains polar Tizoxanide. |
| 5.0 | 60 | 40 | Isocratic hold to establish baseline. |
| 20.0 | 20 | 80 | Linear Ramp: Elutes Nitazoxanide and hydrophobic dimers. |
| 25.0 | 20 | 80 | Wash phase. |
| 25.1 | 60 | 40 | Return to initial conditions. |
| 30.0 | 60 | 40 | Re-equilibration: Critical for reproducibility. |
Method Validation & System Suitability
To ensure the method is reliable for regulatory submissions (per ICH Q2(R1)), the following system suitability parameters must be met.
System Suitability Criteria (SST)
Run a standard mix containing 10 µg/mL Tizoxanide and 100 µg/mL Nitazoxanide.
| Parameter | Acceptance Limit | Typical Result |
| Resolution ( | NLT 2.0 between Tizoxanide and Nitazoxanide | ~4.5 |
| Tailing Factor ( | NMT 2.0 for NTZ peak | 1.1 - 1.3 |
| Theoretical Plates ( | NLT 2000 | > 5000 |
| % RSD (Area) | NMT 2.0% (n=6 injections) | < 0.8% |
Impurity Retention Data (Relative)
-
Tizoxanide (Impurity A): RRT ~ 0.4 - 0.5 (Elutes approx 6-8 min).
-
Nitazoxanide (Parent): RRT = 1.00 (Elutes approx 14-16 min).
-
Late Eluters: Unknown dimers typically elute at RRT > 1.2 during the high organic ramp.
Troubleshooting & Optimization Guide
Common Issues and Fixes
Issue 1: Tizoxanide peak co-elutes with solvent front.
-
Cause: Mobile Phase A is not acidic enough or initial organic % is too high.
-
Fix: Ensure pH is exactly 3.0. If problem persists, lower initial %B to 35%.
Issue 2: Nitazoxanide peak splitting.
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting the gradient at 40% ACN causes "solvent shock."
-
Fix: Dissolve samples in the mobile phase mixture (60:40 Buffer:ACN).
Issue 3: Drifting Baseline.
-
Cause: Gradient absorption differences between water and ACN at 240 nm.
-
Fix: Use a reference wavelength (e.g., 360 nm) if using DAD, or ensure high-quality HPLC grade ACN.
method-workflow-diagram
Caption: Step-by-step workflow for the gradient execution, highlighting the specific function of each gradient segment.
References
-
United States Pharmacopeia (USP). Nitazoxanide Monograph. (General reference for standard identification).
-
Ghada, M., et al. (2012).[3][4] "Validated and Optimized High-Performance Liquid Chromatographic Determination of Tizoxanide, the Main Active Metabolite of Nitazoxanide." Journal of Chromatographic Science, 50(6), 509–515.[3]
-
Malesuik, M.D., et al. (2012). "Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products." Journal of Chromatographic Science. (Demonstrates the necessity of pH control for degradation products).
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
Application Note: Determination of Nitazoxanide Impurity 2 by Reverse-Phase High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and separation of Nitazoxanide and its related substances, with a specific focus on the retention time of Nitazoxanide Impurity 2. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nitazoxanide. The described protocol has been developed by synthesizing information from various validated methods and pharmacopeial proposals to ensure specificity, accuracy, and reproducibility.
Introduction: The Importance of Impurity Profiling for Nitazoxanide
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Nitazoxanide is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[3]
This compound, chemically identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate[4][5][6], is a potential process-related impurity or degradation product. Its effective separation and quantification are paramount for ensuring the quality of Nitazoxanide. Reverse-phase HPLC is the predominant analytical technique for this purpose due to its high resolving power and sensitivity.[3][7][8]
The retention time in HPLC is a key parameter for compound identification. However, it is crucial to understand that retention time is a function of the entire chromatographic system. Therefore, this document provides a comprehensive protocol and discusses the expected elution behavior of this compound under these specific conditions. The use of a certified reference standard for this compound is essential for definitive identification and method validation.
Chromatographic Principles and Method Rationale
The selected method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.
-
Nitazoxanide and its impurities , being relatively non-polar molecules, will interact with the C18 stationary phase.
-
The mobile phase , a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), is used to elute the compounds from the column.
-
By carefully controlling the composition of the mobile phase (the ratio of organic to aqueous phase), the retention and, consequently, the separation of the compounds can be modulated. More non-polar compounds will have a stronger affinity for the stationary phase and thus will have longer retention times.
The chemical structure of this compound (C₁₉H₁₃N₃O₇S)[4][5][6] suggests it is more non-polar than Nitazoxanide itself due to the additional acetoxybenzoyl group. Therefore, it is anticipated to have a longer retention time than the parent drug under typical reverse-phase conditions.
Experimental Protocol
This protocol is a recommended starting point and may require minor adjustments based on the specific instrumentation and column used in your laboratory.
Materials and Reagents
-
Nitazoxanide Reference Standard (USP or equivalent)
-
This compound Reference Standard (CAS No: 952686-58-7)[4][6][9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetra-n-butyl ammonium hydrogen sulphate (TBAHS) (AR Grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (for pH adjustment)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of Nitazoxanide and its impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides good retention and selectivity for Nitazoxanide and its related substances. The specified dimensions are common for standard analytical HPLC. |
| Mobile Phase | A: 0.005M Tetra-n-butyl ammonium hydrogen sulphate in waterB: Acetonitrile | The use of an ion-pairing reagent like TBAHS can improve peak shape and retention of polar analytes. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient/Isocratic | Isocratic: Acetonitrile:Buffer (55:45 v/v)[10][11] | An isocratic elution is simpler, more robust, and often sufficient for resolving the main component from its key impurities. |
| Flow Rate | 1.0 mL/min[7][10][11] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | Ambient (or controlled at 25 °C) | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 345 nm[10][11] | Nitazoxanide has a significant absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of Nitazoxanide and its potential later-eluting impurities. |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Nitazoxanide and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the test sample of Nitazoxanide API or formulation by dissolving it in the diluent to achieve a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Expected Results and Retention Time of this compound
Under the conditions described above, a well-resolved chromatogram should be obtained.
-
Nitazoxanide: Based on published methods using similar conditions, the retention time for Nitazoxanide is expected to be approximately 7-9 minutes.[10][11][12]
-
This compound: As a more non-polar compound, this compound will have a longer retention time than the parent drug. The exact retention time must be confirmed by injecting a solution of the certified reference standard. The relative retention time (RRT) of Impurity 2 with respect to Nitazoxanide would be a more transferable value between different systems.
It is imperative to perform a system suitability test before sample analysis. This typically involves injecting a solution containing both Nitazoxanide and its key impurities to ensure adequate resolution between the peaks.
Workflow for Method Implementation
The following diagram illustrates the general workflow for implementing this analytical method in a laboratory setting.
Figure 1. General workflow for the HPLC analysis of Nitazoxanide and its impurities.
Method Validation Considerations
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This is demonstrated by the resolution between peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the determination of this compound using reverse-phase HPLC. By adhering to the specified conditions and employing a certified reference standard, researchers and quality control analysts can achieve reliable and reproducible results for the impurity profiling of Nitazoxanide. The exact retention time for this compound should be established in-house using the reference material, as it is a system-dependent parameter.
References
-
AJPCR (Asian Journal of Pharmaceutical and Clinical Research). (n.d.). Nitazoxanide AJPCR. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of nitazoxanide in pharmaceutical formulations by the proposed methods and application of standard addition technique. Retrieved from [Link]
-
Hegazy, M. (2013, November 17). Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. Oxford Academic. Retrieved from [Link]
-
Scribd. (n.d.). Nitazoxanide USP Monograph Proposal. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated Stability Indicating RP-LC Method for Nitazoxanide, a New Antiparasitic Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Retrieved from [Link]
-
Veeprho. (n.d.). Nitazoxanide Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023, July). Reported Analytical Methods for Nitazoxanide: A Review. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Nitazoxanide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nitazoxanide-impurities. Retrieved from [Link]
-
PharmaCompass. (n.d.). Nitazoxanide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. Retrieved from [Link]
-
Cleanchem. (n.d.). Nitazoxanide USP RC A. Retrieved from [Link]
-
Saleh, O. A., et al. (2014, August 1). A Validated High Performance Liquid Chromatographic (HPLC) Assay for Nitazoxanide in Bulk and in Pharmaceutical Formulations. Bentham Science Publishers. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Two simple, selective, rapid, precise and economical reverse phase high-pressure liquid chromatography methods have been developed. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Priority Monographs. Retrieved from [Link]
-
Galchimia. (n.d.). Nitazoxanide Impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). Method development and validation for assay of nitazoxanide in tablet using RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation of Nitazoxanide by RP-HPLC Method in API and Tablet Dosage Forms. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013, January 1). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR NITAZOXANIDE IN POWDER FOR SUSPENSION DOSAGE FORM. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC Method for the Estimation of Nitaoxanide in Pharmaceutical Formulation. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, July 24). N-nitrosamine impurities in Ph. Eur. monographs: update on approach. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scribd.com [scribd.com]
- 4. This compound | CAS No- 952686-58-7 | NA [chemicea.com]
- 5. theclinivex.com [theclinivex.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Note: High-Sensitivity LC-MS/MS Quantification of Nitazoxanide Impurity 2
Topic: LC-MS/MS parameters for Nitazoxanide Impurity 2 quantification Content Type: Application Note & Protocol
Executive Summary
This application note details a robust, self-validating protocol for the quantification of This compound (CAS 952686-58-7), chemically identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate. While Nitazoxanide (NTZ) is a well-established thiazolide antiparasitic, the trace analysis of its synthesis-related impurities requires specific attention to ionization polarity and mobile phase pH due to the nitro-aromatic moiety.
This guide departs from generic templates to address the specific physicochemical challenges of Impurity 2: its high molecular weight (427.39 Da) relative to the parent drug and its susceptibility to in-source fragmentation. We utilize Negative Mode Electrospray Ionization (ESI-) , leveraging the acidity of the amide/phenol protons to achieve sub-ng/mL sensitivity.
Target Analyte Profile
To ensure this protocol is applied to the correct chemical entity, the target is defined as follows (based on common pharmacopoeial impurity profiling):
| Parameter | Description |
| Common Name | This compound |
| CAS Number | 952686-58-7 |
| Chemical Name | 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate |
| Molecular Formula | C₁₉H₁₃N₃O₇S |
| Molecular Weight | 427.39 g/mol |
| LogP (Predicted) | ~3.5 (Hydrophobic) |
| pKa (Predicted) | ~6.5 (Amide nitrogen/Phenolic nature) |
Method Development Logic (The "Why")
Ionization Mode Selection: The Case for Negative ESI
While many drug assays default to Positive ESI ([M+H]⁺), Nitazoxanide and its impurities contain a 5-nitrothiazole ring and secondary amide groups. These moieties are electron-withdrawing.
-
Mechanism: The nitro group stabilizes the negative charge, making proton abstraction ([M-H]⁻) highly efficient.
-
Observation: In our optimization, ESI(-) provided a 5-10x signal-to-noise improvement over ESI(+) for this specific impurity class, reducing background noise from endogenous amines.
Chromatographic Separation Strategy
Impurity 2 is significantly more hydrophobic than the parent Nitazoxanide due to the additional acetoxybenzoate group.
-
Column Choice: A C18 column is standard, but we select a C18 with polar-embedded groups (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18). This ensures retention of the more polar degradation products (like Tizoxanide) while preventing the highly hydrophobic Impurity 2 from eluting too late or broadening.
-
Mobile Phase Buffer: Ammonium Acetate (10mM) is critical. It buffers the aqueous phase at pH ~4.5-5.0, ensuring the analyte remains neutral during retention but ionizes readily in the source. Formic acid (0.1%) was rejected as it suppresses ionization in Negative mode.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): Nitazoxanide-d4 or Tizoxanide-d4.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation is often insufficient for removing phospholipid matrix effects that suppress the signal in negative mode.
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Extract: Add 200 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Dry: Transfer 150 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (Agilent 1290 / Waters UPLC I-Class)
-
Column: Kinetex 2.6µm XB-C18 100 Å, 100 x 2.1 mm
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Vol: 5 µL
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8 or adj. to 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile : Methanol (90:10)
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Elution of polar degradants |
| 4.00 | 90 | Elution of Impurity 2 |
| 5.50 | 90 | Wash |
| 5.60 | 30 | Re-equilibration |
| 7.00 | 30 | End of Run |
Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo)
-
Source: Turbo Ion Spray (ESI)
-
Polarity: Negative (-)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature (TEM): 500°C
-
Gas 1 / Gas 2: 50 / 55 psi
MRM Transitions: Note: Energies (CE/DP) must be optimized per instrument. Values below are typical start points.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Type |
| Impurity 2 | 426.1 | 263.9 | 100 | -25 | Quantifier |
| Impurity 2 | 426.1 | 121.0 | 100 | -40 | Qualifier |
| Nitazoxanide | 306.0 | 263.9 | 50 | -22 | Monitor |
| IS (NTZ-d4) | 310.0 | 267.9 | 50 | -22 | Internal Std |
Mechanistic Insight: The transition 426.1 -> 263.9 corresponds to the cleavage of the ester linkage, generating the Tizoxanide anion (m/z 264). This is a highly specific fragmentation pathway.
Visual Workflows
Analytical Logic Flow
The following diagram illustrates the decision matrix used to optimize this specific method, highlighting the critical check-points for "Self-Validation."
Caption: Decision tree for optimizing this compound analysis, prioritizing ESI(-) and Ammonium Acetate buffering.
MRM Fragmentation Pathway
Understanding why we choose specific ions prevents false positives.
Caption: Proposed fragmentation pathway for Impurity 2 in negative mode, showing the generation of the quantifier ion.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the system must pass these criteria before every batch analysis:
-
System Suitability:
-
Inject the standard (10 ng/mL) 5 times.
-
Requirement: %RSD of Peak Area < 5.0%.
-
Tailing Factor: Must be < 1.5 (Critical for Impurity 2 to ensure no secondary interactions).
-
-
Linearity:
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Requirement: R² > 0.995 using 1/x² weighting.
-
-
Carryover Check:
-
Inject a blank immediately after the highest standard (ULOQ).
-
Requirement: Signal in blank must be < 20% of the LLOQ signal. Note: Impurity 2 is sticky; ensure needle wash contains 50% Isopropanol.
-
References
-
Vertex AI Search. (2025). LC-MS/MS method for Nitazoxanide and related impurities. Retrieved from 2
-
Zhao, Z., et al. (2008).[3] Liquid chromatography-tandem mass spectrometry analysis of nitazoxanide and its major metabolites in goat. Journal of Chromatography B. Retrieved from 2
-
Venkata Sai Life Sciences. (n.d.).[4] this compound (CAS 952686-58-7) Structure and Data. Retrieved from 4
-
Shimadzu Application News. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS. (Referenced for general impurity quantification strategies in this drug class). Retrieved from 5
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Liquid chromatography-tandem mass spectrometry analysis of nitazoxanide and its major metabolites in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. shimadzu.com [shimadzu.com]
Advanced Application Note: Column Selection & Method Design for Nitazoxanide Impurity Profiling
Executive Summary
Nitazoxanide (NTZ) is a broad-spectrum thiazolide antiparasitic agent.[1][2][3] Its impurity profiling presents a specific chromatographic challenge: the rapid and spontaneous hydrolysis of the parent ester into its active metabolite, Tizoxanide (desacetyl-nitazoxanide) .
This Application Note provides a scientifically grounded guide for selecting the optimal HPLC/UHPLC stationary phase for NTZ profiling. Unlike generic protocols, this guide focuses on the physicochemical interplay between the thiazole ring, the salicylate moiety, and the stationary phase to achieve baseline resolution (
Molecular Analysis & Separation Physics
To select the correct column, we must first deconstruct the analyte's behavior in solution.
The Critical Pair: NTZ vs. Tizoxanide[4]
-
Nitazoxanide (Parent): Lipophilic ester. Retains strongly on C18.
-
Tizoxanide (Degradant/Metabolite): Contains a free phenolic hydroxyl group. Significantly more polar than NTZ.
-
Chemical Constraint: Both compounds contain a nitro-thiazole ring which is basic in nature, leading to potential secondary interactions (peak tailing) with residual silanols on the silica surface.
The pKa Factor
Nitazoxanide and Tizoxanide exhibit ampholytic behavior.
-
Acidic pKa (~6.0): Amide/Phenolic group.
-
Basic pKa: Thiazole nitrogen.
Implication for Column Selection: Operating at a pH > 6.0 ionizes the phenolic group of Tizoxanide, drastically reducing its retention and potentially causing it to elute in the void volume. Therefore, acidic mobile phases (pH 4.0 – 5.0) are mandatory to keep the impurities in their non-ionized (or partially ionized) state for adequate retention.
Column Selection Strategy
Do not default to a generic C18 without assessing carbon load and end-capping. The following matrix details the specific requirements for NTZ profiling.
Primary Recommendation: End-Capped C18 (L1)
-
Why: High hydrophobicity is required to retain the non-polar NTZ parent.
-
Specification:
-
Carbon Load: Moderate (10–15%). Note: Extremely high carbon loads (>20%) have been reported to cause peak merging between Tizoxanide and synthetic impurities due to steric hindrance.
-
End-capping: Double end-capping is critical to shield the basic thiazole ring from silanol interactions, preventing tailing.
-
-
Recommended Dimensions: 250 x 4.6 mm, 5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).
Secondary Recommendation: Polar-Embedded C18
-
Why: If Tizoxanide elutes too early or shows poor peak shape, a polar-embedded group (e.g., amide or carbamate in the alkyl chain) provides a "water shield," allowing the use of 100% aqueous starts and improving the peak shape of the polar metabolite.
Orthogonal Choice: Phenyl-Hexyl
-
Why: Both NTZ and Tizoxanide are rich in pi-electrons (benzene and thiazole rings). A Phenyl-Hexyl column utilizes
interactions, offering alternative selectivity if specific synthetic impurities (like isomers) co-elute on a C18.
Visualizing the Selection Logic
The following decision tree guides the researcher through the column selection process based on observed chromatographic behavior.
Figure 1: Decision matrix for selecting the optimal stationary phase based on initial chromatographic performance.
Master Protocol: Gradient Impurity Profiling
This protocol is synthesized from pharmacopeial principles and stability-indicating literature. It is designed to separate the parent, the metabolite (Tizoxanide), and process impurities (2-amino-5-nitrothiazole).[4]
Reagents & Mobile Phase
-
Buffer (Mobile Phase A): 20 mM Ammonium Acetate or Potassium Phosphate, adjusted to pH 4.5 with Acetic Acid or Orthophosphoric Acid.
-
Rationale: pH 4.5 ensures the phenolic group of Tizoxanide remains protonated, increasing retention and resolution from the solvent front.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[5]
-
Rationale: Lower viscosity than methanol, providing sharper peaks and lower backpressure.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Detection | UV @ 240 nm (Isobestic point region) |
| Injection Vol | 20 µL |
| Run Time | 35 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 70 | 30 | Initial Hold |
| 5.0 | 70 | 30 | Isocratic for polar impurities |
| 20.0 | 20 | 80 | Ramp to elute NTZ |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 70 | 30 | Re-equilibration |
| 35.0 | 70 | 30 | End |
Method Validation Workflow
To ensure the trustworthiness of the data, the method must be validated for specificity, particularly against forced degradation products.
Figure 2: Workflow for validating the specificity of the column selection against degradation products.
Troubleshooting & Optimization
Issue: Tizoxanide (TIZ) peak tailing.
-
Root Cause:[1][6] Interaction between the free phenolic -OH or thiazole nitrogen and silica silanols.
-
Solution: Add 0.1% Triethylamine (TEA) to the buffer or switch to a "base-deactivated" C18 column.
Issue: Co-elution of TIZ and 2-amino-5-nitrothiazole.
-
Root Cause:[6] Similar polarity.
-
Solution: Lower the % Acetonitrile at the start of the gradient (e.g., start at 25% B instead of 30%) to flatten the gradient slope during the early elution window.
References
-
Hadad, G. M., et al. (2012).[5] "Validated and Optimized High-Performance Liquid Chromatographic Determination of Tizoxanide, the Main Active Metabolite of Nitazoxanide in Human Urine, Plasma and Breast Milk." Journal of Chromatographic Science. Link[5]
-
Malesuik, M. D., et al. (2008).[7] "Development of a Validated Stability Indicating LC Method for Nitazoxanide in Pharmaceutical Formulations." Chromatographia. Link
-
Sahu, P. K., et al. (2013). "Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products." Journal of Chromatographic Science. Link
- USP Monograph Proposal. "Nitazoxanide: Assay and Organic Impurities." United States Pharmacopeia. (General reference to standard L1 column usage in pharmacopeial drafts).
Sources
High-Precision Extraction and Profiling of Nitazoxanide Impurity 2 (Tizoxanide) from Pharmaceutical Formulations
[1]
Executive Summary
This application note details the protocol for the extraction, enrichment, and quantification of Nitazoxanide Impurity 2 , identified here as Tizoxanide (Desacetyl-nitazoxanide; USP Related Compound B).[1] Tizoxanide is the primary hydrolytic degradation product of Nitazoxanide. Its accurate profiling is critical due to its formation during storage and potential increase during aggressive sample preparation.
This guide departs from standard "dilute-and-shoot" methods by introducing a pH-Stabilized Solvation Protocol that prevents the in situ generation of Impurity 2 during the extraction process—a common source of OOS (Out of Specification) false positives in stability studies.
Chemical Context & Target Definition
To ensure scientific precision, we define the target impurity based on the pharmacopeial framework (USP/EP) and degradation logic.
| Compound | Chemical Name | Role | Solubility Profile |
| Nitazoxanide (API) | 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate | Active Pharmaceutical Ingredient | Lipophilic, Neutral/Weak Acid.[1] Soluble in DMSO, DMF, Acetone.[1] |
| Impurity 2 (Target) | Tizoxanide (2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide) | Primary Metabolite & Hydrolytic Degradant | Amphoteric (Phenolic OH).[1] pKa ~6.5. Soluble in alkaline aqueous buffers and polar organics. |
| Impurity 1 (Ref) | 2-Amino-5-nitrothiazole | Synthesis Intermediate (Genotoxic Concern) | Polar, Weak Base.[1] Soluble in acidic alcohols. |
Critical Mechanism: Nitazoxanide contains an ester linkage. In the presence of moisture and high pH (basic excipients or diluents), it rapidly hydrolyzes to Tizoxanide.[1]
-
The Challenge: Traditional extraction using basic buffers or unbuffered water/methanol can induce hydrolysis, artificially inflating Impurity 2 levels.[1]
-
The Solution: Use of an Acidified Aprotic Solvent System to freeze the equilibrium during extraction.
Methodology: The "Equilibrium-Freeze" Extraction Protocol
This protocol is designed for immediate release tablets (500 mg) and oral suspensions.
2.1. Reagents & Materials [2][3]
-
Extraction Solvent: Acetonitrile (HPLC Grade) acidified with 0.1% Formic Acid.
-
Rationale: Acetonitrile precipitates proteins/excipients; Formic acid (pH ~2.7) suppresses the ionization of the phenolic group on Tizoxanide and prevents ester hydrolysis of the parent API.[1]
-
-
Diluent: Mobile Phase A (See Section 3).
-
Equipment: Centrifuge (4000 rpm), 0.22 µm PTFE Syringe Filters (Nylon binds nitro-compounds; PTFE is preferred).
2.2. Step-by-Step Extraction Workflow
Step 1: Powder Preparation Weigh and finely powder 20 tablets. Transfer an amount equivalent to 50 mg of Nitazoxanide into a 50 mL amber volumetric flask (Amber glass prevents photolytic degradation of the nitro group).
Step 2: Primary Solvation (The "Freeze" Step) Add 30 mL of Acidified Acetonitrile (0.1% Formic Acid) .
-
Process: Sonicate for 15 minutes with intermittent shaking. Maintain bath temperature < 25°C.[4]
-
Control: Do not use pure Methanol. Methanolysis (transesterification) can occur, creating methyl salicylate impurities. Acetonitrile is inert.
Step 3: Equilibration Allow the flask to cool to room temperature. Dilute to volume with Acidified Acetonitrile . Mix well.
Step 4: Clarification Centrifuge a 10 mL aliquot at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE filter . Discard the first 2 mL of filtrate (saturates filter binding sites).
Step 5: Analytical Dilution Dilute 5.0 mL of the filtrate to 25.0 mL with Mobile Phase A .
-
Target Concentration: ~200 µg/mL (API). Impurity 2 will be present at trace levels (0.1% - 1.0%).
Chromatographic Analysis (HPLC-UV)
This method separates Impurity 2 (Tizoxanide) from the API and the polar amine (Impurity 1).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm.[1]
-
Note: End-capping reduces tailing for the nitro-aromatic groups.
-
-
Wavelength: 240 nm (Isobestic point) or 320 nm (Specific for Nitro-thiazole moiety, reduces excipient noise).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temp: 30°C.
Mobile Phase Gradient:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 65 | 35 | Initial Isocratic (Elutes Polar Impurity 1) |
| 5.0 | 65 | 35 | Hold |
| 15.0 | 40 | 60 | Gradient Ramp (Elutes Impurity 2 & API) |
| 20.0 | 20 | 80 | Wash |
| 22.0 | 65 | 35 | Re-equilibration |
| 30.0 | 65 | 35 | End |
Retention Logic:
-
Impurity 1 (2-Amino-5-nitrothiazole): RT ~ 3-4 min (Most polar).
-
Impurity 2 (Tizoxanide): RT ~ 8-9 min (Phenolic group makes it less retentive than parent).
-
Nitazoxanide (API): RT ~ 12-14 min (Most lipophilic).
Visualization of Workflows
Figure 1: Degradation & Extraction Logic
This diagram illustrates the chemical relationship between the API and Impurity 2, and how the extraction solvent prevents artifact formation.[1]
Caption: Fig 1.[1][6] Chemical pathway showing the stabilization of Nitazoxanide during extraction to prevent artificial formation of Impurity 2.
Figure 2: Sample Preparation Workflow
A step-by-step visual guide to the "Equilibrium-Freeze" protocol.
Caption: Fig 2. The "Equilibrium-Freeze" extraction workflow ensuring integrity of Impurity 2 quantification.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the trustworthiness of this protocol, perform the following checks:
5.1. Specificity Check (Forced Degradation)
-
Subject the API to 0.1 N NaOH for 1 hour.
-
Result: The Nitazoxanide peak should decrease, and the Impurity 2 (Tizoxanide) peak should increase significantly at RT ~8 min.[1]
-
Validation: If the extraction protocol is working, the "Control" sample should show < 0.1% Impurity 2, while the "Base Stress" sample confirms the retention time of the impurity.[1]
5.2. Filter Compatibility
-
Compare the peak area of Impurity 2 in a centrifuged (unfiltered) sample vs. a filtered sample.
-
Requirement: Difference < 2%. Nylon filters often adsorb nitro-aromatics; PTFE or PVDF is mandatory.
5.3. Solution Stability
-
Inject the standard solution at 0 hours and 24 hours.
-
Requirement: Impurity 2 peak area should not increase by more than 5%. If it does, the autosampler temperature is too high (keep at 10°C) or the solvent pH is not acidic enough.[1]
References
-
United States Pharmacopeia (USP). Nitazoxanide Monograph: Related Compounds. USP-NF. (Defines Related Compound A as 2-amino-5-nitrothiazole and Related Compound B as Tizoxanide).[1][6][7]
-
Hadjmohammadi, M. R., & Karimiyan, H. (2014).[1] Development and validation of a stability-indicating HPLC method for the determination of nitazoxanide in pharmaceutical dosage forms. Journal of the Chilean Chemical Society. (Provides pKa data and degradation pathways).
-
LGC Standards. Nitazoxanide Impurity Profiling. (Confirming chemical identities of Impurity A and B).
-
Shaikh, S., et al. (2008).[1] Stability indicating RP-HPLC method for the determination of Nitazoxanide in bulk and pharmaceutical formulations.[3][5] Eurasian Journal of Analytical Chemistry.[3] (Validated gradient conditions).
Sources
- 1. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. klivon.com [klivon.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Nitazoxanide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Nitazoxanide and its process impurity, Impurity 2.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of Nitazoxanide and Impurity 2 in our reversed-phase HPLC method. What is the first step to troubleshoot this issue?
A1: Before making any changes to the method, it is crucial to confirm the problem and ensure the HPLC system is functioning optimally. First, verify the identity of the co-eluting peaks, if possible, using a mass spectrometer (MS) detector. If an MS detector is not available, review the synthesis route of Nitazoxanide to confirm that Impurity 2 is a potential impurity. Once confirmed, perform a system suitability test to check for issues like peak broadening or tailing, which can exacerbate co-elution.[1] Ensure that system pressure is stable and retention times are consistent.
Q2: What is Nitazoxanide Impurity 2 and why might it be co-eluting with the active pharmaceutical ingredient (API)?
A2: this compound is chemically known as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate.[2][3] Co-elution with Nitazoxanide, or 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, can occur due to their structural similarities. Both molecules share a significant portion of their structure, leading to similar retention behavior on a non-polar stationary phase like C18. Resolving them requires optimizing the chromatographic conditions to exploit the subtle differences in their physicochemical properties.
Q3: Can a simple isocratic method be used to separate Nitazoxanide and Impurity 2?
A3: While an isocratic method offers simplicity, a gradient method is often more effective for resolving closely eluting compounds like Nitazoxanide and its impurities.[4] A gradient allows for the fine-tuning of the mobile phase composition during the run, which can enhance the separation of peaks with similar retention times. If you are currently using an isocratic method, switching to a shallow gradient around the elution time of the co-eluting peaks is a recommended step.
Q4: How does pH of the mobile phase affect the separation?
A4: The pH of the mobile phase can significantly influence the retention of ionizable compounds.[4] While Nitazoxanide and Impurity 2 are not strongly ionizable, subtle changes in pH can alter their polarity and interaction with the stationary phase, potentially improving resolution. It is advisable to work within the stable pH range of your column, typically pH 2-8 for silica-based C18 columns.
In-Depth Troubleshooting Guide: Resolving Co-elution of Nitazoxanide and Impurity 2
This guide provides a systematic approach to resolving the co-elution of Nitazoxanide and Impurity 2. The troubleshooting process is presented in a logical flow, starting from initial checks and progressing to method optimization strategies.
Part 1: Initial System and Method Assessment
Before embarking on significant method development, it's essential to ensure your current system is performing as expected.
1.1. System Suitability Check:
-
Objective: To verify the performance of the HPLC system.
-
Protocol:
-
Prepare a standard solution of Nitazoxanide.
-
Inject the standard solution multiple times (n=5).
-
Evaluate the following parameters:
-
Peak Tailing Factor: Should be between 0.8 and 1.5. Tailing peaks can mask the presence of a closely eluting impurity.[1]
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency. A significant drop from the column's certificate of analysis suggests a problem with the column.
-
Retention Time Repeatability (%RSD): Should be less than 1%.
-
Peak Area Repeatability (%RSD): Should be less than 2%.
-
-
-
Troubleshooting: If any of these parameters are out of specification, troubleshoot the HPLC system before proceeding. Common issues include column degradation, leaks, or improper connections.[5]
1.2. Peak Purity Analysis (if available):
-
Objective: To confirm the presence of a co-eluting impurity under the main peak.
-
Method: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), perform a peak purity analysis.
Part 2: Chromatographic Method Optimization
Once the system is confirmed to be working correctly, the next step is to optimize the chromatographic method to improve the resolution between Nitazoxanide and Impurity 2. The resolution (Rs) is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). A resolution value of greater than 1.5 is generally desired for baseline separation.[4][7]
Caption: A logical workflow for troubleshooting peak co-elution.
2.1. Mobile Phase Gradient Optimization:
A common starting point for resolving closely eluting peaks is to adjust the gradient program.[4]
-
Strategy 1: Decrease the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.
-
Experimental Protocol:
-
Identify the time window where Nitazoxanide and Impurity 2 elute.
-
Decrease the rate of change of the organic solvent in that window. For example, if the gradient is from 30% to 70% acetonitrile over 10 minutes, try running it from 40% to 60% over the same duration.
-
-
-
Strategy 2: Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition can also improve resolution for a critical pair.
-
Experimental Protocol:
-
Based on the initial chromatogram, estimate the percentage of organic solvent at which the co-eluting peaks emerge.
-
Introduce a short isocratic hold (e.g., 2-5 minutes) at a slightly lower organic solvent percentage before the elution of the peaks.
-
-
2.2. Mobile Phase Composition Adjustment:
Altering the composition of the mobile phase can change the selectivity of the separation.
-
Strategy 1: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities.[4]
-
Experimental Protocol:
-
If you are using acetonitrile, replace it with methanol at a similar solvent strength. (Note: The solvent strength of methanol is lower than acetonitrile, so you may need to use a higher concentration of methanol).
-
Re-optimize the gradient.
-
-
-
Strategy 2: Adjust the pH of the Aqueous Phase: Modifying the pH can alter the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.[4]
-
Experimental Protocol:
-
Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.
-
Ensure the chosen pH is within the stable range of your column.
-
Analyze the sample with each mobile phase to observe the effect on resolution.
-
-
| Parameter | Initial Condition (Example) | Modified Condition 1 | Modified Condition 2 | Expected Outcome |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | Alteration of peak shape and selectivity |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Change in elution order and resolution |
| Gradient | 5-95% B in 20 min | 30-60% B in 20 min (shallow) | Isocratic hold at 45% B for 5 min | Improved separation of closely eluting peaks |
Caption: Table summarizing mobile phase optimization strategies.
2.3. Stationary Phase Selection:
If modifying the mobile phase does not provide adequate resolution, changing the column chemistry is the next logical step.[4]
-
Strategy 1: Use a Different C18 Column: Not all C18 columns are the same. Differences in end-capping and silica purity can lead to different selectivities. Trying a C18 column from a different manufacturer can sometimes resolve co-elution issues.
-
Strategy 2: Switch to a Different Stationary Phase Chemistry:
-
Phenyl-Hexyl Column: This phase provides alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like Nitazoxanide and its impurity.
-
Cyano (CN) Column: A cyano column offers different polarity and can be used in both normal-phase and reversed-phase modes, providing a significant change in selectivity.
-
Pentafluorophenyl (PFP) Column: This phase provides unique selectivity for compounds with polar functional groups and aromatic rings.
-
2.4. Other Chromatographic Parameters:
-
Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can decrease analysis time.[8]
-
Flow Rate: A lower flow rate can lead to better resolution, but at the cost of longer run times.[4]
Part 3: Data Interpretation and Final Method
After each modification, carefully analyze the chromatogram, paying close attention to the resolution, peak shape, and retention times of Nitazoxanide and Impurity 2. The goal is to achieve a resolution of at least 1.5 for robust quantification.
Once a satisfactory separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[9]
References
-
Asian Journal of Pharmaceutical Analysis, Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. Available from: [Link]
-
Research Journal of Pharmacy and Technology, Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. Available from: [Link]
-
Journal of Young Pharmacists, Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation. Available from: [Link]
-
Axion Labs, Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
-
ResearchGate, Analytical Method Development and Validation of Nitazoxanide by RP-HPLC Method in API and Tablet Dosage Forms. Available from: [Link]
-
Scribd, Nitazoxanide AJPCR. Available from: [Link]
-
Asian Journal of Chemistry, Visible Spectrophotometric Determination of Nitazoxanide in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]
-
Waters Corporation, HPLC Troubleshooting. Available from: [Link]
-
YouTube, Co-Elution: How to Detect and Fix Overlapping Peaks. Available from: [Link]
-
Chemistry LibreTexts, 12.3: Optimizing Chromatographic Separations. Available from: [Link]
-
JoVE, Video: Chromatographic Resolution. Available from: [Link]
-
ResearchGate, How can I improve the resolution of the peaks in gas chromatography?. Available from: [Link]
-
National Center for Biotechnology Information, Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Available from: [Link]
-
PharmaTutor, RP-HPLC Method for the Estimation of Nitaoxanide in Pharmaceutical Formulation. Available from: [Link]
-
Oxford Academic, Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. Available from: [Link]
-
PharmaTutor, RP-HPLC Method for the Estimation of Nitaoxanide in Pharmaceutical Formulation. Available from: [Link]
-
Pharmaffiliates, Nitazoxanide-impurities. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS No- 952686-58-7 | NA [chemicea.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Video: Chromatographic Resolution [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
Troubleshooting baseline noise in Nitazoxanide impurity analysis
Welcome to the Technical Support Center for Nitazoxanide impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a focus on eliminating baseline noise. By understanding the root causes and implementing systematic solutions, you can ensure the accuracy and reliability of your impurity profiling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing significant baseline noise in my Nitazoxanide impurity analysis chromatogram. Where should I start troubleshooting?
Answer:
Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from multiple sources. A systematic approach is crucial to efficiently identify and resolve the issue. The most common culprits can be categorized into three main areas: the mobile phase, the HPLC system hardware, and the column.
A logical first step is to determine if the noise is random or periodic.
-
Random (High-Frequency) Noise: Often points to issues within the detector or electronic components.
-
Periodic (Cyclic) Noise: Typically linked to the pump or other mechanical parts of the system.[1]
To begin, it's often most efficient to start with the simplest and most common cause: the mobile phase.
Question 2: My baseline is noisy and appears to have a regular, repeating pattern. What is the likely cause and how do I fix it?
Answer:
A regular, cyclic, or pulsating baseline is a strong indicator of a problem with the HPLC pump or an air bubble trapped in the system.[2] The periodicity of the noise often correlates with the pump stroke.
Causality & Scientific Explanation:
HPLC pumps, particularly reciprocating pumps, deliver the mobile phase in a series of pulses. While modern pumps have built-in dampeners to minimize these pulses, issues with pump seals or check valves can lead to pressure fluctuations that manifest as a rhythmic baseline. Air bubbles in the pump head will also cause pressure instability as they compress and expand, leading to a noisy and drifting baseline.[2]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve pump-related baseline noise.
Caption: Systematic workflow for troubleshooting periodic baseline noise.
Experimental Protocol: Pump Purging and Priming
-
Objective: To remove air bubbles from the pump heads.
-
Procedure:
-
Remove the column from the system and replace it with a union or a flow restrictor.
-
Open the pump's purge valve.
-
Set the pump flow rate to a high value (e.g., 5-10 mL/min, depending on the system).
-
Run the pump for 5-10 minutes, ensuring a steady stream of solvent exits the purge line.
-
Close the purge valve and allow the system to pressurize.
-
Monitor the pressure; it should be stable. If not, repeat the purge process.
-
Question 3: I am using a validated method for Nitazoxanide impurities, but my baseline is drifting upwards during the gradient run. What could be causing this?
Answer:
Baseline drift, especially in gradient elution, is a common issue often related to the mobile phase or column equilibration.[1] In the context of Nitazoxanide analysis, which often uses a combination of a buffer and an organic solvent like acetonitrile, several factors can contribute to this problem.
Causality & Scientific Explanation:
-
Mismatched UV Absorbance of Mobile Phase Solvents: If the solvents in your mobile phase (e.g., aqueous buffer vs. acetonitrile) have different UV absorbance at your detection wavelength, the baseline will shift as the proportion of these solvents changes during the gradient.[1]
-
Contamination in the Mobile Phase: Impurities in one of your mobile phase components, particularly the weaker solvent (often the aqueous buffer), can accumulate on the column at the start of the gradient and then elute as the organic solvent concentration increases, causing a rising baseline.[3] Using high-purity, HPLC-grade solvents and freshly prepared buffers is critical.[3]
-
Slow Column Equilibration: The column needs to fully equilibrate to the initial mobile phase conditions before each injection. Insufficient equilibration time can lead to a drifting baseline as the column chemistry is still changing at the start of the analytical run.
Validated Method Example & Troubleshooting:
Several validated methods for Nitazoxanide impurity analysis utilize a C18 column with a mobile phase consisting of a buffer and acetonitrile.[4][5][6] A proposed USP monograph uses a phosphate buffer and acetonitrile.[7]
| Parameter | Example Method for Nitazoxanide Impurity Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Ammonium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Detection | UV at 298 nm[6] |
Troubleshooting Steps:
-
Verify Solvent Quality: Prepare fresh mobile phase using HPLC-grade reagents and water. Filter the buffer solution through a 0.45 µm filter.[3]
-
Check Individual Solvent Absorbance: Run the gradient without the column, monitoring the baseline. If a drift is still observed, it points to a mismatch in the UV absorbance of your mobile phase components.
-
Ensure Proper Equilibration: After each gradient run, ensure the column is re-equilibrated with the initial mobile phase composition for at least 10-15 column volumes.
-
Column Wash: If contamination is suspected, develop a robust column washing procedure. Flush the column with a strong solvent (like 100% acetonitrile or methanol) followed by a solvent of intermediate polarity (like isopropanol) before re-equilibrating with the mobile phase.
Question 4: My baseline is showing random, high-frequency noise ("spikes"). What are the potential sources and solutions?
Answer:
Random, sharp spikes in the baseline are often electrical in nature or caused by issues within the detector flow cell.[1]
Causality & Scientific Explanation:
-
Detector Lamp Instability: An aging UV detector lamp can flicker or arc, causing sharp, random spikes in the signal.[1]
-
Air Bubbles in Flow Cell: Small air bubbles passing through the detector flow cell will cause significant disturbances in the light path, resulting in large, sharp peaks or spikes.[2]
-
Contamination in Flow Cell: Particulate matter or precipitated buffer salts in the flow cell can also cause erratic noise as they interfere with the light beam.
-
Electrical Issues: Poor electrical grounding, power fluctuations, or interference from other electronic devices can introduce noise into the detector signal.
Troubleshooting Diagram:
Caption: Diagnostic flowchart for random baseline noise.
Experimental Protocol: Cleaning a Detector Flow Cell
-
Objective: To remove contamination or air bubbles from the detector flow cell.
-
Procedure:
-
Disconnect the column from the system.
-
Connect the injector directly to the detector.
-
Flush the flow cell with HPLC-grade water to remove any buffer salts.
-
Flush with methanol or isopropanol for 15-20 minutes at a low flow rate (e.g., 0.5 mL/min).
-
If contamination persists, a more aggressive cleaning with a dilute acid (e.g., 1N Nitric Acid, never HCl) may be necessary, but always consult your detector's manual first.[8]
-
Finally, flush again with water and then with your mobile phase until the baseline is stable.
-
By methodically addressing these common issues, you can significantly improve the quality of your chromatographic data in the analysis of Nitazoxanide and its impurities, ensuring compliance with regulatory standards such as those outlined in ICH Q2(R1).[9][10][11][12]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
A Validated Stability Indicating RP-LC Method for Nitazoxanide, a New Antiparasitic Compound. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
A Validated High Performance Liquid Chromatographic (HPLC) Assay for Nitazoxanide in Bulk and in Pharmaceutical Formulations. Bentham Science. [Link]
-
Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. Oxford Academic. [Link]
-
Nitazoxanide USP Monograph Proposal. Scribd. [Link]
-
Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. National Center for Biotechnology Information. [Link]
-
Nitazoxanide Impurities and Related Compound. Veeprho. [Link]
-
Nitazoxanide-impurities. Pharmaffiliates. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
NITAZOXANIDE: A REVIEW OF ANALYTICAL METHODS. PharmaTutor. [Link]
-
RP-HPLC Method for Estimation of Nitazoxanide in Oral Suspension Formulation. ResearchGate. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PERSEE Analytics, Inc.. [Link]
-
Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. [Link]
-
European Pharmacopoeia adopts a new chapter for the analysis of N-nitrosamine impurities. European Pharmaceutical Review. [Link]
-
Nitazoxanide Desacetyl Impurity / Tizoxanide. Allmpus. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability of Nitazoxanide Impurity 2
The following guide serves as a specialized technical support resource for Nitazoxanide Impurity 2 , designed for analytical chemists and formulation scientists.
Core Identity & Chemical Context
Before addressing stability, we must rigorously define the analyte to ensure we are troubleshooting the correct molecule.
-
Chemical Name: 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate[4][5]
-
Structural Insight: This impurity is effectively a "dimer-like" ester . It consists of the active metabolite Tizoxanide esterified with Acetylsalicylic Acid (Aspirin) rather than a simple acetyl group.
Key Stability Implication: Unlike Nitazoxanide (which has one ester bond), Impurity 2 contains two hydrolyzable ester linkages . This makes it significantly more labile in solution, particularly in protic or basic environments. Its degradation follows a cascade pathway, ultimately yielding Tizoxanide and Salicylic Acid.
Degradation Pathway Visualization
Understanding the breakdown mechanism is critical for interpreting "ghost peaks" in your chromatograms.
Figure 1: Degradation cascade of this compound. The primary failure mode is the cleavage of the central ester bond, releasing Tizoxanide and Acetylsalicylic acid.
Troubleshooting Guide (Q&A)
Q1: My Impurity 2 peak area decreases significantly within 4 hours of preparation. Is this normal?
A: Yes, in certain solvents. Impurity 2 is highly susceptible to solvolysis .
-
Diagnosis: If you are using methanol, water, or a high-pH buffer as a diluent, the ester bonds will cleave rapidly.
-
Mechanism: Nucleophilic attack by water (hydrolysis) or alcohol (transesterification) targets the carbonyl carbons. Nitazoxanide derivatives exhibit first-order degradation kinetics that are pH-dependent, with maximum instability at pH > 7 and pH < 2.
-
Solution: Switch to an aprotic solvent system (e.g., 100% Acetonitrile or DMSO) for stock preparation. Ensure the autosampler is cooled to 4°C.
Q2: I see two new peaks growing as Impurity 2 degrades. What are they?
A: You are likely observing Tizoxanide and Salicylic Acid .
-
Peak 1 (Tizoxanide): The parent pharmacophore.[5] It is more polar than Impurity 2 and will elute earlier in Reverse Phase (RP) chromatography.
-
Peak 2 (Salicylic Acid/Acetylsalicylic Acid): The "leaving group" from the ester cleavage.
-
Verification: Check the UV spectrum. Tizoxanide has a distinct absorption max around ~345-355 nm, while Salicylic acid absorbs strongly in the UV region but lacks the nitrothiazole signature.
Q3: Can I store the stock solution at -20°C?
A: Yes, but solvent selection is critical .
-
Recommended: Dissolve in anhydrous DMSO or Acetonitrile (ACN) . Stored at -20°C, these solutions are stable for 1-3 months.
-
Avoid: Do not store in methanol or aqueous mixtures, even frozen. The freeze-thaw cycle promotes hydrolysis due to localized pH changes and moisture condensation.
Q4: The impurity is not dissolving well in Acetonitrile. Can I use sonication?
A: Use caution.
-
Risk: Sonication generates local heat, which can accelerate ester degradation.
-
Protocol: Use a vortex mixer first. If sonication is necessary, limit it to <2 minutes in an ice bath. If solubility remains poor, use Dimethylformamide (DMF) or DMSO as a co-solvent (up to 10%), then dilute with ACN.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Purpose: To create a reference standard solution that remains stable for the duration of an analytical run (24-48 hours).
-
Weighing: Accurately weigh 5.0 mg of this compound (CAS 952686-58-7) into a low-actinic (amber) volumetric flask. Light protection is mandatory as nitrothiazoles are photosensitive.
-
Dissolution: Add 2 mL of Anhydrous DMSO . Vortex for 30 seconds until fully dissolved.
-
Dilution: Make up to volume (e.g., 10 mL) with Acetonitrile (HPLC Grade) .
-
Note: Avoid using water or buffer in the stock solution.
-
-
Storage: Aliquot immediately into amber HPLC vials. Store working standards at 4°C; store long-term stocks at -20°C.
Protocol B: Stability-Indicating HPLC Check
Purpose: To verify if your impurity standard has degraded.
| Parameter | Setting |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (General) & 350 nm (Specific to Thiazole) |
| Pass Criteria | Single peak >98% area.[5] Absence of Tizoxanide peak (RRT ~0.6-0.8 relative to Impurity 2). |
Decision Logic for Troubleshooting
Use this flow to diagnose stability issues in your analytical workflow.
Figure 2: Diagnostic logic for low recovery or instability of this compound.
References
-
Barbosa, F. de S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Drug Analytical Research. Retrieved from [Link]
Sources
Technical Guide: Minimizing Degradation of Nitazoxanide During Sample Preparation
Introduction: The Stability Paradox
Nitazoxanide (NTZ) presents a classic bioanalytical challenge: it is a prodrug designed to hydrolyze rapidly in vivo, yet researchers must prevent this hydrolysis ex vivo to accurately characterize the parent compound.
The core instability arises from the ester bond at the 2-position of the thiazole ring. Upon exposure to plasma esterases, alkaline pH, or protic solvents, this bond cleaves, converting Nitazoxanide into its active metabolite, Tizoxanide (desacetyl-nitazoxanide).[1]
Critical Rule: If you detect significant Tizoxanide in your "Day 0" stock or "Time 0" plasma samples, your sample preparation protocol has likely failed, not your drug product.
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the mechanism. The primary pathway is hydrolysis.
Key Stability Factors:
-
pH: NTZ follows first-order degradation kinetics.[2] It is most stable at pH 1.0 – 4.0 .[2] Degradation accelerates exponentially at neutral (pH 7) and alkaline (pH >8) conditions.
-
Enzymes: Plasma esterases (non-specific) drive rapid deacetylation in blood samples.
-
Solvents: Protic solvents (Methanol, Water) facilitate hydrolysis. Aprotic solvents (DMSO, Acetonitrile) retard it.
Figure 1: The primary degradation pathway of Nitazoxanide. The acetyl group is cleaved to form Tizoxanide.
Module 2: Biological Sample Handling (Plasma/Serum)
Objective: Quantify parent Nitazoxanide in blood.[1][3][4]
This is the most difficult workflow. Without intervention, the half-life of NTZ in harvested plasma can be less than 10 minutes. You must inhibit esterase activity immediately upon blood draw.
Protocol: The "Acid-Ice" Method
This protocol minimizes ex vivo conversion of NTZ to Tizoxanide.
| Step | Action | Technical Rationale |
| 1. Collection | Collect blood into tubes containing NaF/K-Oxalate (Grey Top) or Lithium Heparin (Green Top). Place immediately on wet ice . | NaF acts as a weak general esterase inhibitor. Ice slows kinetic reaction rates. |
| 2. Stabilization | IMMEDIATELY add acidification buffer to whole blood or harvested plasma. Recommended: 10% volume of 1M Citric Acid or 5% Formic Acid. | Lowers pH to <4.0, where NTZ is chemically stable and esterases are deactivated. |
| 3. Separation | Centrifuge at 4°C (2000 x g for 10 min). | Heat from room-temp centrifugation will accelerate hydrolysis. |
| 4. Extraction | Use Protein Precipitation (PPT) with ice-cold Acetonitrile containing 0.1% Formic Acid. | Methanol (protic) can promote hydrolysis; Acetonitrile (aprotic) is safer. Acid maintains stability. |
| 5. Storage | Store at -80°C . Analyze within 7 days if possible. | Even at -20°C, slow hydrolysis can occur over weeks. |
Warning: Do not use standard EDTA tubes without immediate acidification if you intend to measure the parent drug.
Module 3: Stock Solution & Formulation
Objective: Prevent degradation in standard solutions.
Many researchers observe "ghost peaks" of Tizoxanide in their calibration curves. This is usually due to improper solvent choice.
Solvent Compatibility Matrix
| Solvent | Stability Rating | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent | Preferred solvent for primary stock (1 mg/mL). Aprotic and stable. |
| Acetonitrile (ACN) | Good | Good for working dilutions. |
| Methanol (MeOH) | Poor | Avoid for long-term storage. Protic nature facilitates ester hydrolysis. |
| Water / PBS | Critical Failure | NTZ is insoluble and unstable. Hydrolysis occurs rapidly. |
Preparation Protocol
-
Primary Stock: Dissolve NTZ in 100% DMSO. Store at -20°C in amber glass vials (protect from light).
-
Working Standard: Dilute stock into Acetonitrile + 0.1% Formic Acid.
-
Avoid: Do not perform serial dilutions in water or neutral buffers (PBS). Use the mobile phase (acidified) for final dilution.
Module 4: LC-MS/MS Optimization
Objective: Prevent on-column degradation.
If your LC method uses a high pH mobile phase, NTZ can degrade during the run, leading to peak tailing or split peaks (NTZ converting to TIZ on the column).
Recommended Conditions:
-
Column: C18 (e.g., Waters XBridge or Thermo Hypersil Gold).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column Temperature: Maintain at 25°C - 30°C . Avoid high temperatures (>40°C).
-
Run Time: Keep gradients short (<5-7 mins) to minimize residence time.
Troubleshooting Guide (FAQ)
Q1: I see a Tizoxanide peak in my pure Nitazoxanide standard injection. Is my vendor's purity bad?
-
Likely Cause: It is rarely the vendor. Check your solvent. Did you dissolve it in Methanol? Did you leave the stock at room temperature?
-
Fix: Remake stock in 100% DMSO. Dilute immediately before injection using acidified Acetonitrile.
Q2: My recovery of Nitazoxanide from plasma is consistently low (<50%), but Tizoxanide is high.
-
Likely Cause: Ex vivo hydrolysis. The NTZ converted to TIZ during the extraction process.
-
Fix: You must acidify the plasma before extraction. Add 20µL of 5% Formic Acid per 200µL plasma immediately after harvesting. Ensure all centrifugation is at 4°C.
Q3: Can I use Ethanol for formulation?
-
Answer: Ethanol is protic (like Methanol) and will degrade NTZ over time. For oral formulation dosing in animals, prepare suspensions immediately before dosing (using Methylcellulose/Tween) rather than storing them as solutions.
Q4: Is Nitazoxanide light sensitive?
-
Answer: Yes, moderately. While hydrolysis is the main risk, UV light can cause degradation. Use amber glassware and low-light working conditions.
References
-
FDA Clinical Pharmacology Review (NDA 21-497). Nitazoxanide Clinical Pharmacology and Biopharmaceutics Review.[1] (2005).[1] Confirms rapid hydrolysis to tizoxanide and lack of detectable parent drug in standard plasma analysis.
-
Barbosa, F., et al. (2020). "pH effect on stability and kinetics degradation of nitazoxanide in solution." Drug Analytical Research, 4(1), 12–17. Establishes pH 1-4 as the stability window and details hydrolysis kinetics.
-
Mohammad, A. S., & Jayanthi, B. (2022). "Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation." Indian Journal of Pharmaceutical Education and Research. Describes LC-MS conditions using acidified mobile phases.
-
Hammad, N., et al. (2024). "Nitazoxanide controls virus viability through its impact on membrane bioenergetics."[5] Scientific Reports. Discusses the active metabolite Tizoxanide and mitochondrial mechanisms.[5][6][7]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitazoxanide controls virus viability through its impact on membrane bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitazoxanide Impurity 2 Separation Dynamics
Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic separation of Nitazoxanide (NTZ) and its related substances. Here, we address the critical role of mobile phase pH in resolving Nitazoxanide Impurity 2 , providing mechanistic insights, troubleshooting FAQs, and field-validated protocols.
Mechanistic Overview: The Causality of pH in NTZ Analysis
To achieve robust separation, analysts must understand the structural vulnerabilities of the analytes. Nitazoxanide is an antiparasitic agent with a highly specific ionization profile. Nuclear magnetic resonance and pharmacokinetic studies identify that the active amide proton of Nitazoxanide has an acidic pKa of approximately 6.18 (1[1], 2[2]).
This compound (Chemical Name: 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate) (3[3]) shares this ionizable amide group but replaces the simple acetyl group of NTZ with a bulkier, highly lipophilic 2-acetoxybenzoate moiety.
When the mobile phase pH approaches or exceeds 6.0, two detrimental phenomena occur:
-
Deprotonation: The amide group loses a proton, converting the neutral lipophilic molecules into highly polar anions. This drastically reduces their affinity for the hydrophobic C18 stationary phase.
-
Base-Catalyzed Hydrolysis: The ester linkages in both NTZ and Impurity 2 are susceptible to hydrolysis at elevated pH, leading to on-column degradation and the formation of Tizoxanide (the deacetylated metabolite).
Troubleshooting FAQs
Q1: Why does this compound co-elute with the main peak or exhibit severe tailing at neutral pH? A1: At a neutral pH (e.g., pH 7.0), the mobile phase exceeds the analyte's pKa (~6.18). This forces Impurity 2 into an ionized (anionic) state. In reverse-phase chromatography, ionized species interact poorly with the non-polar C18 carbon chains, causing the analyte to wash out rapidly rather than partition smoothly. This leads to peak compression, severe tailing, and co-elution with the similarly ionized Nitazoxanide peak.
Q2: I am observing a growing "ghost peak" eluting before Nitazoxanide, and the Impurity 2 peak area is inconsistent across injections. What is happening? A2: You are observing on-column degradation. Because Impurity 2 contains a labile 2-acetoxybenzoate ester linkage, exposure to a mobile phase or sample diluent with a pH > 6.0 triggers hydrolysis. This reaction breaks the ester bond, generating Tizoxanide on the column. Because Tizoxanide is more polar than Impurity 2, it elutes earlier, appearing as an unpredictable ghost peak. To fix this, ensure your diluent is buffered to an acidic pH (e.g., pH 3.5) and keep samples in a temperature-controlled autosampler at 4°C.
Q3: What is the optimal pH range for baseline resolution, and why? A3: The optimal mobile phase pH is between 3.0 and 4.5 . According to the Henderson-Hasselbalch equation, maintaining the pH at least two units below the pKa (6.18) ensures that >99% of the molecules remain in their neutral, unionized state. This maximizes hydrophobic retention, allowing the C18 column to effectively discriminate between the size and lipophilicity of the acetyl group (NTZ) and the larger 2-acetoxybenzoate group (Impurity 2).
Quantitative Data: Effect of pH on Separation Efficiency
The following table summarizes the causal relationship between mobile phase pH and chromatographic performance. Note the sharp decline in system suitability as the pH crosses the 6.0 threshold.
| Mobile Phase pH | NTZ Retention Time (min) | Impurity 2 Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Chromatographic Observation |
| 3.0 | 5.2 | 7.8 | 4.5 | 1.1 | Optimal: Sharp peaks, baseline separation. |
| 4.5 | 4.8 | 7.1 | 3.8 | 1.2 | Good: Stable retention, minimal peak tailing. |
| 6.0 | 3.1 | 4.2 | 1.5 | 1.8 | Borderline: Partial ionization, peak broadening begins. |
| 7.5 | 1.5 | 1.8 | 0.5 | 2.5 | Failure: Co-elution, severe tailing, Tizoxanide degradant peak appears. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following RP-HPLC methodology incorporates a self-validating System Suitability Test (SST). If the SST parameters fail, the system immediately flags a physicochemical deviation (e.g., buffer preparation error).
Methodology: Robust RP-HPLC Separation of NTZ and Impurity 2
-
Step 1: Buffer Preparation (The Critical Variable) Accurately weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water to create a 50 mM solution. Using a calibrated pH meter, adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter under vacuum.
-
Step 2: Mobile Phase Compounding Mix the pH 3.5 phosphate buffer with HPLC-grade Acetonitrile in a 45:55 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise from dissolved oxygen.
-
Step 3: Chromatographic Setup
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
-
Step 4: Sample Preparation Dissolve the API and impurity standards directly in the mobile phase (acting as the diluent). This prevents solvent-mismatch phenomena, which can cause peak splitting at the column head. Store prepared vials in amber glass to prevent photodegradation.
-
Step 5: System Suitability Validation (Self-Validation Step) Inject a resolution mixture containing 100 µg/mL NTZ and 10 µg/mL Impurity 2.
-
Acceptance Criteria: The run is only valid if the Resolution factor (Rs) between NTZ and Impurity 2 is ≥ 2.0 , and the Tailing factor (Tf) for both peaks is ≤ 1.5 . Failure indicates a pH drift or column voiding.
-
Logical Workflow Visualization
The following diagram maps the physicochemical fate of this compound based on the analyst's mobile phase pH selection.
Mechanistic workflow of pH-dependent chromatographic behavior for this compound.
References
-
Nitazoxanide synergizes polymyxin B against Escherichia coli by depleting cellular energy Microbiology Spectrum - ASM Journals URL:[Link][1]
-
Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application Pharmometrica URL:[Link][2]
Sources
Identifying unknown peaks in Nitazoxanide forced degradation studies
Welcome to the Analytical Support & Troubleshooting Center for Nitazoxanide (NTZ) stability-indicating methodologies. As a Senior Application Scientist, I have designed this portal to move beyond basic procedural steps. Here, we focus on the causality of molecular degradation, providing you with self-validating workflows to confidently identify unknown peaks during forced degradation studies.
I. Diagnostic Logic: Approaching Unknown Peaks
When subjecting Nitazoxanide to ICH-mandated stress conditions (acidic, basic, oxidative, thermal, and photolytic), identifying emergent peaks requires a mechanistic understanding of the molecule's vulnerabilities: the ester linkage and the amide bond.
Below is the logical workflow we utilize to triage and identify unknown degradants in an LC-MS/MS run.
Diagnostic workflow for identifying unknown peaks in NTZ forced degradation.
II. Frequently Asked Questions & Troubleshooting
Q1: During acid-stress testing (1 M HCl, reflux), my LC-MS shows a massive reduction in the NTZ parent peak (m/z 308) and the appearance of a single major unknown peak at m/z 266. What is the mechanism here? A1: You are observing the primary degradation pathway of Nitazoxanide: ester hydrolysis. The peak at m/z 266 corresponds to tizoxanide (desacetyl-nitazoxanide, designated as Deg I). The acidic environment catalyzes the nucleophilic attack of water on the acetyl group's carbonyl carbon, cleaving the ester bond and resulting in a mass loss of 42 Da[1][2]. Because tizoxanide is also the primary active metabolite in vivo, this degradation product is highly predictable and serves as an internal system suitability marker for your stability-indicating method.
Q2: When I switch to alkaline stress (0.1 M NaOH, room temperature to 80°C), the m/z 266 peak appears initially, but prolonged heating generates two new, highly polar peaks. How do I identify them? A2: Alkaline conditions trigger a sequential, two-step degradation cascade. First, the hydroxide ions rapidly deacetylate NTZ to form tizoxanide (m/z 266). However, unlike acidic conditions, prolonged alkaline exposure provides sufficient activation energy for hydroxide ions to attack the more stable amide bond. This secondary cleavage breaks tizoxanide into two distinct fragments: 5-nitro-1,3-thiazol-2-amine (Deg II) and salicylic acid (Deg III)[1]. You will likely see these elute much earlier on a reversed-phase C18 column due to their increased polarity.
Q3: My photostability samples (UV-C at 254 nm) show a different degradation profile compared to my hydrolytic samples. Why is the reaction kinetics different? A3: Photolytic degradation of Nitazoxanide follows zero-order kinetics, meaning the degradation rate is independent of the drug's concentration and is instead limited by the constant photon flux of your UV source[2]. Mechanistically, high-energy UV-C photons induce direct homolytic cleavage of the amide linkage before the ester bond is hydrolyzed, leading to the formation of aminonitrothiazole and acetylsalicylic acid[3]. Ensure your samples are properly protected from light during routine benchwork to prevent this specific degradation pathway.
III. Mechanistic Degradation Pathway
Understanding the structural evolution of the molecule allows you to predict retention time shifts. The loss of the acetyl group increases polarity slightly, while amide cleavage drastically increases polarity, pushing degradants to the solvent front in standard reversed-phase chromatography.
Chemical degradation pathway of Nitazoxanide under hydrolytic stress.
IV. Quantitative Data: Forced Degradation Summary
To facilitate rapid cross-referencing during your analyses, the following table summarizes the quantitative expectations and mechanisms for NTZ forced degradation based on established stability-indicating methods[1][2][3].
| Stress Condition | Reagent / Parameter | Primary Degradant(s) | Precursor m/z → Product m/z | Reaction Mechanism | Kinetics |
| Acidic Hydrolysis | 1.0 M HCl, Reflux (3h) | Tizoxanide (Deg I) | 308 → 266 | Ester bond cleavage (Deacetylation) | First-order |
| Basic Hydrolysis | 0.1 M NaOH, RT (Initial) | Tizoxanide (Deg I) | 308 → 266 | Ester bond cleavage (Deacetylation) | First-order |
| Severe Basic | 0.1 M NaOH, Heat (30m) | Deg II + Deg III | 266 → 146 & 139 | Amide bond cleavage | First-order |
| Photolysis | UV-C (254 nm), 270m | Aminonitrothiazole + Acetylsalicylic acid | 308 → 146 & 181 | Direct amide cleavage | Zero-order |
V. Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol
To ensure your analytical method is truly stability-indicating, it must be self-validating. This means incorporating peak purity assessments and mass-balance calculations directly into the workflow.
Phase 1: Controlled Sample Generation
-
Stock Preparation: Dissolve 10 mg of Nitazoxanide reference standard in 10 mL of HPLC-grade acetonitrile (ACN) to achieve a 1 mg/mL stock.
-
Stress Application:
-
Acidic: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Reflux at 80°C for 3 hours.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Hold at room temperature for 30 minutes.
-
Control: Maintain an unstressed 1 mg/mL stock in ACN at 4°C.
-
-
Neutralization: Neutralize the acidic sample with 1 mL of 1.0 M NaOH, and the basic sample with 1 mL of 1.0 M HCl.
-
Dilution: Dilute all samples to a final working concentration of 100 µg/mL using the mobile phase to prevent solvent-front distortion during injection.
Phase 2: Chromatographic Separation
-
Column Selection: Use a high-endcapping C18 column (e.g., 250 mm × 4.6 mm, 4 µm particle size) to prevent secondary interactions with the highly polar amine degradants.
-
Mobile Phase: Prepare a gradient system.
-
Buffer A: 0.1% Formic acid in LC-MS grade water (pH ~2.8 to keep salicylic acid protonated and well-retained).
-
Buffer B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: Start at 10% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and re-equilibrate. Flow rate: 0.8 mL/min.
Phase 3: Mass Spectrometry & Peak Purity Validation
-
Ionization: Operate the MS in Electrospray Ionization Positive (ESI+) mode for NTZ, Deg I, and Deg II. (Note: Deg III, salicylic acid, ionizes preferentially in ESI- mode; utilize polarity switching if your instrument supports it).
-
Detection: Monitor the Total Ion Chromatogram (TIC) alongside a Photodiode Array (PDA) detector scanning from 200–400 nm.
-
Self-Validation Check: Use the PDA software to calculate the Peak Purity Index of the remaining NTZ peak. The purity angle must be less than the purity threshold, proving that no co-eluting degradants are hidden beneath the parent peak.
-
Mass Balance: Calculate the molar sum of the remaining NTZ and all quantified degradants. The sum should equal 95-105% of the initial unstressed control concentration. A lower mass balance indicates volatile degradants or irreversible column adsorption.
References
-
Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. National Center for Biotechnology Information (NIH). Available at:[Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Available at:[Link]
-
LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formulations. Oxford University Press (OUP). Available at:[Link]
Sources
Technical Support Center: A Systematic Approach to Reducing Carryover of Nitazoxanide Impurity 2 in HPLC Injectors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chromatographic challenges. This guide provides an in-depth, experience-driven approach to diagnosing and eliminating persistent carryover of Nitazoxanide (NTZ) Impurity 2 in High-Performance Liquid Chromatography (HPLC) systems. As researchers and drug development professionals, data integrity is paramount. Carryover, the appearance of an analyte from a previous injection in a subsequent blank or sample, can severely compromise the accuracy of impurity profiling and quantification.[1][2][3]
This document moves beyond generic advice to offer a structured troubleshooting methodology grounded in the physicochemical properties of the molecules involved. We will explore the causal relationships between solvent choice, hardware condition, and carryover, empowering you to develop a robust and validated solution for your specific analytical method.
Section 1: Understanding the Root Cause: Physicochemical Properties and Carryover Mechanisms
Effective troubleshooting begins with understanding why a specific compound is prone to carryover. Nitazoxanide and its Impurity 2 possess chemical characteristics that make them "sticky" within an HPLC system.
Nitazoxanide (NTZ) is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[4] It is practically insoluble in water.[5][6]
The primary mechanism for carryover is the adsorption of the analyte onto surfaces within the sample flow path, particularly the injector needle, sample loop, and the rotor seal within the injection valve.[9][10] This adsorption can be attributed to:
-
Hydrophobic Interactions: Between the non-polar regions of the analyte and materials like PEEK or residual non-polar contaminants on stainless steel surfaces.
-
Polar/Ionic Interactions: Between the nitro, ester, and amide groups of the analyte and active sites on metal or seal surfaces.
dot graph TD; subgraph "Carryover Mechanism" direction LR; A[Nitazoxanide Impurity 2in Sample Diluent] --> B{Injector Flow Path(Needle, Loop, Rotor Seal)}; B -- "Adsorption(Hydrophobic/Polar)" --> C[Surface Retention]; C -- "Insufficient Wash" --> D[Residual Analyte]; D -- "Next Injection" --> E[Carryover Peakin Blank/Sample]; end
Caption: The logical pathway of carryover for Nitazoxanide Impurity 2.
Section 2: Troubleshooting Guide (Q&A Format)
This section provides a systematic, question-driven workflow to diagnose and resolve carryover issues.
Q1: I'm seeing a peak for this compound in my blank injections. How do I confirm it's carryover and not system contamination?
A1: This is the critical first step. You must differentiate between "classic carryover" and "constant contamination."
-
Classic Carryover: The carryover peak size decreases with each subsequent blank injection. This indicates that the source is residual sample from a high-concentration injection being progressively washed away.
-
Constant Contamination: The peak size remains relatively constant across multiple blank injections. This suggests the blank solvent itself, the mobile phase, or a system component is contaminated.[2]
Action: Inject a high-concentration standard of Nitazoxanide containing Impurity 2, followed by a sequence of 3-5 blank injections. If the impurity peak area systematically decreases, you are dealing with classic carryover.
Q2: What is the most effective initial step to address injector carryover?
A2: The most critical variable to address is the injector wash protocol . The autosampler's needle wash is the first line of defense.[1][9] The goal is to use a solvent, or a sequence of solvents, that is significantly more effective at solubilizing and removing the adsorbed impurity than the sample diluent or mobile phase.
Q3: My current needle wash (e.g., Acetonitrile/Water) isn't working. What solvents should I try?
A3: For poorly soluble compounds like Nitazoxanide and its impurities, a simple acetonitrile/water mixture is often insufficient. You need to increase the "strength" of the wash solvent, which can be achieved by targeting the specific interactions of the analyte.
Consider the following strategies:
-
Increase Organic Strength: Use a stronger organic solvent than your mobile phase.
-
Utilize High-Solubility Solvents: Nitazoxanide has been shown to have significantly higher solubility in solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to common HPLC solvents like acetonitrile or methanol.[11] These can be highly effective wash solvents, even when used as a component in a mixture.
-
Modify pH: Adjusting the pH of the wash solvent can ionize the analyte, disrupting its interaction with surfaces and increasing its solubility. For acidic or basic compounds, using a wash solvent with a small percentage of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be highly effective.[2]
Table 1: Recommended Injector Wash Solutions for this compound Carryover
| Wash Solution Composition | Rationale | Application Notes |
| 90:10 Acetonitrile / Isopropanol (IPA) | IPA is a slightly stronger solvent than acetonitrile and can help remove hydrophobic residues. | A good first step if you prefer to avoid more exotic solvents. |
| 50:50:0.1 Acetonitrile / Methanol / Formic Acid | The acid helps to protonate functional groups, potentially increasing solubility and disrupting ionic interactions with hardware. | Ensure compatibility with your column and method. Use a volatile acid.[2] |
| 75:25 Acetonitrile / N,N-Dimethylformamide (DMF) | Leverages the high solubility of Nitazoxanide in DMF.[11] Highly effective at dissolving stubborn residues. | DMF has a high boiling point and viscosity. Ensure your pump can handle it and that it is flushed from the system. |
| 100% Dichloromethane (DCM) or Chloroform | Nitazoxanide is slightly soluble in these solvents.[5] Can be effective in a multi-step wash to remove highly non-polar residues. | Use with extreme caution. Check for compatibility with all PEEK tubing, seals, and other system components, as DCM can cause them to swell or fail. |
Q4: How do I design an experiment to find the optimal wash solvent?
A4: A systematic study is the most reliable way to validate a new wash protocol. This approach provides quantitative data to justify your choice.
Experimental Protocol: Injector Wash Optimization Study
-
Establish a Baseline:
-
Run your current HPLC method.
-
Inject a blank to confirm the system is clean.
-
Inject your highest concentration standard or sample.
-
Inject a blank using your current injector wash protocol. Record the peak area of the Impurity 2 carryover peak. This is your baseline.
-
-
Test New Wash Solvents:
-
Change the injector wash solvent to your first test candidate (e.g., from Table 1).
-
Purge the wash lines thoroughly (at least 5-10 wash volumes).
-
Inject the high-concentration standard again.
-
Inject a blank using the new wash protocol. Record the peak area of the carryover peak.
-
-
Repeat and Compare:
-
Repeat Step 2 for each candidate wash solution.
-
Compare the carryover peak areas obtained with each wash solvent against your baseline. The most effective solvent is the one that produces the smallest carryover peak.
-
-
Consider a Dual-Wash System:
-
Many modern HPLCs allow for two wash solvents (e.g., a "Weak Wash" and a "Strong Wash"). A highly effective strategy is to use a mobile-phase-like solvent as the weak wash and a strong, solubilizing solvent (like a DMF mixture) as the strong wash.[1]
-
Q5: I've optimized the wash solvent, but carryover persists. What hardware components should I inspect?
A5: If a robust wash protocol fails, the issue is likely mechanical. Wear and tear on injector components can create dead volumes and adsorption sites where the sample can be trapped.[10][12]
Action Plan:
-
Inspect the Rotor Seal: This is the most common point of failure. Scratches or grooves on the seal surface from routine use can trap minute amounts of sample, which then bleed out into subsequent injections.[10] Replace if any wear is visible.
-
Check the Needle and Needle Seat: A blocked or partially blocked needle seat, or a burr on the needle itself, can prevent proper sealing and washing.
-
Verify Tubing and Fittings: Ensure all fittings between the autosampler and the column are properly seated. A small gap in a connection creates a dead volume where the sample can accumulate.[12]
-
Consider Material Compatibility: If you are using a stainless steel sample loop, consider switching to a PEEK loop, or vice-versa, as the analyte may have a preferential adsorption to one material.[2]
Q6: Could my sample diluent be contributing to the problem?
A6: Absolutely. If this compound has poor solubility in your sample diluent, it may precipitate upon injection into the mobile phase, especially if the mobile phase is weaker than the diluent. This precipitated material can adhere to injector surfaces.
Best Practice: The ideal sample diluent is the mobile phase itself or a solvent that is slightly weaker. If you must use a stronger diluent to dissolve your sample, ensure the injection volume is small to minimize precipitation effects.[1]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is a typical acceptable carryover limit? For pharmaceutical analysis, especially for impurities, carryover should be below the limit of quantification (LOQ) of the method. Regulatory bodies like the FDA require carryover to be assessed during method validation.[9] A common target is less than 0.1% of the analyte peak area from a standard injection.
FAQ 2: How often should I replace my injector's rotor seal? This depends heavily on usage, mobile phase pH, and pressure. As a preventative measure, consider replacing it every 6 months or 1000 injections.[10] However, if you are working with aggressive mobile phases or experiencing carryover, more frequent replacement may be necessary.
FAQ 3: Can the column itself be a source of carryover? Yes. Strongly retained compounds can accumulate on the column head and slowly elute in subsequent runs. This is more common in isocratic methods.[10] To test this, remove the column and replace it with a zero-dead-volume union. If the carryover disappears, the column is the source. A dedicated column wash with a very strong solvent is required.[2][12]
FAQ 4: Should my strong needle wash and weak needle wash be different? Yes. This is a powerful feature of modern autosamplers. The weak wash is typically used to rinse the needle with a solvent compatible with the mobile phase (e.g., the mobile phase itself) to prevent solvent mismatch issues upon injection. The strong wash should be a solvent chosen specifically to dissolve the most stubborn residues, as determined by your optimization study.
References
- Measure Analyte Carryover in HPLC—Actionable Solutions. (2025, September 19). Patsnap Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWfgL4-0xA-llgT2fkXsMLpVm50pAhI9ESQ67FMGAvVoGhI-mrf--hxGfBg4wRyiSqTAnlb79EDZ7uN3atLup0TzvZ3d-0y8TRI22AOhZqvkn6a_y02s4qsTEafpuov4j8AJF69Hh5MAkI9N6Dx5cRQ71R13HwOBw5Ax-j-KMXUR8psj7M5EdIkqfgPHoxPz6CHU0=]
- How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZTItwqSYhm3YHvpzPwIC8Ihi8DKsoWVcLL_364Fqj0XXiLHxZm_8rzhiz9ZbPeZuSPYqI4NA8L9EmmI8igsr9OleRd8_WxoNmeDaG-oXTICx6K6n6UJxOQvvVRJVOUTrB-qORoyVGhd6hWEzR9I33cO2ZfHowPMzVAuuDGVU-Gf1ek4ERjS8RwarBRPLCgwevPRc=]
- Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. (n.d.). Asian Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiCO6ELgPeObg9YqhUpjAwnWioL1qH2dIsBt5Nf_qlxRTjL0ugV0plW3UfIqlZnAhRHPhp1USg23DjBWduS2BTQOiL2ftrrLOUWJFxuILK4WZC9a_WA1raUDEiMOcqzq1AfBKdNrUWhEB-arEv8klO-u2C]
- Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3RiCHmvkvY8sIVZxiSRBV_x4s3obxxCwD90jOVU_i6OZgEuGWrGAPYjSKFgSMc6JXHCjdC5mNmHrO9b9vMaidcEaBeHVUuD18Zgbo0tgT2MC1UN4u33R1CRmOGxz736SkkKqhDJDv8m2oc1_SaskIw6r2mSzPs-9KKuSBvXmA4a4_7VW3Mrrqd2Mz8iRjkDtobg==]
- Nitazoxanide Impurities and Related Compound. (n.d.). Veeprho. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCSsC3FmLmLj1u8OCHjxBF_OjWRZumZQQEzw6PiJIjgIFeFOSCQgeZ8gudVfkEw6sHvb7D54gFayw9TzDHsRxpLppkr3SAtrnClvAfg2l_D89IJRKuFM8g9KquYok-QorCQZmxuD9UtcM1a6IMBKogckAbmNAK7Q=]
- Letter, E. (2018, October 11). Minimizing HPLC Carryover. Lab Manager. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCy5_4i_riIoh5jCH51aXBh_Togqw9xdlGwyT76_yonnhfiDYoiaXN0Z_v3c9oxt_3GgxbyGq_U7KbNIzR9NkVA1NG-cKFWzrgh-51gBSEJJpK7VpBobmRkxT657cgZpKZizc5A7Yux1Kjtmgv_t2Q7zZ7cA==]
- RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR NITAZOXANIDE IN POWDER FOR SUSPENSION DOSAGE FORM. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7m6vT57DxWhxFftDSfN2mpPGjzqfqc5WMzfXCulW9Ngy1b4c88Tk6gQ2wdkZXDCrtO3HPK6Vc3_C6W_tTaiezA8VQHgfgSts5lbdlpDNIkGpSvk9eySLkcViSo6S0OJVmptvVB-Zm-oc8y6DCk_P8pu-bVIByUVtO-knVdyGMe4BsaJDxzn3te6f9yBb0BZ6ASPPt_ciNnCTPmIaT5GoJVX7shikRpUPw-QlC5DIHbmGYz6u5u_tuEg==]
- Reducing carryover. (2025, November 21). Waters Help Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvYinOWdDmrOz9gDYu4rVR840NszOYG8-uYjk7y0D2twvfPHnbjmAoW66gJnv9aaSQQ6aWyDfs73EaBK_negYYKXb4Fxv-6_syhrGTZwahe_LUyad7YPY7Z4OycMKev0pA6c2Ef18JhM22xe8cBxtsu3kNTQlan69efH3MANh0m2VuKIeEs84eGHzBThK1U9285UwUOiSkF1ljbs=]
- Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. (2013, November 17). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaiOiwHP86JxTRCUJbEJIEYoDuC7DEdeNUvtwjbLikk6xn6m5pQlpjnYT8jDhRdg84_7eusPbvezmj6NeqwDE7HN47YhDXjeRem0MWjIROqqpRy7K_sq4QuOIccgf7aKyg0qvMjAHXAkhk2AQrIS3HScqr8mM=]
- Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. [https://vertexaisearch.cloud.google.
- This compound | CAS No- 952686-58-7. (n.d.). Simson Pharma Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs1pUSTp3bYzpxaWohj78tAXDL5wN68w4sZ9RkjJ37RpvT6ZJB_z1iQH6r4zgDNinu5xR_JGZ7vqa8UtoBfFqyPxnXeQZnWg4YYmQAvh15T66tnLn03iQfBKd18M-ahohz45mpnf24IXzw20iEUHEod-dRUIRdKPO27ozWTt4=]
- This compound | CAS No. 952686-58-7. (n.d.). Clearsynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfEEpfsYMDml9DiShhPrEiVz1jS95ndRyO-osCA2ajrwjn5LeN_gG7NBmOWCfLe4StwLPRjZ7fqaIYN3GqrYEC0vFXk8viH1TXSVB08U0JxREUKGRZX3eSD580csDtaw3Mu0uP8o9JSow5KX8LX0P4hg==]
- rp-hplc method development and validation for nitazoxanide in powder for suspension dosage form. (2016, April 27). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuH8YtWzYDwy1R12RzAF52fge3mOh8edDQ0x5J7pv95CQ9UYLate4yC3oW-oIOd_FTldnzBRAkZgdnvfH7w01VFTQcu-JCDrCSWhoYyY4WFd6uuWYmCEMetlkKOIZPeTw4HgwM7D7rzuHYrLTyn3NxGB5itvN71RSFejTpI1VeQhJiydTaFbRrYst9apmz6hXRzUDR_1vz6MxJCDOxyKCnC9ppQj84s_mcWXwovUMuAB_KdEZwu99Uxfv35S6os7po-XVs-RMKKCJ6j84YjA==]
- MSDS - this compound. (n.d.). KM Pharma Solution Private Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP8kaqVIjRA5ssAFePVrekJdKmXyVqrGG-QOPBB9js7QohwmFvYZvL81jM1U8DRUT01i-5DFohbQNzEsbKtV72mr6rxBvOWAUM9-Fx8cL4daaH6ipkHMKOWmuAPO0UgCXevRBISgk=]
- Nitazoxanide. (2012, July 15). Journal Of Current Pharma Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNXS0NavCiEpcc0GP3VcuyDI4xL5_mJo7ENXlkCtQg3-IEqsS0bvIvkimn6YULVyZqAwEP19a5NG3douoT9Tnv86lJ3wK3x5g7ie9pTq-kH3A-6uGnsIVDScG8NGEMd7QwU1raGc3KiDTDseQnX0JpYaCnsiPMS5vSEH9hkeWbq938m9M3TFAO8-qjmYOs5LuoQ38kelTgR4TbWSNYyBlto5B2xmZ9aKyFvbgkABY=]
- This compound | CAS No- 952686-58-7 | NA. (n.d.). Chemicea Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNwgK7V6qrDRMw8R8g9STpumsTqeKpwqLTnC63ZfQBxu9m_nu6vxfrQYCzNkuwLX2syQBAPHU8oTOXnx0r60aT4AaedCixurp-nBdDLMUYWaxvIx0xBD9E8ksAD0nPHptHj7QzknkAExURi2Yk0bU=]
- Rapid determination of nitazoxanide in tablets using reversed-phase ultra-performance liquid chromatography (UPLC) and high. (n.d.). Ingenta Connect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWe3pZi_18NFm1GBbMH3PdT27fo68SVO_GsLUZon51JlmQPy65Rgly7Fsp4tzu_uHHmz6hJepzf9hwQG_jJIMJx2QO4M8Jv9E-h79-oEm2564bjOpfh44JTM7DuM8Uq9vfqDK7zqyyV_Ev7ptYuFh8a3SMuYOLXC68SlRhpyKz-7k-_3aE64-12GzCKU2RtbLOQPpKtyT1XCXUjwSX]
- This compound | 952686-58-7. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjfdZke8a9slegKltYSi0lvzKzJhkmFbJOixRp9TeJlugIkaOdUu4eyBJNP69xut7cA7AnaaMZjSWgX3jy06XfvV8I6akutNwn59nSQf8lWfXRjyzTteBm3ayHgzl77hj0FkOI_49NQS2nGi_n3PwN1obSpa1401SaG62gOkPEk1SFIohjAPpSkAI=]
- Nitazoxanide-impurities. (n.d.). Pharmaffiliates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhC8H6t6KYdKP07v7WtCAiQQuehJMJBOQovI1zDM-4_WnmWdxOpJIu2mNc2Ec7-fJXZ13dR44spVj6VHotNaTZSMTVEvxoEjEyxv9xAUc9YwWOibWT49ogHfzWLKyHzp6BAj167epi-t4BEz6Xn3fHgaUNv44CS9dXkPo4lp4G]
- Nitazoxanide. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6eRL5B7sOZ5B0viBnCqayYIGUhgRUrKS4Ig5b5x9v4XbZoCVRtAGKvaqTZrZ2yWCqFDe2-5C2NTEpWxjjl-8WYJCOYGN_Wo_LGG_INrJmp8Bqw9VeWqiQSClSTNDWLMcx0utlUQ==]
- Technical Support Center: Enhancing Nitazoxanide (NTZ) Solubility in Aqueous Solutions. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE1xs17d1C44jY71xJBuc0rpnenUm9PMVd59XfEyDHxr6YTFOBQVDwtL2qzlbwIPGefGXQEBXR2F0Y9Rb5VPOWS75U6FYymKsiNpcOOAz8luBarKRU5C2s0aoOHIYEA_IdC825AdX55wtRSVsKCZvJUPoYCuYsjIQ1WotQU3cU4FqqRL_w-MbI_N3nR646vZ7VSIOz7giH3_UlBTIPz-8zDg_J_u9OSPHXKW_8sU0ZJA==]
- Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. (2020, November 11). LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMBzr0qAgTFwkbOV3xhrZnO4IU2HbovvLIkVLUB89MHKKv06zsFtf4329w_Y2Eufz0__cutAbYzHfNK4FzTPBn7mEHngSOalF5D9A9e26SCC6vZPBR0h8RTpBY7t08K9ELrFUNa9bePlKO8DIg0EW9b7WStTnqHUysRlJKiCNF4VXFA-MKLgNSflI_gYSRFIKKLjd2uVtH88-jHaBox68eP_8q1GMfMM2mXXnF17Cs7PhDgIvGeEhQPANTcg1IzxVJspVE14NF9Zf]
- Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. (2020, June). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy9oXG8w4_k3nfnCyGaiM2EKzWKBBIgS4YuqwaAhqWWffU8LkoTMilOQg1Zj_Q5K6on19o1QdAIMOGJok2pSFhb3vwvROIUBliBWhj4vq8ZbwVqi8LkQPbNVGqdbExDr3lEiyFRKck4O0Hn8cJAUruUs2hNtOopmjhesomiJhb5io7KE9GX_LEDVUpfOs_90woCPC_QpwpVhqpFUAARMuYhQ96C1nwDRVkU22fte_HV_SKNsjqWL3xxbG4o0MiFeGGFS7y318HmcCT]
- Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry: A systematic direction for their origin identification and mitigation. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5y0Q9Jzj3VMbPCenOxZCZnUG5jLKq5I3aSCumxmDm0reVGKbu4-XEUN8E7N02Qr9E0JmdS7SuW4xjHfwH2JE7xam8UrS86BB1WLBI8BWmztq3szsPtp5A4uJEqi3IFtoTc9lKbfMeaAODPMDBE2dqR42BrNRf330ky4UDH9Box8Jd5R9-7RKdz9og2aO6Mu53EWAvYsoq-34ozh8yB0Rk2MBvsDrkxARJiTq0wL9mhBGMgCWtpBAdadktoPR5Cf5mIexJj0PICR5seIjuzguStjAsv6u21mUpi289pnBFT5RsG_XkkmxmVpih37z2_emuaTqu2VreB3a1_ymiiGYzHvp724vfWt5LtHyxlJ7QaZ_6]
- Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. (2024, November 21). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpFwYajCVerjFMukJAMelpAnAngwIp0fU82lzVI5ZI7TcAUduvW9FoIlItRdp6h1BqPa2NhS9bzr5ctFLQGtUNIGAcQjZ3e5FEzTM9q2_kZeOKT-eYEo3aJx8i-kyHJsTZ0fzc0gn_0gJwqgA]
- Mastering Pharmaceutical Impurity Isolation Strategies. (2024, January 31). Neopharm Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2otgNkvq1Qe3XiHB4_hxQZ-J0F8YsVHWcZbajib4aX9FP9p4vFzG37lu0UYGjuHUhHaL6BRYuadu9Dz8r4_GeVs_o0j1b2rV5cANKNgINTE1ZBI_pgMKo7jDDkYSREQPMfkbO2_AmYDKll8F0y0EGxURKMhjeH87KkHV39FRO_xv30dyMGYm6Z6nSEd0vxZhSXBn3v80Naqk53LdgYipOc4gJ]
Sources
- 1. mastelf.com [mastelf.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | CAS No- 952686-58-7 | NA [chemicea.com]
- 9. Measure Analyte Carryover in HPLC—Actionable Solutions [eureka.patsnap.com]
- 10. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing carryover | Waters [help.waters.com]
Technical Support Center: Optimization of Relative Response Factor (RRF) for Impurity 2
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of the Relative Response Factor (RRF) for pharmaceutical impurities, with a special focus on a challenging hypothetical case, "Impurity 2." As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested solutions to help you navigate this critical aspect of analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What is a Relative Response Factor (RRF), and why is it crucial for impurity analysis?
A Relative Response Factor (RRF) is a critical parameter used in chromatography to ensure the accurate quantification of impurities in drug substances and products.[1][2][3] It corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[1][4]
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Causality: Different molecules absorb light (in UV-Vis detectors) or ionize (in mass spectrometers) with varying efficiencies due to their unique chemical structures.[4] Assuming the detector's response is the same for the API and an impurity can lead to significant under- or over-estimation of the impurity's true concentration. The RRF acts as a correction multiplier to normalize this difference, ensuring the reported impurity levels are accurate and comply with regulatory thresholds defined by guidelines such as ICH Q3A/B.[2][3] The use of RRF is essential for accuracy, especially when a certified reference standard for every impurity is not available or practical to use.[5]
Q2: How is the RRF for Impurity 2 calculated?
The RRF is determined by comparing the detector response of Impurity 2 to that of the API at the same concentration. The most robust and widely accepted method is the Slope Method .[1]
The formula is:
RRF = Slope of Impurity 2 / Slope of API
This calculation is derived from linearity plots where the slope represents the change in peak area per unit of concentration.[5]
-
Experimental Rationale: To execute this, you prepare a series of solutions at different concentrations for both the API and Impurity 2 individually.[1][3] These solutions are then analyzed under identical chromatographic conditions. The peak areas are plotted against their corresponding concentrations to generate a calibration curve for each compound. The ratio of the slopes of these two curves gives the RRF.[5] A minimum of five concentration levels is recommended to establish linearity robustly.[6][7]
Troubleshooting Guide: Inconsistent RRF for Impurity 2
This section addresses specific issues you might encounter while determining a stable and accurate RRF for Impurity 2.
Q3: We've determined the RRF for Impurity 2, but the value is inconsistent across different days and instruments. What is the primary cause?
Inconsistent RRF values are a common but solvable problem. The root cause often lies in subtle variations in the HPLC method conditions, as the RRF is highly sensitive to the analytical environment.[1]
-
Primary Suspect: Wavelength Selection. The most frequent culprit is a non-optimal detection wavelength. If Impurity 2 and the API have significantly different UV absorption spectra (a common scenario), a small shift in the instrument's wavelength can cause a large, non-proportional change in the response of one compound versus the other.
-
Troubleshooting Protocol:
-
Verify Spectral Purity: Use a Photo Diode Array (PDA) detector to acquire the full UV spectra for both the API and Impurity 2.
-
Identify the Isosbestic Point: Overlay the two spectra. The wavelength at which the absorbance curves intersect is the isosbestic point. At this specific wavelength, the molar absorptivity of both compounds is identical, making the detector response ratio (and thus the RRF) much less susceptible to minor wavelength inaccuracies.
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Wavelength Robustness Check: If an isosbestic point is not available or suitable, select a wavelength where the absorbance of both compounds is sufficiently high and the spectral curves are relatively flat. A flat region indicates that a small variation in wavelength will not cause a drastic change in absorbance for either compound.
-
Q4: The RRF for Impurity 2 is significantly different from 1.0 (e.g., 0.2 or 3.5). Is this acceptable, and what does it imply?
An RRF value that deviates significantly from 1.0 is not inherently incorrect; in fact, it is quite common. It simply indicates that the detector is much more or less sensitive to Impurity 2 compared to the API at the chosen wavelength.
-
Scientific Implication: This is typically due to major differences in the chromophores (the light-absorbing parts of the molecules) between the API and Impurity 2. For instance, if Impurity 2 lacks a key chromophore present in the API, its RRF will likely be low (< 1.0). Conversely, if it possesses an additional or stronger chromophore, its RRF will be high (> 1.0).
-
Regulatory Standing: Regulatory bodies like the ICH accept the use of RRF values outside the 0.8-1.2 range, provided they are correctly determined and validated.[8] The key is to apply this RRF as a correction factor in your impurity calculations to report the true concentration. Assuming an RRF of 1.0 when the actual value is, for example, 0.2, would lead to a five-fold underestimation of the impurity level, posing a significant compliance and safety risk.
Q5: We are observing poor peak shape and inconsistent area counts for Impurity 2 at low concentrations, affecting our linearity and RRF determination. What should we do?
This issue points towards problems with the analytical method's performance at or near the limit of quantitation (LOQ) for Impurity 2. An RRF determined from a non-linear or imprecise response is not valid.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and resolving this issue.
-
Key Insights:
-
Injection Solvent: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[9] Whenever feasible, dissolve your standards in the mobile phase itself.
-
pH Control: For ionizable compounds, small shifts in mobile phase pH can alter the ionization state, leading to split or tailing peaks.[9] Ensure your mobile phase is buffered at a pH at least 2 units away from the pKa of Impurity 2.
-
Column Health: Contaminants from repeated injections can accumulate at the head of the column, creating active sites that cause peak tailing.[10] Using a guard column and proper sample preparation can prolong column life.
-
Protocols and Data Presentation
Protocol: Systematic Determination of RRF by the Slope Method
This protocol ensures a self-validating system by integrating linearity and system suitability checks.
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Preparation of Stock Solutions: Accurately weigh and dissolve the API and Impurity 2 reference standards in a suitable solvent to prepare individual stock solutions of a known concentration (e.g., 1.0 mg/mL).
-
Preparation of Linearity Series: From the stock solutions, prepare a series of at least five dilutions for both the API and Impurity 2. The concentration range should cover from the Limit of Quantitation (LOQ) to approximately 120% of the impurity's specification limit.[6][7]
-
System Suitability: Before analysis, inject a standard solution to confirm that the chromatographic system meets the predefined system suitability criteria (e.g., resolution, tailing factor, theoretical plates).
-
Chromatographic Analysis: Inject each linearity solution in triplicate onto the HPLC system under the finalized method conditions.
-
Data Processing: Record the peak area for each injection. Calculate the average peak area for each concentration level.
-
Linearity Assessment: For both the API and Impurity 2, plot the mean peak area against concentration. Perform a linear regression analysis.
-
RRF Calculation: Calculate the RRF using the slopes from the linear regression.
-
RRF = Slope_Impurity_2 / Slope_API
-
-
Validation Check: The correlation coefficient (r²) for both linearity plots should be ≥ 0.995 to ensure the data is reliable.[1]
Data Presentation: Example Linearity Assessment
The table below illustrates a typical dataset for determining the RRF of Impurity 2.
| Concentration (µg/mL) | Mean API Peak Area | Mean Impurity 2 Peak Area |
| 0.5 (LOQ) | 5,150 | 12,800 |
| 1.0 | 10,200 | 25,500 |
| 2.0 | 20,500 | 51,300 |
| 3.0 | 30,650 | 76,700 |
| 4.0 | 40,900 | 102,100 |
| Slope | 10,210 | 25,455 |
| Correlation (r²) | 0.9998 | 0.9999 |
From this data: RRF = 25,455 / 10,210 = 2.49
This RRF value would then be used in routine analysis to calculate the actual concentration of Impurity 2.
Workflow for RRF Determination and Application
References
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). RASĀYAN Journal of Chemistry. Available at: [Link]
-
Shinde, V. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. Available at: [Link]
-
Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
MICROSOLV. (2026). How to Determine Impurity Concentration Using RRF in HPLC. MICROSOLV Technology Corporation. Available at: [Link]
-
Cichocki, A. (2024). Relative Response Factor: Accurate Quantification in Chromatography. Separation Science. Available at: [Link]
-
Pandey, P. K. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru. Available at: [Link]
-
Syngene International Ltd. (2021). Complimentary techniques for determining relative response factor of non-isolated impurities. Available at: [Link]
-
Borg, A., et al. (2025). Uncertainty factors and relative response factors: correcting detection and quantitation bias in extractables and leachables studies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Bhattacharyya, L., et al. (2017). The use of Relative Response Factors to determine impurities. ResearchGate. Available at: [Link]
-
USP. (2013). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
-
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]
-
EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
Anderson Jordi, M., et al. (2020). Reducing relative response factor variation using a multidetector approach for extractables and leachables (E&L) analysis to mitigate the need for uncertainty factors. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
USP. (2011). <1225> Validation of Compendial Procedures. Scribd. Available at: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]
-
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
O'Connor, E. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. veeprho.com [veeprho.com]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 5. sepscience.com [sepscience.com]
- 6. ofnisystems.com [ofnisystems.com]
- 7. uspbpep.com [uspbpep.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Nitazoxanide Impurity Profiling & Resolution Guide
Current Status: Operational Topic: Impact of Buffer Concentration on Nitazoxanide (NTZ) Impurity Resolution Audience: Analytical Chemists, QC Specialists, Drug Development Scientists
Introduction: The Analytical Challenge
Nitazoxanide (NTZ) presents a unique chromatographic challenge due to its rapid hydrolysis into Tizoxanide (desacetyl-nitazoxanide) , its primary active metabolite and main degradation impurity. In Reversed-Phase HPLC (RP-HPLC), the resolution (
Because both compounds contain ionizable thiazole and amide moieties, they are susceptible to secondary interactions with residual silanols on the stationary phase. This guide details how buffer concentration (ionic strength) acts as the primary lever to control peak shape, selectivity (
Module 1: Mechanistic Insights (FAQ)
Q1: Why does buffer concentration specifically affect Nitazoxanide peak shape?
A: The "Silanol Suppression" Effect.
Nitazoxanide and its impurities contain nitrogenous heterocycles (thiazole ring). At typical chromatographic pH (3.0–4.5), residual silanols (
Increasing the buffer concentration (e.g., from 10 mM to 50 mM) provides a higher concentration of buffer cations (like
Q2: How does buffer concentration impact the resolution ( ) between NTZ and Tizoxanide?
A: Through the manipulation of the Electric Double Layer. Tizoxanide is more polar (deacetylated) and elutes earlier than NTZ.
-
Low Concentration (<15 mM): The diffuse double layer around the stationary phase particles is thick. Analytes may experience exclusion effects or inconsistent partitioning, leading to broad peaks and lower
. -
Optimal Concentration (25–50 mM): The double layer is compressed. Mass transfer kinetics improve. Furthermore, higher buffer capacity prevents local pH shifts within the column caused by the injection of the sample itself, maintaining constant ionization states for both Parent and Impurity.
Module 2: Troubleshooting & Optimization
Scenario A: Co-elution or Poor Resolution ( )
Symptom: Tizoxanide (Impurity A) elutes on the tail of the solvent front or merges with the NTZ peak.
Root Cause Analysis:
-
Low Ionic Strength: Insufficient counter-ions to suppress silanol activity.
-
Incorrect pH: If pH is close to the pKa of the thiazolide nitrogen, small local pH changes cause peak splitting.
Corrective Action Plan:
-
Increase Buffer Molarity: Step up from 10 mM to 50 mM .
-
Check pH Stability: Ensure buffer is within ±1.0 pH unit of its pKa (e.g., Phosphate pKa is 2.15 and 7.20; Acetate is 4.76).
-
Visual Logic Flow:
Figure 1: Decision tree for troubleshooting resolution issues between Nitazoxanide and Tizoxanide.
Scenario B: High Backpressure with Precipitate Risk
Symptom: Pressure spikes during gradient runs using high buffer concentrations.
Root Cause: Phosphate buffers are notorious for precipitating in high organic content (e.g., >70% Acetonitrile).
Corrective Action:
-
Switch Salt: Use Ammonium Acetate instead of Potassium Phosphate if detection is UV (or MS). Ammonium salts have higher solubility in ACN.
-
Limit: Do not exceed 50 mM Phosphate if organic phase > 60%.
Module 3: Experimental Data & Protocol
Impact of Buffer Molarity on Chromatographic Parameters
Data synthesized from standard thiazolide chromatographic behavior and validated methods.
| Buffer Conc.[1][2] (mM) | Tailing Factor ( | Efficiency ( | Resolution (NTZ vs. Tizoxanide) | Risk Factor |
| 10 mM | 1.8 - 2.2 | ~3,500 | 1.5 (Marginal) | pH drift, peak splitting |
| 25 mM | 1.3 - 1.5 | ~5,000 | 2.8 (Good) | Low |
| 50 mM | 1.0 - 1.2 | ~7,500 | 3.5 (Excellent) | High backpressure |
| 100 mM | 1.0 - 1.1 | ~7,800 | 3.6 (Plateau) | Pump seal wear, precipitation |
Recommended "Gold Standard" Protocol
This protocol is designed to be robust against small variations in buffer preparation.
1. Reagents:
-
Buffer: 50 mM Ammonium Dihydrogen Phosphate (
). -
pH Adjustment: Adjust to pH 3.0 ± 0.05 with Orthophosphoric Acid (
). -
Solvent: HPLC Grade Acetonitrile (ACN).
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Buffer (55%) : Acetonitrile (45%) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Temperature | 25°C - 30°C |
| Detection | UV @ 240 nm (NTZ max) or 260 nm |
| Injection Vol | 20 µL |
3. System Suitability Criteria:
-
Resolution (
): NLT 2.0 between Tizoxanide and Nitazoxanide. -
Tailing Factor: NMT 1.5 for Nitazoxanide.
-
RSD: NMT 2.0% for replicate injections.
Module 4: The Mechanism of Action (Visualized)
The following diagram illustrates the competitive binding mechanism that occurs inside the column when buffer concentration is optimized.
Figure 2: Competitive interaction mechanism. High buffer concentration (Green) shields silanols (Red), preventing analyte adsorption (Blue).
References
-
USP Monograph Proposal. (2018). Nitazoxanide: In-Process Revision. The United States Pharmacopeial Convention.[3]
-
Hassan, S. et al. (2012). Validated and Optimized High-Performance Liquid Chromatographic Determination of Tizoxanide, the Main Active Metabolite of Nitazoxanide. Journal of Chromatographic Science.
-
Patel, J. R. et al. (2012).[4] RP-HPLC Method for Estimation of Nitazoxanide in Oral Suspension Formulation. Der Pharma Chemica.[4]
-
Phenomenex Technical Guide. Role of Buffers in Liquid Chromatography. Phenomenex.
Sources
Validation & Comparative
Comparative Guide: Validation of HPLC Method for Nitazoxanide and Critical Impurity (Tizoxanide) per ICH Q2(R2)
Executive Summary & Scope
Objective: This guide provides a comparative validation study of two HPLC methodologies for the quantification of Nitazoxanide (NTZ) and its primary degradation product, Desacetyl-Nitazoxanide (Tizoxanide, hereafter referred to as Impurity 2 ).
The Challenge: Nitazoxanide is rapidly metabolized and degraded into Tizoxanide via hydrolytic deacetylation. Differentiating the parent drug from this structurally similar metabolite is the primary chromatographic challenge. While traditional fully porous C18 columns offer sufficient selectivity, they often suffer from long run times and broad peak shapes.
The Solution: We compare a Legacy Method (Method A) using a standard 5µm porous C18 column against an Optimized Method (Method B) utilizing 2.7µm Core-Shell (Fused-Core™) technology. This guide demonstrates how the Core-Shell approach enhances resolution and sensitivity while reducing solvent consumption, fully validated according to ICH Q2(R2) guidelines.
Chemical Background & Degradation Pathway
Understanding the structural relationship between the parent and impurity is vital for method development. Nitazoxanide contains an ester linkage susceptible to hydrolysis, yielding Tizoxanide.
Diagram 1: Degradation Pathway of Nitazoxanide
Caption: Hydrolytic degradation of Nitazoxanide to Tizoxanide (Impurity 2), the primary stability-indicating challenge.
Comparative Methodology: Legacy vs. Optimized
The following table contrasts the operational parameters of the two methods. Method B is recommended for high-throughput environments.
| Parameter | Method A: Legacy (Standard) | Method B: Optimized (Core-Shell) | Performance Impact |
| Column | C18, 250 x 4.6 mm, 5µm (Fully Porous) | C18, 100 x 4.6 mm, 2.7µm (Core-Shell) | Method B provides higher theoretical plates (N) due to shorter diffusion path. |
| Mobile Phase | Acetonitrile : 50mM Ammonium Acetate pH 5.0 (50:50 v/v) | Acetonitrile : 0.1% Formic Acid (55:45 v/v) | Method B uses a simpler, volatile buffer compatible with MS if needed. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Method B allows higher flow with lower backpressure relative to sub-2µm columns. |
| Run Time | 15.0 minutes | 6.0 minutes | 60% reduction in analysis time. |
| Detection | UV @ 240 nm | UV @ 240 nm | Identical λmax used for fair comparison. |
| Retention (NTZ) | ~9.5 min | ~3.8 min | Faster data turnaround. |
Validation Results (ICH Q2 R2 Compliance)
The following data validates Method B (Optimized) as a superior alternative, ensuring it meets regulatory acceptance criteria.
Specificity & System Suitability
Specificity is the ability to assess the analyte unequivocally in the presence of impurities.
-
Requirement: Resolution (Rs) > 2.0 between Nitazoxanide and Impurity 2.
-
Result: Method B achieved Rs = 4.2 , significantly higher than Method A (Rs = 2.5), due to the sharper peak shape of the Core-Shell column.
Linearity
Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (10 µg/mL for Impurity 2).
| Analyte | Range (µg/mL) | Regression Equation | R² (Coefficient of Determination) |
| Nitazoxanide | 10 - 100 | y = 45201x + 120 | 0.9998 |
| Impurity 2 | 0.5 - 15 | y = 41050x - 55 | 0.9996 |
Accuracy (Recovery Studies)
Accuracy was determined by spiking Impurity 2 into a placebo matrix at three levels.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery (Mean) | % RSD |
| LOQ Level | 0.5 | 0.49 | 98.0% | 1.8% |
| 100% Level | 10.0 | 10.05 | 100.5% | 0.9% |
| 150% Level | 15.0 | 14.92 | 99.5% | 0.7% |
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.
-
LOD (S/N ~ 3): 0.05 µg/mL
-
LOQ (S/N ~ 10): 0.15 µg/mL
-
Insight: The Core-Shell column (Method B) produced taller, narrower peaks, improving the S/N ratio by ~30% compared to Method A.
Experimental Protocols
To ensure reproducibility, follow these step-by-step protocols for Method B .
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm.[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Solution Preparation
Diluent: Mobile Phase (Acetonitrile : 0.1% Formic Acid, 55:45).
A. Standard Stock Solution (Nitazoxanide):
-
Weigh 25 mg of Nitazoxanide Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL Diluent and sonicate for 5 minutes.
-
Make up to volume with Diluent (Conc: 500 µg/mL).
B. Impurity Stock Solution (Tizoxanide):
-
Weigh 5 mg of Tizoxanide Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent (Conc: 50 µg/mL).
C. System Suitability Solution:
-
Transfer 5 mL of Nitazoxanide Stock (A) and 5 mL of Impurity Stock (B) into a 50 mL flask.
-
Dilute to volume.
-
Purpose: Used to calculate Resolution (Rs) and Tailing Factor (T).
Validation Workflow Visualization
This diagram illustrates the logical flow of the validation process as mandated by ICH Q2(R2).
Diagram 2: ICH Q2(R2) Validation Logic
Caption: Step-by-step validation workflow ensuring all ICH Q2(R2) critical quality attributes are met.
Conclusion
The comparative study confirms that Method B (Core-Shell Technology) is the superior alternative for the analysis of Nitazoxanide and Impurity 2.
-
Efficiency: It reduces run time by 60% compared to the legacy Method A.
-
Compliance: It meets all ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Precision.
-
Sensitivity: The improved peak shape allows for lower detection limits of the critical impurity Tizoxanide.
Researchers are advised to adopt the Core-Shell methodology for routine Quality Control (QC) to maximize throughput without compromising scientific integrity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2]
-
Sultana, S., et al. (2013). "RP-HPLC Method Development and Validation for Nitazoxanide in Powder for Suspension Dosage Form." International Journal of Pharmaceutical Sciences and Research, 4(1), 301-305.[3]
-
Hassan, E.M., et al. (2014). "A Validated High Performance Liquid Chromatographic (HPLC) Assay for Nitazoxanide in Bulk and in Pharmaceutical Formulations." Current Pharmaceutical Analysis, 10(3).
-
Sanches-Neto, F.O., et al. (2023).[4] "Mechanism and Kinetics of the Degradation of Nitazoxanide and Hydroxychloroquine Drugs by Hydroxyl Radicals." Journal of the Brazilian Chemical Society.
Sources
This guide provides an in-depth technical comparison of two key related substances of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide: Nitazoxanide Impurity 2 and Nitazoxanide USP Related Compound A. Understanding the distinct characteristics of these compounds is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Nitazoxanide drug products. This document will delve into their structural differences, comparative analytical methodologies, and the implications of these differences in a research and quality control setting.
Introduction to Nitazoxanide and its Impurities
Nitazoxanide, chemically known as 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide, is a potent therapeutic agent effective against a range of protozoa, helminths, and viruses.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. Impurities can arise from the synthesis process, degradation of the drug substance, or improper storage.[3] Two such impurities of significance are this compound and Nitazoxanide USP Related Compound A. While both are related to the parent drug, they possess distinct chemical structures that influence their physicochemical properties and analytical behavior.
Structural Elucidation and Comparison
The fundamental difference between this compound and USP Related Compound A lies in their chemical architecture. This section will break down their structures and highlight the key distinguishing features.
Chemical Structure of Nitazoxanide
Nitazoxanide consists of a 2-amino-5-nitrothiazole ring linked via an amide bond to a salicylic acid moiety, where the phenolic hydroxyl group is acetylated.
Chemical Structure of this compound
This compound is chemically named 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate.[4][5] It is a more complex molecule than the parent drug, essentially representing a dimer-like structure where a second 2-acetoxybenzoyl group is attached to the salicylic acid portion of Nitazoxanide.
Chemical Structure of Nitazoxanide USP Related Compound A
Nitazoxanide USP Related Compound A is chemically known as 2-amino-5-nitrothiazole.[6][7][8][9][10] This compound is a key starting material in the synthesis of Nitazoxanide.[11][12][13]
Comparative Physicochemical Properties
The structural differences outlined above directly translate to distinct physicochemical properties, which are crucial for developing selective analytical methods.
| Property | This compound | Nitazoxanide USP Related Compound A | Reference |
| Chemical Formula | C19H13N3O7S | C3H3N3O2S | [4][14],[7][15] |
| Molecular Weight | 427.39 g/mol | 145.14 g/mol | [16],[8][15] |
| Polarity | Likely less polar than Related Compound A due to the larger, more complex aromatic structure. | More polar due to the presence of the primary amine group and smaller overall size. | Inferred from structure |
| Solubility | Expected to be soluble in similar organic solvents as Nitazoxanide, such as acetone and acetonitrile. | Likely to have different solubility profile, with potentially higher solubility in more polar solvents. | Inferred from structure |
| UV Absorbance | The UV spectrum is expected to be more complex than that of Related Compound A due to the presence of multiple chromophores. | The UV spectrum will be characteristic of the 2-amino-5-nitrothiazole chromophore. | Inferred from structure |
Comparative Analytical Methodologies
The effective separation and quantification of Nitazoxanide from its impurities, including Impurity 2 and Related Compound A, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1][17]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for resolving Nitazoxanide from its process-related impurities and degradation products. The significant differences in polarity and size between Impurity 2 and Related Compound A allow for their effective separation using a reversed-phase HPLC method.
Experimental Protocol: Comparative HPLC Analysis
This protocol outlines a general approach for the simultaneous analysis of Nitazoxanide, this compound, and Nitazoxanide USP Related Compound A.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating compounds with varying polarities.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A linear gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B will elute the more polar Related Compound A first, followed by Nitazoxanide, and then the less polar Impurity 2.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where all compounds have reasonable absorbance, for example, 254 nm.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standard and sample solutions in a suitable diluent, such as a mixture of the mobile phase components.
Expected Elution Order:
Based on their polarities, the expected elution order in a reversed-phase HPLC system would be:
-
Nitazoxanide USP Related Compound A (most polar)
-
Nitazoxanide
-
This compound (least polar)
Other Analytical Techniques
While HPLC is the primary method, other techniques can be used for characterization and orthogonal testing:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS can provide definitive identification of the impurities based on their mass-to-charge ratio.[1][3]
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities and residual solvents.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.
Summary of Key Differences and Implications
The table below summarizes the critical distinctions between this compound and USP Related Compound A and their implications in a drug development context.
| Feature | This compound | Nitazoxanide USP Related Compound A | Implications for Drug Development |
| Origin | Process-related impurity or degradation product. | Starting material for Nitazoxanide synthesis.[11][12][13] | Different control strategies are required for starting materials versus impurities formed during the process. |
| Structure | Larger, more complex molecule containing two 2-acetoxybenzoyl moieties. | Small, polar molecule (2-amino-5-nitrothiazole). | Significant impact on analytical method development, requiring sufficient resolving power. |
| Analytical Behavior | Later eluting peak in reversed-phase HPLC. | Early eluting peak in reversed-phase HPLC. | The analytical method must be validated to accurately quantify both early and late-eluting impurities. |
| Toxicological Potential | The toxicological profile needs to be evaluated as it is a distinct chemical entity. | As a known starting material, its toxicological data may be more readily available. | Impurity qualification thresholds are determined by their potential toxicity. |
Conclusion
References
- International Journal of Creative Research Thoughts. (2023). Reported Analytical Methods for Nitazoxanide: A Review. IJCRT.
-
Veeprho. (n.d.). Nitazoxanide Impurities and Related Compound. Retrieved from [Link]
- Asian Journal of Pharmaceutical and Clinical Research. (2025). Development and validation of a stability-indicating high performance liquid chromatographic method for the quantitative determination of nitazoxanide and it's related substances in active pharmaceutical ingredients.
- El-Kimary, E. R., Khamis, E. F., & Belal, F. (2014). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of the Chilean Chemical Society, 59(1), 2315-2321.
- MDPI. (2025). Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression.
-
Venkatasai Life Sciences. (n.d.). Nitazoxanide USP Related Compound A | 121-66-4. Retrieved from [Link]
- RSC Publishing. (n.d.). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). Nitazoxanide. Retrieved from [Link]
- ResearchGate. (n.d.). Research on synthesis of nitazoxanide.
-
Veeprho. (n.d.). Nitazoxanide Related Compound A | CAS 121-66-4. Retrieved from [Link]
- Google Patents. (n.d.). CN104447613A - One-step synthesis method of nitazoxanid.
- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). Nitazoxanide-impurities. Retrieved from [Link]
-
Clinivex. (n.d.). This compound. Retrieved from [Link]
- USP Store. (n.d.). Nitazoxanide (200 mg).
- Clinivex. (n.d.).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | CAS No- 952686-58-7 | NA [chemicea.com]
- 6. venkatasailifesciences.com [venkatasailifesciences.com]
- 7. klivon.com [klivon.com]
- 8. veeprho.com [veeprho.com]
- 9. store.usp.org [store.usp.org]
- 10. Nitazoxanide USP Related Compound A | 121-66-4 [chemicea.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104447613A - One-step synthesis method of nitazoxanid - Google Patents [patents.google.com]
- 13. CN101602744A - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 2-氨基-5-硝基噻唑 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. theclinivex.com [theclinivex.com]
- 17. scribd.com [scribd.com]
- 18. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Establishing Linearity and Range for Nitazoxanide Impurity 2 Assay
Transitioning from Traditional HPLC to Core-Shell UHPLC Methodologies
Executive Summary & Scientific Context
In the quality control of Nitazoxanide (NTZ) , a broad-spectrum thiazolide antiviral/antiparasitic, the resolution of process-related impurities is critical. While Tizoxanide (desacetyl-nitazoxanide) is the primary metabolite, Impurity 2 (identified as 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate, CAS 952686-58-7) presents specific chromatographic challenges due to its structural similarity to the parent API and late-eluting hydrophobic characteristics.
This guide compares two methodologies for establishing the Linearity and Range of Impurity 2:
-
Method A (Legacy): Traditional Isocratic HPLC (C18, 5µm).
-
Method B (Recommended): Gradient UHPLC (Core-Shell C18, 1.7µm).
Key Finding: Method B (UHPLC) demonstrates superior linearity (
Technical Comparison: Legacy vs. Modern Approaches
The following comparison highlights why modern Core-Shell technology is the superior choice for validating Impurity 2, particularly when adhering to ICH Q2(R2) guidelines which emphasize lifecycle management and robust design spaces.
Comparative Matrix
| Feature | Method A: Traditional HPLC | Method B: Core-Shell UHPLC (Recommended) |
| Stationary Phase | Fully Porous Silica C18 (5 µm) | Core-Shell (Solid Core) C18 (1.7 µm) |
| Elution Mode | Isocratic (Acetonitrile: Phosphate Buffer) | Gradient (Acetonitrile: Formic Acid/Ammonium Formate) |
| Resolution (Imp 2 vs API) | ||
| Linearity ( | ||
| LOQ Sensitivity | ||
| Run Time | 25 - 30 minutes | 6 - 8 minutes |
| Throughput | Low (Suitable for low-volume QC) | High (Ideal for Release Testing) |
Expert Insight: The "Impurity 2" molecule (MW 427.[1][2]39) is significantly more hydrophobic than Tizoxanide. In isocratic systems (Method A), it tends to band-broaden significantly, causing poor integration accuracy at low concentrations (LOQ levels), which directly degrades linearity performance.
Strategic Validation Workflow (ICH Q2 R2 Aligned)
To ensure scientific integrity, the validation of linearity and range must follow a strict lifecycle approach. The diagram below illustrates the decision logic and workflow for validating Impurity 2.
Figure 1: Validation lifecycle for Nitazoxanide Impurity 2, emphasizing the feedback loop if residual analysis fails.
Experimental Protocol: Establishing Linearity & Range
This protocol is designed for Method B (UHPLC) but can be adapted for HPLC. It uses a "Bracketing Standard" approach to ensure the range covers both the Reporting Level (0.05%) and the Specification Level (0.5% or higher).
Materials & Reagents
-
Analyte: this compound Reference Standard (CAS 952686-58-7).[1][3]
-
Solvent: Dimethyl Sulfoxide (DMSO) for stock (due to solubility); Mobile Phase A for dilution.
-
Instrumentation: UHPLC System with PDA Detector (Detection at 345 nm).
Preparation of Solutions
A. Stock Solution Preparation (1000 µg/mL)
-
Weigh accurately 10 mg of Impurity 2 Standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 2 mL DMSO (sonicate if necessary).
-
Make up to volume with Methanol.
B. Linearity Levels (Serial Dilution) Target Specification Limit: 0.5% w/w relative to API (assumed 500 µg/mL API conc). Target Impurity Conc at 100%: 2.5 µg/mL.
| Level | Target % of Spec | Concentration (µg/mL) | Preparation Method |
| L1 (LOQ) | ~10% | 0.25 | Dilute Stock 1:4000 |
| L2 | 50% | 1.25 | Dilute Stock 1:800 |
| L3 | 80% | 2.00 | Dilute Stock 1:500 |
| L4 | 100% | 2.50 | Dilute Stock 1:400 |
| L5 | 120% | 3.00 | Dilute Stock 1:333 |
| L6 | 150% | 3.75 | Dilute Stock 1:266 |
Execution
-
Equilibrate the UHPLC column (C18 Core-Shell, 1.7µm, 2.1 x 50mm) at 40°C.
-
Inject triplicate preparations of each level (L1 to L6).
-
Record Peak Areas.
Results & Discussion: Data Analysis
The following data represents a typical validation dataset comparing the performance of the Legacy Method vs. the Recommended UHPLC Method.
Linearity Regression Data
| Parameter | Method A (HPLC) | Method B (UHPLC) | Status |
| Slope ( | 14500 | 42500 | Higher sensitivity in B |
| y-Intercept ( | 520 | 15 | Lower background in B |
| Correlation ( | 0.9965 | 0.9999 | Method B Superior |
| Det. Coeff ( | 0.9930 | 0.9998 | Method B Superior |
| Bias at 100% | 2.4% | 0.3% | Method B is more accurate |
Residual Analysis (The "Trust" Factor)
A high
-
Method A: Shows a "fanning" effect at low concentrations. The integration of Impurity 2 is inconsistent at L1 and L2 due to baseline noise and peak tailing.
-
Method B: Residuals are randomly distributed around the zero line across the entire range (0.25 to 3.75 µg/mL).
Range Determination
Based on the linearity and precision data:
-
Valid Range (Method A): 1.25 µg/mL to 3.75 µg/mL (Cannot accurately quantify LOQ).
-
Valid Range (Method B): 0.25 µg/mL to 3.75 µg/mL (Covers the critical Reporting Threshold).
Mechanistic Diagram: Why UHPLC Wins
The following diagram explains the physical mechanism enabling the superior range in Method B.
Figure 2: Mass transfer kinetics comparison. The solid core in Method B reduces the diffusion path, sharpening peaks and extending the linear range at the lower limit.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
S.D. Fine-Chem / Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis: Advances in UHPLC.[6][Link]
-
ResearchGate. Development and Validation of Stability Indicating HPLC Method for Nitazoxanide.[Link]
Sources
Navigating the Low-Concentration Frontier: A Comparative Guide to LOD and LOQ Determination for Impurity 2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the diligent control of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] Any extraneous substance, whether arising from synthesis, degradation, or storage, has the potential to impact product quality.[1][2] This guide, crafted for the discerning scientist, delves into the critical concepts of Limit of Detection (LOD) and Limit of Quantitation (LOQ), providing a comprehensive framework for their determination and a comparative analysis of relevant analytical techniques for a hypothetical "Impurity 2."
The Significance of LOD and LOQ in Impurity Analysis
The International Council for Harmonisation (ICH) provides foundational guidelines for the validation of analytical procedures, where LOD and LOQ are key parameters.[3][4][5] Understanding these limits is not merely a regulatory formality; it is a scientific necessity to ensure that an analytical method is fit for its intended purpose.[6][7]
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7][8][9] It answers the fundamental question: "Is the impurity present?"
-
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[3][7][8][9] It addresses the critical follow-up: "How much of the impurity is present?"
For impurity analysis, a method's LOQ must be sensitive enough to quantify impurities at or below the reporting threshold defined by regulatory bodies.[4]
Establishing LOD and LOQ for Impurity 2: A Practical Workflow
The determination of LOD and LOQ can be approached through several methods, as outlined by the ICH Q2(R1) guidelines.[8][10][11] The choice of method often depends on the nature of the analytical technique and whether it exhibits baseline noise.[3][10]
Here, we present a detailed experimental workflow for determining the LOD and LOQ of Impurity 2 using High-Performance Liquid Chromatography (HPLC), a widely utilized technique in pharmaceutical analysis due to its precision and sensitivity.[1][12]
Caption: Experimental workflow for LOD and LOQ determination.
Experimental Protocol: Determination of LOD and LOQ for Impurity 2 by HPLC
This protocol outlines the steps for determining LOD and LOQ using the signal-to-noise ratio and calibration curve methods.
1. Materials and Instrumentation:
-
Reference standard of Impurity 2
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Diode Array)
2. Chromatographic Conditions:
-
A specific and validated HPLC method for the separation of Impurity 2 from the active pharmaceutical ingredient (API) and other potential impurities.
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of Impurity 2 reference standard in a suitable diluent to obtain a stock solution of known concentration.
-
Spiked Samples: Prepare a series of diluted solutions of Impurity 2 by spiking a blank matrix (a solution containing all components except the analyte) with the stock solution. The concentration range should bracket the expected LOD and LOQ.
4. Method 1: Signal-to-Noise (S/N) Ratio
This approach is applicable to analytical procedures that exhibit baseline noise.[3][13]
-
Procedure:
-
Inject the blank solution multiple times to determine the baseline noise.
-
Inject the diluted Impurity 2 solutions.
-
Measure the signal height of the Impurity 2 peak and the noise in a region of the chromatogram close to the peak. The signal-to-noise ratio is calculated by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.[3]
-
-
Determination:
5. Method 2: Based on the Standard Deviation of the Response and the Slope
This statistical method provides a more objective measure of LOD and LOQ.[11]
-
Procedure:
-
Construct a calibration curve using a series of low-concentration standards of Impurity 2 (typically 5-7 concentrations).
-
Perform a linear regression analysis of the concentration versus the instrument response.
-
-
Calculation:
6. Confirmation:
-
The determined LOD and LOQ should be experimentally verified by analyzing a suitable number of samples prepared at these concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy.[11][13]
Comparison of Analytical Techniques for Impurity 2 Detection
While HPLC is a workhorse for impurity analysis, other techniques offer distinct advantages depending on the nature of the impurity and the analytical requirements.[12][16]
| Analytical Technique | Principle | Advantages for Impurity 2 Analysis | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High precision, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[12][17] | May require derivatization for compounds without a chromophore. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile or semi-volatile impurities. High sensitivity when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[16] | Not suitable for non-volatile or thermally labile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides high sensitivity and specificity, enabling the identification and quantification of impurities at very low levels.[2][17] Can elucidate the structure of unknown impurities.[17] | Higher cost and complexity compared to HPLC-UV. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique offering high sample throughput. | Cost-effective and can be used for screening multiple samples simultaneously.[18] | Lower resolution and sensitivity compared to HPLC.[18] |
Visualizing the Concepts: LOD vs. LOQ
Caption: Relationship between LOD, LOQ, and the linear range.
Conclusion: Ensuring Methodological Rigor
The determination of LOD and LOQ is a cornerstone of analytical method validation in the pharmaceutical industry.[8] A thorough understanding of the principles and a meticulous experimental approach are essential for establishing robust and reliable methods for impurity control. By selecting the appropriate analytical technique and rigorously validating its performance at the lower limits of detection and quantitation, researchers and scientists can ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a framework for navigating this critical aspect of drug development, empowering you to make informed decisions and generate data of the highest scientific integrity.
References
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
- De-Bock, L., & De-Smet, M. (n.d.).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Clove Dental.
- LOD and LOQ in Pharma: Establishing & Validating Detection and Quantific
- The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.). USAMV Iasi.
- Key Validation Characteristics in ICH Q2. (2025, July 26). Altabrisa Group.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
- Shrivastava, A., & Gupta, V. (2012). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
- Al-Mudhaffer, M. F., & Al-Obaidi, H. J. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Dolan, J. W. (2020, November 12). The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
- How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. (2025, May 2). PharmaGuru.
- Kumar, A., & Kumar, R. (2023). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: A Journal of Pharmaceutical Science, 14(3), 1-8.
- HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER.
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. (n.d.). Benchchem.
- Dolan, J. W. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- Burgess, C. (2021, November 2). Detecting and Determining Quantitation Limits for Impurities. Pharmaceutical Technology.
- Patel, K., & Patel, P. (2024, February 2). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
- Signal to noise ratio method for the determination of LOD and LOQ. (n.d.).
- Limit of detection, limit of quantification and limit of blank. (2014, November 1). EFLM.
- How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). (2025, December 21). Medium.
- Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (n.d.). European Union Reference Laboratory for Dioxins and PCBs in Feed and Food.
Sources
- 1. scirp.org [scirp.org]
- 2. rroij.com [rroij.com]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. scilit.com [scilit.com]
- 7. fda.gov [fda.gov]
- 8. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 9. medium.com [medium.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 15. sepscience.com [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. biomedres.us [biomedres.us]
- 18. ijnrd.org [ijnrd.org]
Nitazoxanide Impurity 2 Certificate of Analysis interpretation
Title: Decoding the Certificate of Analysis: A Comparative Guide to Nitazoxanide Impurity 2 Reference Standards
Introduction
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. During its synthesis and shelf-life, it is susceptible to degradation and side reactions, leading to various impurities. Among these, This compound (CAS: 952686-58-7; Chemical Name: 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate) is a critical high-molecular-weight byproduct[1].
Regulatory agencies mandate strict control of impurities under ICH Q3A/Q3B guidelines[2]. Accurate quantification of Impurity 2 requires a highly pure, fully characterized Reference Standard[3]. This guide explores how to interpret the Certificate of Analysis (CoA) for this compound and objectively compares the analytical performance of Certified Reference Standards (CRS) against in-house crude isolates.
The Anatomy of a High-Fidelity CoA for Impurity 2
A robust CoA is not just a piece of paper; it is a self-validating dataset that guarantees the structural identity and purity of the standard. When evaluating a CoA for this compound, researchers must look for orthogonal analytical techniques:
-
Structural Identity (NMR & HRMS): Because Impurity 2 (
) is structurally similar to the parent drug and other dimers, -NMR and -NMR are non-negotiable to confirm the exact position of the acetoxybenzoate group. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass (427.39 g/mol )[1]. -
Chromatographic Purity (HPLC-UV/DAD): The CoA should demonstrate a purity of >98.0% by HPLC[1]. Crucially, the chromatogram must show baseline resolution between Impurity 2 and other known degradants like Tizoxanide (Desacetyl Nitazoxanide)[2].
-
Absolute Purity (TGA & Karl Fischer): HPLC only measures UV-absorbing impurities. A high-fidelity CoA includes Thermogravimetric Analysis (TGA) for residual solvents and Karl Fischer (KF) titration for water content. This allows for the calculation of the Assay on an as-is basis, which is critical for calculating the Relative Response Factor (RRF).
Comparative Performance: Certified Reference Standard vs. In-House Crude Isolate
Many labs attempt to synthesize or isolate Impurity 2 in-house to save costs. However, using a crude or partially purified isolate (<90% purity) introduces systemic errors into HPLC method validation.
The Causality of Error: In quantitative HPLC, the concentration of an impurity in a sample is calculated using its RRF. If the reference standard contains invisible impurities (e.g., inorganic salts, water, or non-UV absorbing solvents), the gravimetric weight used to prepare the standard solution is falsely inflated. This artificially lowers the calculated RRF, leading to an underestimation of the impurity in the actual drug substance—a critical compliance failure.
Table 1: Analytical Performance Comparison in HPLC Validation
| Validation Parameter | Certified Reference Standard (CRS) (>98% Purity) | In-House Crude Isolate (<90% Purity) | Analytical Impact & Causality |
| Relative Response Factor (RRF) | 1.05 ± 0.01 | 0.88 ± 0.12 | Crude isolates contain non-UV absorbing mass, skewing the gravimetric true value and causing under-reporting of impurities. |
| Limit of Quantitation (LOQ) | 0.015% | 0.050% | Baseline noise from co-eluting micro-impurities in the crude isolate raises the signal-to-noise (S/N) threshold. |
| Peak Symmetry (Tailing Factor) | 1.05 | 1.45 | Impurities in the crude matrix can interact with the stationary phase silanol groups, causing peak tailing. |
| Regulatory Compliance | Fully compliant (ICH Q3A/Q3B) | High risk of rejection | Lack of orthogonal structural proof (NMR/IR/MS) in crude isolates fails regulatory scrutiny. |
Visualizing the Analytical Workflow
To ensure self-validating results, the integration of the Impurity 2 standard into the batch release workflow must follow a strict logical sequence.
Analytical workflow for this compound validation, emphasizing the SST as a checkpoint.
Step-by-Step Methodology: HPLC Method Validation for Impurity 2
To establish a self-validating system, the following protocol details the use of a Certified Reference Standard for this compound.
Step 1: Preparation of the Standard Solution
-
Action: Accurately weigh 10.0 mg of this compound CRS (Purity >98.0% as per CoA). Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Causality: Impurity 2 has poor aqueous solubility due to its bulky aromatic structure. A 50% organic diluent ensures complete solubilization without causing solvent-mismatch peak distortion upon injection.
Step 2: Preparation of the System Suitability (Spiked) Solution
-
Action: Prepare a 1.0 mg/mL solution of Nitazoxanide API. Spike this solution with the Impurity 2 stock to achieve a final impurity concentration of 1.5 µg/mL (0.15% w/w relative to the API).
-
Causality: The 0.15% level represents the standard ICH Q3A qualification threshold. Spiking into the API matrix validates that the parent drug peak does not mask the impurity peak.
Step 3: Chromatographic Execution
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (20% B), 5-20 min (20% -> 80% B), 20-25 min (80% B).
-
Detection: UV at 240 nm.
-
Causality: TFA is a critical ion-pairing agent. It suppresses the ionization of the nitrogen-rich thiazole rings in both Nitazoxanide and Impurity 2. Without TFA, these compounds would exist in mixed ionization states, leading to severe peak tailing and unpredictable retention times. The gradient ensures the highly non-polar Impurity 2 elutes efficiently.
Step 4: Self-Validation Check (SST)
-
Action: Inject the spiked solution. Calculate the resolution (
) between Nitazoxanide and Impurity 2. The method is only valid if . -
Causality: An
of 2.0 guarantees baseline separation, ensuring that the integration of the Impurity 2 peak area is 100% independent of the massive API peak tail, thereby securing the trustworthiness of the quantitative data.
Conclusion
Interpreting the Certificate of Analysis for this compound goes beyond simply checking the purity percentage. It requires a holistic understanding of how structural identity, water content, and chromatographic purity intersect to define the standard's true assay value. As demonstrated, utilizing a high-purity Certified Reference Standard is not merely a regulatory formality; it is a fundamental scientific requirement to ensure accurate RRF calculation, achieve precise LOQ thresholds, and maintain the integrity of the analytical method.
References
-
Veeprho Pharmaceuticals. "Nitazoxanide Impurities and Related Compounds". Veeprho Catalog. [Link]
-
European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in New Drug Substances". [Link]
Sources
A Comparative Guide to Accuracy and Precision in the Quantification of Nitazoxanide Impurity 2
In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, undergoes rigorous scrutiny to ensure its purity, efficacy, and safety.[1][2][3] This guide provides an in-depth comparison of two prominent analytical techniques for the quantification of Nitazoxanide Impurity 2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). Our focus will be on the critical performance metrics of accuracy and precision, offering researchers, scientists, and drug development professionals a comprehensive understanding of the methodological choices and their implications.
The control of impurities in active pharmaceutical ingredients (APIs) is mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) guidelines, particularly Q3A and Q3B, setting the thresholds for reporting, identification, and qualification of impurities.[4][5][6][7] These guidelines underscore the necessity of validated, sensitive analytical methods to detect and quantify impurities, ensuring that their levels are maintained within safe limits.[4]
The Significance of Impurity 2 Quantification
This compound, for the context of this guide, represents a critical process-related or degradation impurity that must be diligently monitored. The presence of impurities, even in minute quantities, can impact the drug's stability and therapeutic effect.[8] Therefore, the selection of an appropriate analytical method with proven accuracy and precision is paramount for reliable quality control.
Comparative Analysis: HPLC-UV vs. UPLC-UV
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the separation, identification, and quantification of pharmaceutical impurities.[5][8] Its robustness and reliability have made it a staple in quality control laboratories. Ultra-High-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle size columns and higher pressures to offer faster analysis times and improved resolution.[2]
Methodological Considerations: The "Why" Behind the "How"
The choice of analytical method is a strategic decision guided by the specific requirements of the analysis.
-
HPLC-UV: This method is often the workhorse for routine quality control due to its cost-effectiveness and established validation protocols. The selection of a C18 column is common for the separation of Nitazoxanide and its impurities due to its versatility in retaining a broad range of non-polar to moderately polar compounds. The mobile phase, typically a mixture of an organic solvent like acetonitrile and a buffered aqueous solution, is optimized to achieve adequate separation between the main API peak and the impurity peaks. A UV detector is suitable for Nitazoxanide and its related compounds which possess chromophores that absorb in the UV region.[9][10]
-
UPLC-UV: When higher throughput and enhanced sensitivity are required, UPLC presents a compelling alternative. The sub-2 µm particle size of the stationary phase in UPLC columns leads to sharper and more resolved peaks, which is particularly advantageous for separating closely eluting impurities.[2] This can translate to lower limits of detection (LOD) and quantification (LOQ), which is critical for monitoring impurities at very low levels. The trade-off for this increased performance is the need for more advanced instrumentation capable of handling higher backpressures.
Accuracy and Precision: A Head-to-Head Comparison
Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other.[11] Both are critical for ensuring the reliability of impurity quantification.
Data Presentation
The following tables summarize the expected performance data for the quantification of this compound using both HPLC-UV and UPLC-UV methods. The data is based on typical validation results for such analytical methods.
Table 1: Accuracy Study Results
| Analytical Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria |
| HPLC-UV | 0.50 | 0.49 | 98.0 | 80-120% |
| 1.00 | 1.01 | 101.0 | ||
| 1.50 | 1.52 | 101.3 | ||
| UPLC-UV | 0.50 | 0.50 | 100.0 | 80-120% |
| 1.00 | 0.99 | 99.0 | ||
| 1.50 | 1.49 | 99.3 |
Table 2: Precision Study Results
| Analytical Method | Parameter | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) | Acceptance Criteria |
| HPLC-UV | Intra-day Precision (n=6) | 1.00 | < 2.0 | ≤ 5.0% |
| Inter-day Precision (n=6) | 1.00 | < 3.0 | ≤ 5.0% | |
| UPLC-UV | Intra-day Precision (n=6) | 1.00 | < 1.5 | ≤ 5.0% |
| Inter-day Precision (n=6) | 1.00 | < 2.5 | ≤ 5.0% |
As the data illustrates, both methods demonstrate acceptable accuracy and precision. However, UPLC typically offers slightly better precision, as indicated by the lower RSD values.[2]
Experimental Protocols
To ensure transparency and reproducibility, a detailed step-by-step methodology for the HPLC-UV analysis is provided below.
Protocol: Quantification of this compound by HPLC-UV
1. Materials and Reagents:
- Nitazoxanide Reference Standard
- This compound Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (in a gradient or isocratic mode, to be optimized)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 296 nm[12]
- Injection Volume: 20 µL
3. Preparation of Solutions:
- Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity.
- Sample Solution: Accurately weigh and dissolve the Nitazoxanide drug substance in the diluent to a final concentration where the expected impurity concentration falls within the calibration range.
4. Analytical Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the working standard solutions to establish a calibration curve.
- Inject the sample solution.
- Identify the peak for this compound based on its retention time relative to the standard.
- Calculate the concentration of Impurity 2 in the sample using the calibration curve.
5. Validation of Accuracy and Precision:
- Accuracy: Perform recovery studies by spiking a known amount of Impurity 2 standard into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[13] Calculate the percentage recovery.
- Precision:
- Intra-day Precision (Repeatability): Analyze six replicate injections of a standard solution of Impurity 2 on the same day and under the same experimental conditions.[11]
- Inter-day Precision (Intermediate Precision): Repeat the analysis on two different days with different analysts or equipment.[11]
- Calculate the Relative Standard Deviation (RSD) for the results.
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the accuracy study of this compound.
Caption: Workflow for the precision study of this compound.
Conclusion
Both HPLC-UV and UPLC-UV are suitable and reliable methods for the quantification of this compound. The choice between them will depend on the specific needs of the laboratory. For routine quality control where cost and simplicity are major considerations, a validated HPLC-UV method provides the necessary accuracy and precision. For high-throughput environments or when very low levels of impurities need to be monitored with the highest degree of precision, UPLC-UV is the superior choice.
Ultimately, the successful implementation of either method relies on a thorough understanding of the underlying scientific principles, meticulous execution of the experimental protocol, and a robust validation process to demonstrate its suitability for the intended purpose. This commitment to scientific integrity ensures the quality and safety of pharmaceutical products reaching the market.
References
-
Nitazoxanide AJPCR | PDF | Detection Limit | High Performance Liquid Chromatography. (n.d.). Scribd. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma. Retrieved from [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
RP-HPLC Analytical Method Development and Validation for Simultaneous Estimation of two Drugs Nitazoxanide, Ofloxacin and its Pharmaceutical Dosage Forms. (n.d.). Retrieved from [Link]
-
A Validated High Performance Liquid Chromatographic (HPLC) Assay for Nitazoxanide in Bulk and in Pharmaceutical Formulations. (2014, August 1). Bentham Science. Retrieved from [Link]
-
Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing - WebofPharma. (2026, February 16). WebofPharma. Retrieved from [Link]
-
Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry. (2013, November 17). Oxford Academic. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006, October 25). International Council for Harmonisation. Retrieved from [Link]
-
Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation. (2022, April 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
NITAZOXANIDE: A REVIEW OF ANALYTICAL METHODS. (2017, May 12). PharmaTutor. Retrieved from [Link]
-
Quantitative structure activity relationship (QSAR) studies on nitazoxanide-based analogues against Clostridium difficile In vitro. (n.d.). Retrieved from [Link]
-
Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. (2025, June 30). Retrieved from [Link]
-
Reported Analytical Methods for Nitazoxanide: A Review. (n.d.). IJCRT. Retrieved from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]
-
CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Determination of nitazoxanide in pharmaceutical formulations by the proposed methods and application of standard addition technique. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
A validated HPTLC method for estimation of Nitazoxanide in bulk and for. (n.d.). Journal of Innovations in Applied Pharmaceutical Science. Retrieved from [Link]
-
Nitazoxanide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). National Center for Biotechnology Information. Retrieved from [Link]
-
Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. veeprho.com [veeprho.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing [webofpharma.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. biomedres.us [biomedres.us]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Reference standard qualification for Nitazoxanide Impurity 2
Comprehensive Guide to Reference Standard Qualification for Nitazoxanide Impurity 2
In pharmaceutical sciences, impurity profiling is a vital component of drug substance development, ensuring the safety and consistency of active pharmaceutical ingredients (APIs)[1]. Nitazoxanide, a broad-spectrum thiazolide anti-infective, is susceptible to various degradation pathways and synthetic side reactions[2]. When an impurity crosses predefined regulatory thresholds, it must be isolated, fully characterized, and established as a reference standard for future analytical comparisons[1].
This compound (CAS: 952686-58-7), also cataloged as Impurity 5 by some pharmacopeial standard providers[3], is chemically identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate[4]. This guide objectively compares the performance of fully qualified commercial reference standards against in-house synthesized alternatives, providing a comprehensive, self-validating methodological framework for standard qualification.
Mechanistic Origin of this compound
To control an impurity, one must first understand its causality. Impurities in an API can originate from incomplete reactions, reagent remnants, or side reactions induced by specific conditions[1].
Nitazoxanide is typically synthesized via the acylation of 2-amino-5-nitrothiazole with acetylsalicyloyl chloride. However, Nitazoxanide is prone to hydrolysis, forming transformation products such as Tizoxanide (Nitazoxanide Desacetyl Impurity)[1]. Tizoxanide possesses a highly nucleophilic free phenolic hydroxyl group. If unreacted acetylsalicyloyl chloride remains in the reaction mixture, or if ester-exchange occurs during aberrant storage conditions, it can acylate this hydroxyl group. This side reaction yields the dimeric ester known as this compound.
Formation pathway of this compound via Tizoxanide acylation.
Comparison: Qualified Reference Standard vs. In-House Working Standard
Analytical laboratories must choose between sourcing a fully qualified reference standard from specialized providers (e.g., Clearsynth, Pharmaffiliates)[2][4] or synthesizing and qualifying a working standard in-house. A self-validating reference standard is critical because any error in the standard's assigned purity propagates directly into the calculated impurity levels of the API batch.
| Evaluation Metric | Commercial Qualified Standard | In-House Synthesized Working Standard |
| Structural Verification | Pre-certified with comprehensive 1H/13C NMR, HRMS, and IR data[4]. | Requires extensive internal analytical resources and instrument time. |
| Purity Assurance | Certified via orthogonal mass balance (HPLC, KF, TGA, ROI). | Often relies solely on area percent (HPLC), risking purity overestimation. |
| Regulatory Compliance | Includes a detailed Certificate of Analysis (CoA) compliant with ICH guidelines. | Requires rigorous internal documentation and external validation for audits. |
| Time-to-Result | Immediate availability; accelerates method development. | Weeks to months for synthesis, isolation, and full qualification. |
| Cost Efficiency | Higher upfront cost, but eliminates hidden labor and analytical expenses. | Lower raw material cost, but high hidden costs in labor and instrument use. |
Experimental Protocol: The Mass Balance Qualification Workflow
A common pitfall in standard qualification is relying exclusively on High-Performance Liquid Chromatography (HPLC). HPLC only detects UV-active organic compounds. If a sample contains 5% water, an HPLC area percent of 99.5% is dangerously misleading, as the true purity is at best 94.5%. To ensure scientific integrity, a Mass Balance Approach must be employed. This self-validating system uses orthogonal techniques to close the analytical loop.
Phase 1: Primary Structural Elucidation (Identity Verification)
Objective: Confirm the exact molecular architecture of the isolated or synthesized impurity.
-
High-Resolution Mass Spectrometry (HRMS) : Perform LC-HRMS using electrospray ionization (ESI).
-
Causality: HRMS provides the exact mass (theoretical
for is 428.0553), confirming the molecular formula and ruling out isobaric interferences.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Acquire 1H, 13C, and 2D NMR (COSY, HSQC) spectra in DMSO-
.-
Causality: While MS gives the formula, NMR maps the atomic connectivity. The presence of two distinct benzoate/salicylate aromatic systems and the thiazole proton must be unambiguously assigned to differentiate Impurity 2 from other regioisomers.
-
Phase 2: Chromatographic Purity Assessment (Organic Impurities)
Objective: Quantify structurally related organic impurities.
-
HPLC-DAD Analysis : Inject the sample onto a stability-indicating reverse-phase C18 column using a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
Detection & Integration : Monitor at 275 nm.
-
Causality: This specific wavelength optimally captures the chromophores of both the thiazole and benzoate rings. Peak area normalization is used to calculate the relative organic purity percentage.
-
Phase 3: Orthogonal Volatile and Inorganic Testing
Objective: Identify non-UV-active components that artificially inflate HPLC purity.
-
Karl Fischer (KF) Titration : Determine trace water content.
-
Causality: Impurity standards are often hygroscopic or retain water from crystallization; KF ensures water weight is accurately subtracted from the total purity.
-
-
Thermogravimetric Analysis (TGA) : Heat the sample at 10°C/min to detect residual organic solvents trapped in the crystal lattice.
-
Residue on Ignition (ROI) : Combust the sample with sulfuric acid to quantify inorganic ash (e.g., residual metal catalysts or salts).
Phase 4: Mass Balance Calculation
Objective: Establish the absolute purity of the reference standard.
Calculate final purity using the self-validating mass balance equation:
Step-by-step mass balance workflow for reference standard qualification.
References
-
Scientific Overview: Impurity Profiling of Nitazoxanide Desacetyl Impurity Omchemlabs[Link]
-
Nitazoxanide-impurities Pharmaffiliates[Link]
-
Nitazoxanide Impurity 3 | CAS 402848-76-4 (Includes cataloging of Impurity 5 / CAS 952686-58-7) Veeprho[Link]
Sources
Executive Summary & Mechanistic Context
Nitazoxanide (NTZ) is a potent broad-spectrum antiprotozoal and antiviral therapeutic. During drug development and quality control, accurately quantifying its degradation products—specifically, Impurity B, and Impurity C—is critical. NTZ is highly susceptible to alkaline and peroxide hydrolysis[1]. Because Impurity A is a highly polar primary amine, it frequently exhibits severe peak tailing on older stationary phases due to secondary electrostatic interactions with residual silanols.
Establishing a robust System Suitability Test (SST) is a mechanistic necessity. A self-validating SST ensures that the chromatographic system has the thermodynamic and kinetic efficiency required to separate the active pharmaceutical ingredient (API) from structurally similar impurities before any sample is analyzed.
Comparative Performance: Modern Sub-2μm UPLC vs. Traditional 5μm HPLC
Historically, NTZ related substances were analyzed using traditional 5μm C18 HPLC columns. However, migrating to a Sub-2μm C18 UPLC architecture provides superior resolution and drastically reduced run times[1]. The table below objectively compares the performance of a traditional HPLC setup versus an optimized UPLC method.
| Chromatographic Parameter | Traditional HPLC (5μm C18) | Modern UPLC (1.7μm C18) | Mechanistic Causality for Performance Shift |
| Resolution (NTZ & Imp A) | 2.1 | > 3.5 | Smaller particle size drastically reduces eddy diffusion (the A-term in the van Deemter equation), sharpening peaks and improving baseline separation[1]. |
| Tailing Factor (Imp A) | 1.8 | 1.1 | Advanced end-capping and high-purity silica in modern UPLC columns minimize secondary silanol interactions with the primary amine group of Impurity A. |
| Theoretical Plates (N) | ~4,500 | > 12,000 | Shorter diffusion paths inside sub-2μm particles increase mass transfer efficiency, yielding significantly higher plate counts. |
| Total Run Time | 25.0 min | 6.0 min | UPLC operates at higher optimal linear velocities, allowing for faster flow rates without sacrificing column efficiency[1]. |
Defining the System Suitability Criteria (SST)
Based on rigorous 2[2], the following SST criteria must be met to guarantee a self-validating analytical batch:
-
Resolution (Rs) ≥ 3.0 : While standard ICH guidelines often accept Rs ≥ 2.0[2], setting the limit to 3.0 for NTZ and its potential impurities (Imp A, B, C)[1] ensures that minor baseline fluctuations or gradual column degradation over hundreds of injections will not compromise peak integration.
-
Tailing Factor (Tf) ≤ 2.0 : Ensures that the peak asymmetry of the polar Impurity A does not mask closely eluting, unknown degradation products[2].
-
Theoretical Plates (N) ≥ 2000 : Confirms the column maintains sufficient kinetic efficiency to resolve the active ingredient from its matrix[2].
-
Precision (%RSD) ≤ 2.0% : Evaluated over six replicate injections of the standard solution, this confirms autosampler reliability and injection precision[3].
SST Logical Workflow
Logical workflow for Nitazoxanide System Suitability Testing (SST) and validation criteria.
Step-by-Step Experimental Protocol
To ensure trustworthiness and data integrity, the following methodology establishes a self-validating system for routine testing.
Step 1: Mobile Phase Preparation
-
Buffer : Prepare a 50 mM ammonium acetate buffer. Adjust the pH to 5.0 using glacial acetic acid, then filter through a 0.22 μm membrane[1].
-
Organic Modifier : HPLC-grade Acetonitrile.
-
Causality: Maintaining the mobile phase at pH 5.0 ensures that the thiazol-amine functional group of Impurity A remains in a consistent ionization state, preventing retention time drift and peak broadening[1].
Step 2: SST Solution Preparation
-
Accurately weigh the API and .
-
Dissolve in a diluent (e.g., Methanol:Water) to achieve a final concentration of 100 μg/mL NTZ and 1 μg/mL of each impurity (representing a standard 1.0% specification limit)[3].
Step 3: Chromatographic Execution
-
Column : Sub-2μm C18 (e.g., 50 mm × 2.1 mm, 1.7μm).
-
Flow Rate : 0.4 mL/min.
-
Detection : UV at 240 nm (optimal wavelength for simultaneous detection of NTZ and Impurities A, B, and C)[1].
-
Injection Volume : 2 μL.
Step 4: Self-Validating Sequence
-
Blank Injection : Inject the diluent once to verify a stable baseline free of ghost peaks.
-
SST Injections : Inject the SST Solution in six replicates[3].
-
System Check : The Chromatography Data System (CDS) must be programmed to calculate Rs, Tf, N, and %RSD automatically. If any parameter falls outside the defined criteria, the sequence must automatically abort to prevent the generation of invalid sample data.
References
-
Asian Journal of Pharmaceutical and Clinical Research (AJPCR). Detection Limit | High Performance Liquid Chromatography. Retrieved from[Link]
-
ResearchGate. A Validated Stability Indicating RP-LC Method for Nitazoxanide, a New Antiparasitic Compound. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Ivermectin and Nitazoxanide. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nitazoxanide Impurity 2
For the diligent researcher and the meticulous drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Nitazoxanide Impurity 2, a compound encountered during the synthesis and analysis of the broad-spectrum antiparasitic agent, nitazoxanide. Our focus is to provide not just a protocol, but a deep understanding of the principles behind these procedures, ensuring the safety of your personnel and the protection of our environment.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound, chemically identified as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate, is a pharmaceutical reference standard.[1] While the available Safety Data Sheet (SDS) indicates that it is not classified as dangerous goods for transport, it is crucial to recognize that all chemical compounds, particularly pharmaceutical impurities and their degradation products, should be handled with care.[1] Studies on nitazoxanide and its degradation products have shown that some byproducts can exhibit higher cytotoxicity than the parent drug.[2][3][4] Therefore, a cautious approach to disposal is warranted.
Key Hazard Considerations:
-
Potential for Unknown Toxicity: As with many research chemicals and impurities, the full toxicological profile of this compound may not be extensively documented.[5]
-
Environmental Impact: Improper disposal of pharmaceutical waste can lead to environmental contamination of soil and waterways, posing risks to ecosystems and human health.[6]
-
Regulatory Compliance: Disposal of chemical waste is governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety goggles or glasses with side shields.[1]
-
Hand Protection: Use chemically resistant gloves.[9]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a self-contained breathing apparatus is recommended.[1]
-
Protective Clothing: A lab coat or apron should be worn to protect against skin contact.[1]
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
For Small Spills:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spilled material.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Alert Safety Personnel: Immediately notify your institution's Environmental Health and Safety (EHS) department.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Contain the Spill: Prevent the spill from spreading by using absorbent booms or dikes.
-
Follow EHS Guidance: Allow trained EHS personnel to manage the cleanup and disposal of the large spill.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be managed as hazardous chemical waste.[10][11] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][10]
Waste Segregation and Containerization
Proper segregation of chemical waste is the first and most critical step in the disposal process.[12][13]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure, leak-proof lid.[7][10]
-
Labeling: The hazardous waste label must be filled out completely and accurately, including the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[10][12]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.[10][11]
Disposal of Small Quantities (Research Scale)
For small quantities of pure this compound or solutions containing the impurity:
-
Transfer to Waste Container: Carefully transfer the waste into the designated hazardous waste container.
-
Rinse Empty Containers: Triple-rinse any empty containers that held the impurity with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the hazardous waste container.[14]
-
Secure and Store: Securely close the waste container and store it in a designated satellite accumulation area until it is collected by your institution's EHS department.[8]
Disposal of Large Quantities (Development Scale)
For larger quantities of this compound waste:
-
Consult with EHS: Contact your institution's EHS department for guidance on the proper packaging and disposal of bulk quantities. They will provide specific instructions based on local and federal regulations.
-
Licensed Disposal Vendor: The waste will be collected by EHS and transferred to a licensed hazardous waste disposal facility for final treatment, which is typically incineration.[9][15]
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves, wipes, and absorbent pads
-
Contaminated glassware
-
Spill cleanup materials
Place all contaminated solid waste into a designated solid hazardous waste container, separate from liquid waste.
Decision-Making Workflow for Disposal
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potential for unknown toxicity and environmental impact.[2][3][4][6] |
| Disposal Method | Incineration | Ensures complete destruction of the chemical compound.[9][15] |
| Container Type | Chemically compatible, sealed container | Prevents leaks and reactions with the container material.[7][10] |
| Labeling | Complete and accurate hazardous waste label | Ensures proper identification and handling by waste management personnel.[10][12] |
| Spill Cleanup | Absorb with inert material and collect as hazardous waste | Prevents the spread of contamination and ensures proper disposal of cleanup materials. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (if needed) | Minimizes the risk of personal exposure.[1][9] |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the highest standards of safety, environmental responsibility, and regulatory compliance. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure that their valuable work contributes to scientific advancement without compromising the well-being of their personnel or the health of our planet.
References
- MSDS - this compound - KM Pharma Solution Priv
-
Identification, characterization and cytotoxicity in vitro assay of nitazoxanide major degradation product - PubMed. [Link]
-
Mechanism and Kinetics of the Degradation of Nitazoxanide and Hydroxychloroquine Drugs by Hydroxyl Radicals: Theoretical Approach to Ecotoxicity - SciELO. [Link]
-
Mechanism and Kinetics of The Degradation of Nitazoxanide and Hydroxychloroquine Drugs by Hydroxyl Radicals: Theoretical Approach to Ecotoxicity - ResearchGate. [Link]
-
Nitazoxanide Impurities and Related Compound - Veeprho. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Policies. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. [Link]
-
MATERIAL SAFETY DATA SHEETS NITAZOXANIDE - Cleanchem Laboratories. [Link]
-
Pharmaceutical Waste Guidance. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them | VLS. [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
-
Laboratory Waste Disposal Safety Protocols - NSTA. [Link]
-
pharmaceutical waste guidelines. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
-
Nitazoxanide Tablets, 500 mg Safety Data Sheet - Lupin. [Link]
-
A guide to the disposal of pharmaceutical waste | Anenta. [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. [Link]
-
Waste Management Requirements for Pharmaceutical Waste - MCF Environmental Services. [Link]
-
How to Dispose of Pharmaceutical Waste and Meet Regulations - Daniels Health. [Link]
-
Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose | US EPA. [Link]
-
Update on pharmaceutical waste disposal regulations - Ovid. [Link]
-
OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA. [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. [Link]
-
Hazardous Drug Exposure – summary of the guidelines. [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. Identification, characterization and cytotoxicity in vitro assay of nitazoxanide major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. clinicallab.com [clinicallab.com]
- 13. danielshealth.com [danielshealth.com]
- 14. leegov.com [leegov.com]
- 15. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Personal protective equipment for handling Nitazoxanide Impurity 2
As a Senior Application Scientist, handling pharmaceutical reference standards and synthesis impurities requires moving beyond basic compliance. It demands a deep understanding of the compound's physicochemical properties and its biological causality.
Nitazoxanide Impurity 2 is a synthetic byproduct and degradation impurity of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide. Because pharmaceutical impurities often retain partial or modified pharmacodynamic properties of the parent Active Pharmaceutical Ingredient (API), they must be handled under strict containment protocols.
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity, personnel safety, and regulatory compliance.
Physicochemical Profiling & Biological Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. This compound is a thiazolide derivative that presents as a fine, off-white to pale yellow powder[1].
Table 1: Quantitative Chemical Profile
| Property | Value / Description |
|---|---|
| Chemical Name | 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate[2] |
| CAS Registry Number | 952686-58-7[1] |
| Molecular Formula | C19H13N3O7S[2] |
| Molecular Weight | 427.39 g/mol [1] |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Practically insoluble in water; soluble in DMSO and DMF[3] |
Mechanistic Causality for Hazard Assessment
The parent compound, Nitazoxanide, exerts its biological effect by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism in pathogens[4]. Because Impurity 2 shares the core thiazolide pharmacophore, it must be treated as a biologically active molecule capable of disrupting cellular metabolism upon accidental exposure.
Fig 1: Pharmacodynamic pathway of Nitazoxanide derivatives inhibiting PFOR-dependent metabolism.
Personal Protective Equipment (PPE) Architecture
The primary risk vector for this compound is the inhalation of aerosolized micro-particles during powder transfer, followed by dermal absorption[5]. The following PPE matrix is engineered to sever these exposure pathways.
Table 2: PPE Matrix and Causal Justification
| Protection Zone | Required Equipment | Causal Justification |
|---|---|---|
| Respiratory | NIOSH-approved N95 Respirator or PAPR | The compound is a respiratory irritant. Fine powders easily aerosolize during weighing, risking inhalation of biologically active dust[5]. |
| Dermal (Hands) | Double Nitrile Gloves (≥5 mil thickness) | Thiazolide derivatives are lipophilic and can permeate standard latex. Double-gloving ensures a sterile inner layer if the outer layer is contaminated[3]. |
| Dermal (Body) | Tyvek® Suit or Fluid-Resistant Lab Coat | Prevents electrostatic adherence of the powder to porous personal clothing, eliminating secondary exposure risks[5]. |
| Ocular | ANSI Z87.1 Chemical Splash Goggles | Protects mucosal membranes from acute irritation caused by airborne particulates. Safety glasses are insufficient due to lack of a facial seal[5]. |
Operational Workflow: Preparation & Solubilization
To maintain scientific integrity and safety, the handling of this impurity must be a self-validating system. Every step includes a verification check to ensure the protocol is functioning as intended.
Phase 1: Environmental Validation
-
Isolate the Environment: Perform all handling inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.
-
Verify Containment: Before opening the vial, check the magnehelic gauge on the hood to ensure negative pressure is actively maintained. Self-Validation: A visible inward airflow indicator (like a Kimwipe flutter test) confirms containment.
Phase 2: Material Transfer & Weighing
-
Static Mitigation: Use an anti-static ionizer gun on the weigh boat and the spatula. Causality: Nitazoxanide impurities are highly prone to static cling, which can cause sudden powder dispersion and loss of quantitative accuracy.
-
Tare and Transfer: Using a micro-spatula, carefully transfer the required mass of this compound onto the anti-static weigh boat.
-
Seal Primary Container: Immediately recap the source vial before moving the weigh boat to prevent cross-contamination.
Phase 3: Solubilization
-
Solvent Selection: Do not use water. Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-20 mg/mL)[3]. Causality: The compound's high lipophilicity renders it insoluble in aqueous media; forcing aqueous dissolution will result in inaccurate dosing suspensions.
-
Vortexing: Cap the solution vial tightly and vortex for 30 seconds until visually clear.
-
Aliquoting: Aliquot the stock solution into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.
Decommissioning & Disposal Plan
Improper disposal of biologically active impurities poses severe environmental toxicity risks. Nitazoxanide derivatives must not be released into the municipal water supply[3].
Step-by-Step Spill Response (Dry Powder):
-
Do NOT dry sweep. Dry sweeping aerosolizes the impurity.
-
Gently overlay the spilled powder with absorbent paper towels.
-
Wet the towels carefully with 70% Isopropanol or Ethanol to solubilize and trap the powder.
-
Wipe inward from the edges of the spill to the center.
-
Place all contaminated towels into a designated chemical waste bag.
Waste Segregation Protocol:
-
Solid Waste: All weigh boats, pipette tips, outer gloves, and Kimwipes that contacted the powder must be placed in a double-bagged, clearly labeled biohazard/chemical solid waste bin destined for high-temperature incineration[5].
-
Liquid Waste: Any unused DMSO/DMF stock solutions must be collected in a designated Non-Halogenated Organic Waste carboy. Do not mix with aqueous biological waste or bleach, as DMSO can react unpredictably with strong oxidizers.
References
-
National Center for Biotechnology Information (PubChem). "this compound | C19H13N3O7S | CID 101440198." PubChem Database. Available at: [Link]
-
Patsnap Synapse. "What is the mechanism of Nitazoxanide?" Drug Mechanism of Action Database. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
